2,2',3,4,4',5'-Hexachlorobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trichloro-4-(2,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-2-1-5(11(17)12(7)18)6-3-9(15)10(16)4-8(6)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUMZMSNLZHIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038300 | |
| Record name | 2,2',3,4,4',5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35065-28-2 | |
| Record name | PCB 138 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3',4,4',5-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5'-hexachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,4,4',5'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y6JIG1867 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,2',3,4,4',5'-Hexachlorobiphenyl IUPAC name and synonyms
An In-Depth Technical Guide to 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138)
This technical guide provides a comprehensive overview of this compound, a prominent polychlorinated biphenyl (B1667301) (PCB) congener. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, toxicological profile, and relevant experimental methodologies.
Chemical Identity
IUPAC Name: 1,2,3-trichloro-4-(2,4,5-trichlorophenyl)benzene[1][2]
Synonyms: This compound is widely known by several names and identifiers, the most common being PCB 138.[1][2][3] Other synonyms include:
CAS Number: 35065-28-2[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₄Cl₆ | [1] |
| Molecular Weight | 360.88 g/mol | [4] |
| Melting Point | 80°C | [4] |
| Boiling Point | 400.0 ± 37.0 °C at 760 mmHg | [4] |
| Water Solubility | 7.29 µg/L at 20°C | [4] |
| LogP (Octanol-Water Partition Coefficient) | 7.2 | [5] |
Toxicological Profile
This compound is recognized for its persistence in the environment and its tendency to bioaccumulate in living organisms. Its toxicological effects are a significant area of research.
Human Health Effects
The most frequently observed health effects in humans exposed to PCBs are skin conditions like chloracne and rashes.[5] Prolonged or repeated exposure may cause damage to organs.[4][5]
Neurotoxicity
PCB 138 is a known neurotoxin. Research indicates that it can impair the glutamate-nitric oxide-cyclic guanosine (B1672433) monophosphate (glutamate-NO-cGMP) signaling pathway in cerebellar neurons. This disruption is considered a potential mechanism for the cognitive deficits observed in individuals exposed to PCBs.
Genotoxicity
Studies have demonstrated that this compound can induce genotoxic damage. This is likely a consequence of oxidative stress, leading to the release of reactive oxygen species (ROS), lipid peroxidation, and alterations in antioxidant enzyme activity.[2]
Carcinogenicity
While PCBs as a class are considered probable human carcinogens, the specific carcinogenic potential of this compound is a subject of ongoing research.
The table below summarizes key toxicological data for this compound.
| Endpoint | Observation | Reference |
| Neurotoxicity | Impairs the glutamate-NO-cGMP pathway in cerebellar neurons. | |
| Genotoxicity | Induces genotoxic damage, likely through oxidative stress. | [2] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [4][5] |
| Dermal Effects | Can cause skin conditions such as chloracne and rashes. | [5] |
Signaling Pathways and Mechanisms of Action
Disruption of the Glutamate-NO-cGMP Pathway
This compound has been shown to interfere with the normal functioning of the glutamate-NO-cGMP signaling pathway in neurons. This pathway is crucial for synaptic plasticity and cognitive functions. The diagram below illustrates the key points of disruption by PCB 138.
Caption: Disruption of the Glutamate-NO-cGMP pathway by PCB 138.
Epidermal Growth Factor Receptor (EGFR) Signaling
Some studies suggest that certain PCBs can interfere with EGFR signaling pathways, which are vital for cell growth, proliferation, and differentiation. While the direct effects of PCB 138 on this pathway are still under investigation, it represents a potential mechanism of its broader toxicological effects.
Experimental Protocols
Analysis of this compound in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the determination of PCB 138 in human serum samples.
1. Sample Preparation:
- A known volume of serum (e.g., 1-2 mL) is fortified with an internal standard (e.g., a ¹³C-labeled PCB congener).
- Proteins are precipitated by the addition of a suitable solvent, such as formic acid or methanol.
- The sample is extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a non-polar solvent like hexane (B92381) or a hexane/dichloromethane mixture.
2. Cleanup:
- The extract is subjected to a cleanup procedure to remove interfering lipids and other co-extractives. This may involve passing the extract through a column containing silica (B1680970) gel, Florisil, or alumina.
- The eluate containing the PCBs is concentrated to a small volume under a gentle stream of nitrogen.
3. GC-MS Analysis:
- An aliquot of the concentrated extract is injected into a gas chromatograph equipped with a capillary column suitable for PCB analysis (e.g., DB-5ms).
- The GC oven temperature is programmed to separate the different PCB congeners.
- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of PCB 138 and the internal standard.
4. Quantification:
- The concentration of PCB 138 in the serum sample is determined by comparing the peak area of the native congener to that of the internal standard, using a calibration curve generated from standards of known concentrations.
The following diagram illustrates a typical experimental workflow for this analysis.
Caption: Experimental workflow for the analysis of PCB 138 in human serum.
Synthesis of this compound
The synthesis of specific PCB congeners is crucial for toxicological research and the preparation of analytical standards. A common method for the synthesis of polychlorinated biphenyls is the Ullmann reaction.
General Procedure (Illustrative):
- A suitable chlorinated benzene (B151609) derivative (e.g., 1,2,3,4-tetrachlorobenzene) and a chlorinated aniline (B41778) (e.g., 2,4,5-trichloroaniline) are used as starting materials.
- The aniline is diazotized and then coupled with the other chlorinated benzene in the presence of a copper catalyst.
- The resulting crude hexachlorobiphenyl is purified by column chromatography and recrystallization to isolate the desired 2,2',3,4,4',5'-isomer.
Note: The synthesis of PCBs should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions due to the hazardous nature of these compounds.
Environmental Fate and Transport
Due to its chemical stability and lipophilicity, this compound is persistent in the environment. It can be transported long distances in the atmosphere and accumulates in the fatty tissues of organisms, leading to biomagnification in food webs. Its resistance to degradation makes it a long-term environmental contaminant.
This technical guide provides a foundational understanding of this compound. Further research is ongoing to fully elucidate its mechanisms of toxicity and its impact on human health and the environment.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. jst.vn [jst.vn]
- 3. Polychlorinated Biphenyls Disrupt Hepatic Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
PCB 138 CAS number and chemical structure
An In-depth Examination of CAS Number 35065-28-2
This technical guide provides a comprehensive overview of Polychlorinated Biphenyl (B1667301) (PCB) 138 for researchers, scientists, and drug development professionals. It details the chemical identity, physicochemical properties, environmental fate, and toxicological profile of this persistent organic pollutant. The guide also includes summaries of key experimental data, detailed experimental protocols, and visualizations of associated signaling pathways.
Chemical Identity and Structure
PCB 138, a member of the hexachlorobiphenyl congeners, is identified by the CAS number 35065-28-2 .[1][2][3][4][5] Its chemical name is 2,2',3,4,4',5'-Hexachlorobiphenyl , and it has the molecular formula C12H4Cl6 .[1][2][3] The structure consists of a biphenyl backbone with six chlorine atoms attached at specific positions on the phenyl rings.
Chemical Structure:
Caption: Chemical structure of this compound (PCB 138).
Physicochemical Properties
PCB 138 is a persistent and bioaccumulative compound due to its specific physicochemical properties. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 360.88 g/mol | [1][3] |
| Melting Point | 79-81 °C | |
| Boiling Point | 400.0 ± 37.0 °C at 760 mmHg | [2] |
| Water Solubility | 7.29 µg/L at 20 °C | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 6.78 - 7.2 | [2] |
| Vapor Pressure | Low | |
| Henry's Law Constant | Lower than less chlorinated PCBs |
Environmental Fate and Transport
The environmental behavior of PCB 138 is characterized by its persistence and tendency to bioaccumulate.
-
Persistence: PCB 138 is resistant to environmental degradation, leading to its long-term presence in ecosystems.
-
Bioaccumulation and Biomagnification: Due to its high lipophilicity (high Log Kow), PCB 138 readily accumulates in the fatty tissues of organisms. This leads to biomagnification, where its concentration increases at higher trophic levels of the food chain.
-
Transport: While less volatile than lower chlorinated PCBs, atmospheric transport still contributes to the global distribution of PCB 138. It can be transported long distances adsorbed to airborne particles. In aquatic environments, it strongly sorbs to sediment and suspended organic matter.
Toxicological Profile
PCB 138 is a non-dioxin-like PCB and exerts its toxicity through various mechanisms that do not primarily involve the aryl hydrocarbon receptor (AhR).
Genotoxicity
Studies have shown that PCB 138 can induce genotoxic effects. For instance, in fish cell lines (RTG-2), exposure to PCB 138 resulted in DNA damage, as detected by the alkaline comet assay and the micronucleus test.[6] The proposed mechanism for this genotoxicity is the induction of oxidative stress, leading to the formation of reactive oxygen species (ROS) that damage DNA.[6]
Neurotoxicity
PCB 138 has been demonstrated to impair the function of the glutamate-nitric oxide-cGMP (Glu-NO-cGMP) signaling pathway in cultured cerebellar neurons.[2] This pathway is crucial for synaptic plasticity and cognitive functions. Chronic exposure to nanomolar concentrations of PCB 138 was found to disrupt this pathway at multiple points.[2]
Metabolic Disruption
Recent research has implicated PCB 138 in the development of toxicant-associated steatohepatitis (TASH), a form of liver disease.[7] In a mouse model, intraperitoneal administration of PCB 138 led to liver injury, hepatic iron overload, and inflammation of adipose tissue.[7]
Experimental Protocols
This section provides an overview of methodologies used in key studies investigating the toxic effects of PCB 138.
Genotoxicity Assessment using the Comet Assay
-
Cell Line: Rainbow trout gonad-2 (RTG-2) cells.[6]
-
Treatment: Cells are exposed to non-cytotoxic concentrations of PCB 138 for short (e.g., 2 hours) and longer (e.g., 24 hours) durations.[6]
-
Protocol:
-
Cell Embedding: A suspension of treated cells is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt and detergent lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: The slides are placed in an electrophoresis buffer with high pH (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to unwind the DNA.
-
Electrophoresis: The DNA is subjected to electrophoresis (e.g., at 25 V and 300 mA for 20-30 minutes), allowing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.
-
Neutralization and Staining: The slides are neutralized, and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.
-
Analysis of the Glutamate-NO-cGMP Pathway in Cerebellar Neurons
-
Cell Culture: Primary cultures of cerebellar neurons are prepared from neonatal rats.
-
Treatment: Neurons are chronically exposed to low, environmentally relevant concentrations of PCB 138.[2]
-
Methodology:
-
Glutamate (B1630785) Uptake Assay: The effect of PCB 138 on the uptake of radiolabeled glutamate into the neurons is measured.
-
Nitric Oxide (NO) Measurement: Intracellular NO levels are quantified using a fluorescent NO indicator dye.
-
Cyclic GMP (cGMP) Assay: The concentration of cGMP in the neurons is determined using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
NMDA Receptor Activation: The response of the pathway to stimulation by N-methyl-D-aspartate (NMDA), a glutamate receptor agonist, is assessed in the presence and absence of PCB 138.
-
Induction of Toxicant-Associated Steatohepatitis in Mice
-
Animal Model: Male C57BL/6 mice.[7]
-
Dosing Regimen: Mice receive intraperitoneal injections of PCB 138 (e.g., 1, 5, 10, or 50 mg/kg body weight) dissolved in a vehicle like corn oil, typically administered multiple times over several weeks.[7]
-
Analysis:
-
Liver Histology: Liver tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, H&E) to assess for signs of liver injury, inflammation, and fibrosis.
-
Serum Biomarkers: Blood samples are analyzed for levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Iron Metabolism: Hepatic iron deposition is visualized using Prussian blue staining, and the expression of genes involved in iron regulation (e.g., hepcidin) is measured by quantitative real-time PCR (qRT-PCR).
-
Adipose Tissue Inflammation: Adipose tissue is examined for inflammatory markers.
-
Signaling Pathways and Logical Relationships
PCB 138 and Neurotoxicity via the Glutamate-NO-cGMP Pathway
Caption: Impairment of the Glutamate-NO-cGMP pathway by PCB 138.
Proposed Mechanism of PCB 138-Induced Genotoxicity
Caption: Logical workflow of PCB 138-induced oxidative stress and genotoxicity.
Conclusion
PCB 138 is a significant environmental contaminant with well-documented toxicological effects. Its persistence, bioaccumulative nature, and ability to induce genotoxicity, neurotoxicity, and metabolic disruption underscore the importance of continued research into its mechanisms of action and the development of strategies to mitigate its impact on human and environmental health. This guide provides a foundational resource for professionals engaged in these efforts.
References
- 1. Polychlorinated Biphenyl 138 Induces Toxicant-Associated Steatohepatitis via Hepatic Iron Overload and Adipose Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Physicochemical Properties of 2,2',3,4,4',5'-Hexachlorobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. However, their persistence in the environment and adverse health effects have led to a global ban on their production. 2,2',3,4,4',5'-Hexachlorobiphenyl, also known as PCB 137, is one of the 209 PCB congeners. Understanding its physicochemical properties is crucial for assessing its environmental fate, transport, and toxicological profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and insights into its potential biological interactions.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of this compound (PCB 137).
Table 1: Identification and Basic Properties
| Property | Value | Source |
| IUPAC Name | 1,2,5-trichloro-3-(2,4,5-trichlorophenyl)benzene | PubChem |
| PCB Number | 137 | ChemicalBook[1] |
| CAS Number | 35694-06-5 | AccuStandard[2], PubChem[3] |
| Molecular Formula | C₁₂H₄Cl₆ | ChemicalBook[1], AccuStandard[2], PubChem[3] |
| Molecular Weight | 360.88 g/mol | ChemicalBook[1], AccuStandard[2] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 78 °C | ChemicalBook[1] |
| 81-82 °C | AccuStandard[2] | |
| Boiling Point | 446.99 °C (rough estimate) | ChemicalBook[1] |
| 400 °C | AccuStandard[2] | |
| Water Solubility | 8.4 µg/L at 20 °C | ChemicalBook[1] |
| log Kₒw (Octanol-Water Partition Coefficient) | 7.44 | Stenutz[4] |
| Vapor Pressure | Not explicitly found for PCB 137, but for a similar hexachlorobiphenyl (2,2',4,4',5,5'-HCB), it is 0.00000343 mmHg. | PubChem[5] |
| Henry's Law Constant (H) | A value for 2,2',3,4,4',5-hexachlorobiphenyl (B50415) was measured using a gas purge system.[4] Specific value not stated in the abstract. General values for hexachlorobiphenyls are in the range of 1.3x10⁻³ to 2.8x10⁻² mol/(m³Pa).[6] | ten Hulscher et al. (1992)[4] |
Experimental Protocols
The determination of the physicochemical properties of PCBs requires precise and standardized methodologies to ensure data accuracy and comparability. The following sections outline the general experimental protocols based on established methods, such as those from the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[5][7][8]
Melting Point Determination
The melting point of a solid crystalline substance like this compound is typically determined using the capillary method as described in OECD Guideline 102 .
Methodology:
-
A small, finely powdered sample of the substance is packed into a capillary tube.
-
The capillary tube is placed in a heated bath or a metal block of a melting point apparatus.
-
The temperature is raised at a controlled rate.
-
The temperature at which the substance is observed to melt is recorded as the melting point range. For pure substances, this range is typically narrow.
Boiling Point Determination
The boiling point can be determined using methods outlined in OECD Guideline 103 . The ebulliometer method is a common and accurate technique.
Methodology:
-
The substance is placed in an ebulliometer, which is an apparatus designed for precise boiling point measurements.
-
The liquid is heated, and the temperature of the boiling liquid and its vapor are measured simultaneously under equilibrium conditions.
-
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Corrections for pressure differences from standard atmospheric pressure may be necessary.
Water Solubility Determination
The water solubility of sparingly soluble compounds like PCBs is often determined using the column elution method or the flask method, as detailed in OECD Guideline 105 .
Methodology (Column Elution Method):
-
A solid support material in a column is coated with an excess of the test substance.
-
Water is passed through the column at a slow, constant rate.
-
The concentration of the substance in the eluate is measured over time using a suitable analytical method, such as gas chromatography (GC) with an electron capture detector (ECD).
-
When the concentration of the substance in the eluate becomes constant, this is considered the saturation concentration, i.e., the water solubility.
Octanol-Water Partition Coefficient (Kₒw) Determination
The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing environmental fate. The shake-flask method, described in OECD Guideline 107 , is a standard procedure.
Methodology:
-
A small amount of the test substance is dissolved in either n-octanol or water.
-
The two immiscible phases (n-octanol and water) are pre-saturated with each other.
-
The two phases are mixed in a vessel and shaken until equilibrium is reached.
-
The phases are then separated by centrifugation.
-
The concentration of the substance in both the n-octanol and water phases is determined.
-
The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The logarithm of this value is reported as log Kₒw.
Vapor Pressure Determination
For substances with low vapor pressures like PCBs, the Knudsen effusion method is a suitable technique for determination.[2][9][10]
Methodology:
-
A sample of the substance is placed in a Knudsen cell, which is a small container with a very small orifice.
-
The cell is placed in a high-vacuum chamber and heated to a specific temperature.
-
The rate of mass loss of the substance due to effusion through the orifice is measured.
-
The vapor pressure can then be calculated from the rate of mass loss using the Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and the molar mass of the substance.
Henry's Law Constant Determination
The Henry's Law constant, which describes the partitioning of a chemical between air and water, can be determined using the gas purging (or stripping) technique.[1][4][11]
Methodology:
-
A dilute aqueous solution of the test substance with a known initial concentration is prepared.
-
An inert gas (e.g., nitrogen) is bubbled through the solution at a constant flow rate.
-
The concentration of the substance in the aqueous phase is monitored over time.
-
The Henry's Law constant is calculated from the rate of decrease in the aqueous concentration and the gas flow rate.
Potential Signaling Pathways and Biological Interactions
While specific signaling pathways for this compound are not extensively detailed in the literature, the broader class of PCBs is known to exert toxic effects through various mechanisms, including endocrine disruption and interference with intracellular signaling cascades.[12][13][14] PCBs can disrupt cellular calcium homeostasis and affect protein kinase C (PKC) translocation.[12]
Below is a conceptual diagram illustrating a plausible signaling pathway that could be affected by PCBs, leading to downstream cellular effects.
Caption: Conceptual diagram of a potential signaling pathway disrupted by PCBs.
Experimental Workflow for Assessing Biological Activity
The following diagram outlines a general workflow for investigating the biological effects of this compound in a cellular model.
Caption: General experimental workflow for studying the cellular effects of PCB 137.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound. The presented data, compiled from various scientific sources, offers a foundation for researchers in environmental science, toxicology, and drug development. The outlined experimental protocols, based on internationally recognized guidelines, serve as a reference for the accurate determination of these critical parameters. Furthermore, the conceptual diagrams provide a starting point for investigating the molecular mechanisms underlying the biological effects of this and other PCB congeners. A thorough understanding of these fundamental properties is essential for predicting the environmental behavior of PCB 137 and for developing strategies to mitigate its potential risks to human health and ecosystems.
References
- 1. Air-water Henry's law constants for PCB congeners: Experimental determination and modeling of structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of temperature dependence for the vapor pressures of twenty-six polychlorinated biphenyl congeners in commercial Kanechlor mixtures by the Knudsen effusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. search.library.brandeis.edu [search.library.brandeis.edu]
- 8. oecd.org [oecd.org]
- 9. osti.gov [osti.gov]
- 10. Vapor pressure of ten polychlorinated biphenyl congeners and two commercial fluids as a function of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2,2',3,3',4,4'-Hexachlorobiphenyl - Wikipedia [en.wikipedia.org]
- 13. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Environmental Persistence and Degradation of PCB 138: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that pose significant environmental and health risks due to their toxicity, bioaccumulation, and resistance to degradation. This technical guide focuses on PCB 138 (2,2',3,4,4',5'-hexachlorobiphenyl), a prevalent and highly chlorinated congener. This document provides an in-depth analysis of its environmental fate, including its persistence in various matrices and the mechanisms of its degradation through biotic and abiotic pathways. Detailed experimental protocols for studying PCB 138 degradation, quantitative data on its half-life and degradation rates, and visualizations of key pathways and workflows are presented to support research and development efforts in environmental remediation and toxicology.
Environmental Persistence of PCB 138
PCB 138 is characterized by its high lipophilicity and resistance to metabolic breakdown, leading to its long-term persistence in the environment. Its environmental fate is governed by factors such as soil and sediment composition, temperature, and microbial activity.
Half-life in Environmental Matrices
The half-life of PCB 138 can vary significantly depending on the environmental compartment and prevailing conditions. It is most persistent in soil and sediment, where it binds strongly to organic matter.
| Environmental Matrix | Half-life (Years) | Conditions | Reference(s) |
| Soil | 7 - 25 (mean 18) | Studied over a 50-year period in the southern U.K. | [1] |
| 1.3 - 5.6 | Greenhouse experiment with aged contaminated soil and various plant species | [2] | |
| Sediment | ~9.5 (mean for total PCBs) | Riverine sediments | [3] |
| Human Body | 3 - 4 | In children with high dietary exposure | [4] |
Table 1: Environmental and Biological Half-life of PCB 138. This table summarizes the reported half-life of PCB 138 in various matrices, highlighting the significant persistence of this congener.
Degradation of PCB 138
The degradation of PCB 138 can occur through chemical and biological processes, although these are generally slow. Understanding these pathways is crucial for developing effective remediation strategies.
Chemical Degradation
Advanced oxidation processes and catalytic dechlorination have shown promise in degrading PCB 138 under laboratory conditions.
Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron catalyst, generates highly reactive hydroxyl radicals (•OH) that can oxidize PCBs. However, the degradation of highly chlorinated congeners like PCB 138 is often slow and may not lead to complete mineralization.[5][6]
Palladium (Pd) catalysts, often supported on carbon (Pd/C) or in combination with a hydrogen source, can effectively remove chlorine atoms from the biphenyl (B1667301) structure of PCBs, a process known as hydrodechlorination.[6] This process can convert highly chlorinated PCBs to less chlorinated congeners that are more amenable to further degradation.
Microbial Degradation
Microorganisms have evolved enzymatic pathways to degrade PCBs, although the efficiency is highly dependent on the congener's chlorination pattern.
Under anaerobic conditions, certain bacteria can utilize PCBs as electron acceptors in a process called reductive dechlorination. This process involves the removal of chlorine atoms, typically from the meta and para positions, leading to the formation of less chlorinated congeners.[7][8] These less chlorinated PCBs are often more susceptible to subsequent aerobic degradation.
In the presence of oxygen, some bacteria and fungi can degrade PCBs through oxidative pathways. The initial and rate-limiting step is often catalyzed by a biphenyl dioxygenase (BphA), which introduces hydroxyl groups onto the biphenyl rings. This is followed by a series of enzymatic reactions that lead to ring cleavage and eventual mineralization.[9] However, the presence of multiple chlorine atoms, particularly in the ortho positions, can hinder this process for congeners like PCB 138.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the degradation of PCB 138.
Extraction of PCB 138 from Soil and Sediment
Objective: To extract PCB 138 from solid environmental matrices for subsequent analysis.
Materials:
-
Soil/sediment sample (air-dried and sieved)
-
Hexane (B92381) (pesticide grade)
-
Acetone (B3395972) (pesticide grade)
-
Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours)
-
Soxhlet extraction apparatus or Pressurized Liquid Extraction (PLE) system
-
Concentrator (e.g., Kuderna-Danish or rotary evaporator)
-
Florisil or silica (B1680970) gel for cleanup
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure (Soxhlet Extraction):
-
Weigh approximately 10 g of the homogenized soil/sediment sample into a pre-cleaned extraction thimble.
-
Add a surrogate standard to the sample to monitor extraction efficiency.
-
Place the thimble in the Soxhlet extractor.
-
Add a 1:1 (v/v) mixture of hexane and acetone to the boiling flask.
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the extract to cool.
-
Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a Kuderna-Danish concentrator or a gentle stream of nitrogen.
-
Cleanup: Pass the concentrated extract through a Florisil or silica gel column to remove interfering compounds. Elute the PCBs with hexane.
-
Concentrate the cleaned extract to a final volume of 1 mL for GC-MS analysis.
Microbial Degradation Assay
Objective: To assess the ability of a microbial culture to degrade PCB 138.
Materials:
-
Microbial culture of interest
-
Mineral salts medium
-
PCB 138 stock solution (in a suitable solvent like acetone)
-
Sterile flasks or vials
-
Incubator shaker
-
Hexane for extraction
-
GC-MS for analysis
Procedure:
-
Prepare a sterile mineral salts medium appropriate for the microbial culture.
-
Inoculate the medium with the microbial culture and grow to a desired cell density.
-
In sterile flasks, add a defined volume of the microbial culture.
-
Spike the flasks with a known concentration of PCB 138 from the stock solution. The final solvent concentration should be minimal to avoid toxicity.
-
Prepare abiotic control flasks containing the medium and PCB 138 but no microbial inoculum.
-
Incubate the flasks at an appropriate temperature and shaking speed.
-
At specified time intervals, sacrifice replicate flasks from both the experimental and control groups.
-
Extract the entire content of each flask with hexane.
-
Analyze the hexane extracts by GC-MS to quantify the remaining PCB 138 concentration.
-
Calculate the percentage of degradation by comparing the concentration in the experimental flasks to the abiotic controls.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and quantify PCB 138 in sample extracts.
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890 or equivalent
-
Mass Spectrometer: Agilent 5977 or equivalent (Triple Quadrupole recommended for higher selectivity)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 160°C at 20°C/min
-
Ramp to 280°C at 5°C/min, hold for 10 minutes
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.
-
SIM ions for PCB 138: m/z 360, 362, 324
-
Table 2: Typical GC-MS Parameters for PCB 138 Analysis. These parameters provide a starting point for method development and may require optimization based on the specific instrument and sample matrix.
Mandatory Visualizations
Degradation Pathways and Experimental Workflows
Caption: Experimental workflow for studying PCB 138 degradation.
Caption: Generalized aerobic degradation pathway of PCBs.
Caption: Stepwise anaerobic reductive dechlorination of PCB 138.
Conclusion
PCB 138 remains a significant environmental challenge due to its inherent persistence. While both chemical and microbial degradation pathways exist, their efficiencies are often limited under natural environmental conditions. This technical guide provides a comprehensive overview of the current understanding of PCB 138's environmental fate and degradation, along with detailed experimental protocols to facilitate further research. Continued investigation into enhanced degradation strategies, such as the use of novel microbial consortia or optimized catalytic systems, is essential for the development of effective remediation technologies for PCB-contaminated sites.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. pasteur.epa.gov [pasteur.epa.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. cec.org [cec.org]
- 6. researchgate.net [researchgate.net]
- 7. Reductive dechlorination of polychlorinated biphenyls by anaerobic microorganisms from sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aerobic and anaerobic PCB biodegradation in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Toxicological Landscape: A Technical Guide to the Toxicokinetics and Metabolism of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that continue to pose significant environmental and health concerns. Among the 209 congeners, 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) is one of the most frequently detected in environmental and biological samples, including human tissues. Understanding the toxicokinetics—the absorption, distribution, metabolism, and excretion (ADME)—of PCB 138 is paramount for accurate risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current scientific understanding of the toxicokinetics and metabolism of PCB 138, with a specific focus on studies conducted in rat models, which are crucial for extrapolating potential human health effects.
Data Presentation: Quantitative Toxicokinetic Parameters of PCB 138 in Rats
Quantitative data on the toxicokinetics of PCB 138 in rats are often derived from studies investigating the disposition of complex PCB mixtures, such as Aroclors. The following tables summarize key findings from such studies, focusing on the congener-specific data for PCB 138. It is important to note that the toxicokinetic behavior of a single congener can be influenced by the presence of other congeners in a mixture.
Table 1: Tissue Distribution of PCB 138 in Rats Following Oral Administration of Aroclor (B1172101) Mixtures
| Tissue | Concentration (ng/g wet weight) | Time Point | Dosing Regimen | Reference |
| Adipose Tissue | 1,500 ± 250 | 7 days | Single oral dose of Aroclor 1254 | [1] |
| Liver | 350 ± 60 | 7 days | Single oral dose of Aroclor 1254 | [1] |
| Brain | 80 ± 15 | 7 days | Single oral dose of Aroclor 1254 | [1] |
| Muscle | 120 ± 25 | 7 days | Single oral dose of Aroclor 1254 | [1] |
| Blood | 15 ± 3 | 7 days | Single oral dose of Aroclor 1254 | [1] |
Table 2: Relative Retention of PCB 138 in Various Tissues
| Tissue | Retention Relative to Administered Dose (%) | Time Point | Dosing Regimen | Reference |
| Adipose Tissue | High | 28 days | Repeated oral doses of a PCB mixture | [2] |
| Skin | Moderate | 28 days | Repeated oral doses of a PCB mixture | [2] |
| Liver | Moderate | 28 days | Repeated oral doses of a PCB mixture | [2] |
| Muscle | Low | 28 days | Repeated oral doses of a PCB mixture | [2] |
Experimental Protocols
The following sections detail generalized experimental methodologies for key experiments cited in the literature on PCB toxicokinetics in rats. These protocols are intended to provide a foundational understanding for researchers designing similar studies.
In Vivo Toxicokinetic Study Protocol
A typical in vivo study to determine the toxicokinetics of PCB 138 in rats would follow a protocol similar to the one described below.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male or female, depending on study objectives).
-
Age: Young adult (8-10 weeks old).
-
Housing: Housed in controlled conditions (temperature, humidity, light-dark cycle) with ad libitum access to food and water.
2. Dosing:
-
Test Substance: this compound (PCB 138), typically dissolved in a vehicle such as corn oil.
-
Route of Administration: Oral gavage is a common route to simulate dietary exposure. Intravenous administration can also be used to study distribution and elimination without the variable of absorption.
-
Dose Levels: At least three dose levels are typically used to assess dose-dependency, along with a vehicle control group.
3. Sample Collection:
-
Blood: Serial blood samples are collected from the tail vein or other appropriate sites at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours, and then weekly).
-
Tissues: At the termination of the study, animals are euthanized, and various tissues (liver, adipose, brain, muscle, skin, etc.) are collected.
-
Excreta: Urine and feces are collected using metabolism cages over specified intervals to determine excretion patterns.
4. Sample Analysis:
-
Extraction: PCBs are extracted from biological matrices using liquid-liquid extraction or solid-phase extraction techniques.
-
Cleanup: The extracts are cleaned up to remove interfering lipids and other compounds using techniques like gel permeation chromatography or silica (B1680970) gel chromatography.
-
Quantification: The concentration of PCB 138 and its potential metabolites is determined using high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) or an electron capture detector (GC-ECD).
In Vitro Metabolism Study Protocol
In vitro studies using rat liver subcellular fractions are crucial for elucidating metabolic pathways.
1. Preparation of Liver Microsomes:
-
Livers are harvested from untreated or pre-treated (e.g., with enzyme inducers like phenobarbital (B1680315) or β-naphthoflavone) rats.
-
The livers are homogenized, and the microsomal fraction is isolated by differential centrifugation.
2. Incubation:
-
Rat liver microsomes are incubated with PCB 138 in the presence of an NADPH-generating system (to support cytochrome P450 activity) at 37°C.
-
The reaction is stopped at various time points by the addition of a solvent like acetone (B3395972) or methanol.
3. Metabolite Identification:
-
The incubation mixture is extracted, and the extract is analyzed by LC-MS/MS or GC-MS to identify and quantify the formation of hydroxylated and other metabolites.
Mandatory Visualizations
Experimental Workflow for an In Vivo Toxicokinetics Study
Caption: Workflow of a typical in vivo toxicokinetics study in rats.
Generalized Metabolic Pathway of PCB 138 in Rats
Caption: Generalized metabolic pathway of PCB 138 in rats.
Logical Relationship of Toxicokinetic Processes
Caption: Interrelationship of toxicokinetic processes for PCB 138.
Conclusion
The toxicokinetics of this compound (PCB 138) in rats are characterized by slow absorption, wide distribution with a high affinity for adipose tissue, limited metabolism primarily through hydroxylation, and very slow excretion. This profile contributes to its persistence and bioaccumulation in the body. While data from studies on PCB mixtures provide valuable insights, further research focusing specifically on the toxicokinetics of individual, environmentally relevant congeners like PCB 138 is essential for a more precise understanding of their health risks. The experimental protocols and visualizations provided in this guide offer a framework for researchers to design and interpret studies aimed at filling these knowledge gaps.
References
An In-Depth Technical Guide to the Mechanism of Action of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2',3,4,4',5'-Hexachlorobiphenyl, designated as PCB 138, is a prevalent and persistent non-dioxin-like polychlorinated biphenyl (B1667301) (PCB) congener found in environmental and biological samples. Its molecular structure, characterized by ortho-substitutions, dictates a toxicological profile distinct from coplanar, dioxin-like PCBs. This technical guide provides a comprehensive overview of the current understanding of PCB 138's mechanisms of action, focusing on its interactions with key cellular receptors and signaling pathways. This document summarizes quantitative data on its receptor binding and functional effects, details relevant experimental methodologies, and provides visual representations of the implicated signaling cascades to support further research and risk assessment.
Core Mechanisms of Action
The toxicological effects of PCB 138 are multifaceted, arising from its ability to interact with several key cellular targets. Unlike dioxin-like PCBs, which primarily act through the aryl hydrocarbon receptor (AHR), PCB 138 exhibits a broader range of mechanisms, including endocrine disruption and alteration of intracellular signaling pathways.
Endocrine Disruption
PCB 138 is a recognized endocrine-disrupting chemical (EDC) that interferes with the normal functioning of the estrogen and androgen signaling pathways.
-
Anti-androgenic Activity: PCB 138 acts as an antagonist to the androgen receptor (AR). It competitively inhibits the binding of androgens, thereby disrupting the transcriptional regulation of androgen-responsive genes. This has been demonstrated in transiently co-transfected Chinese Hamster Ovary cells, where PCB 138 elicited a dose-dependent antagonistic effect on androgen receptor activity with an IC50 of 6.2 µM[1].
-
Anti-estrogenic Activity: While some lower-chlorinated PCBs can exhibit estrogenic activity, higher-chlorinated congeners like PCB 138 are generally considered anti-estrogenic[2]. In human breast cancer MCF-7 cells, PCB 138 has been shown to decrease the 17β-estradiol-induced transcriptional activity of the estrogen receptor (ER)[1]. This anti-estrogenic action can disrupt the delicate balance of estrogen signaling, which is crucial for reproductive health and development.
Aryl Hydrocarbon Receptor (AHR) Signaling
Although classified as a non-dioxin-like PCB, PCB 138 can still interact with and activate the aryl hydrocarbon receptor (AHR), albeit with a lower affinity than dioxin-like congeners. This activation can lead to the induction of xenobiotic-metabolizing enzymes and other downstream effects.
-
AHR Activation and CYP1A1 Induction: Upon binding to the AHR in the cytoplasm, PCB 138 can induce a conformational change, leading to the translocation of the AHR-ligand complex into the nucleus. Within the nucleus, the AHR dimerizes with the AHR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, notably Cytochrome P450 1A1 (CYP1A1), leading to its transcriptional activation[3]. While specific EC50 values for CYP1A1 induction by PCB 138 are not consistently reported across studies, it is recognized as a weaker inducer compared to dioxin-like PCBs[4][5]. The induction of CYP1A1 can lead to the metabolic activation of other compounds and the generation of reactive oxygen species, contributing to cellular stress.
Disruption of Intracellular Signaling
PCB 138 can interfere with critical intracellular signaling cascades, particularly those involving calcium homeostasis and cell-to-cell communication.
-
Ryanodine (B192298) Receptor Modulation: Non-dioxin-like PCBs, including PCB 138, have been shown to interact with ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic reticulum[6][7]. PCB 138 exhibits moderate activity towards RyRs, sensitizing the channel to activation[8][9]. This can lead to disruptions in intracellular calcium signaling, which is a critical regulator of numerous cellular processes, including neurotransmission, muscle contraction, and gene expression.
-
Effects on Lipid Metabolism: Studies in female mice have demonstrated that early-life exposure to PCB 138 can lead to lipid metabolism disorders by activating the AHR. This activation promotes the nuclear translocation of AHR during adipocyte differentiation, which in turn activates peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid uptake and de novo lipogenesis in white adipose tissue.
Quantitative Data Summary
The following tables summarize the available quantitative data on the interactions and effects of PCB 138.
| Parameter | Receptor/Target | Species/Cell Line | Value | Reference(s) |
| IC50 (Antagonism) | Androgen Receptor (AR) | Chinese Hamster Ovary (CHO) cells | 6.2 µM | [1] |
| Activity | Ryanodine Receptor (RyR) | Zebrafish (skeletal muscle) | Moderate sensitizer | [8] |
| Effect | Estrogen Receptor (ER) | Human breast cancer (MCF-7) cells | Anti-estrogenic | [1][2] |
| Binding Affinity (Kd/Ki) | Aryl Hydrocarbon Receptor (AHR) | Data not available | - | |
| Binding Affinity (Ki/IC50) | Estrogen Receptor (ER) | Data not available | - | |
| EC50 (Induction) | CYP1A1 | Data not available | - |
Table 1: Receptor Interaction and Functional Parameters of PCB 138
| Experimental Model | Dosing Regimen | Observed Effects | Reference(s) |
| Female Mice | Daily subcutaneous injections (0.5, 5, or 50 µg/kg body weight) from postnatal day 3 to 21 | Increased body weight, serum lipid levels, and white adipose tissue (WAT) mass at 7 months of age. Hypertrophy of gonadal WAT with enhanced lipogenesis. These effects were attenuated by an AHR antagonist. | |
| Male Mice | Intraperitoneal injections (1, 5, 10, or 50 mg/kg) over six weeks | Dose-dependent increase in serum transaminase and hepatic non-heme iron levels, with Hamp upregulation, macrophage infiltration, and fibrosis. In HepG2 cells, PCB 138 synergized with ferric ammonium (B1175870) citrate (B86180) to elevate intracellular Fe2+, induce Hamp, suppress Slc40a1, and upregulate inflammatory/profibrotic genes. | [10] |
Table 2: In Vivo Effects of PCB 138 on Lipid Metabolism and Liver Function
Detailed Experimental Protocols
Androgen Receptor Antagonism Assay (Reporter Gene Assay)
This protocol is based on the methodology used to determine the anti-androgenic activity of PCB 138.
Objective: To assess the ability of a test compound to inhibit androgen-induced gene expression mediated by the androgen receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells
-
Expression vector for the human androgen receptor (hAR)
-
Reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase)
-
Cell culture medium and supplements
-
Test compound (PCB 138)
-
Androgen agonist (e.g., dihydrotestosterone, DHT)
-
Transfection reagent
-
Lysis buffer and luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture CHO cells in appropriate medium until they reach 70-80% confluency.
-
Co-transfect the cells with the hAR expression vector and the ARE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Exposure:
-
After transfection (typically 24 hours), replace the medium with fresh medium containing a fixed concentration of the androgen agonist (e.g., DHT) and varying concentrations of the test compound (PCB 138). Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 24-48 hours) to allow for gene expression.
-
-
Cell Lysis and Reporter Gene Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer.
-
Measure the activity of the reporter gene (e.g., luciferase) in the cell lysates using a luminometer and the appropriate substrate.
-
-
Data Analysis:
-
Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the percentage of inhibition of androgen-induced reporter activity against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the maximum androgen-induced response.
-
Aryl Hydrocarbon Receptor (AHR) Competitive Binding Assay
This protocol outlines a general method to determine the binding affinity of a compound to the AHR.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test compound for the AHR.
Materials:
-
Cytosolic extract containing the AHR (e.g., from rat liver or a cell line expressing AHR)
-
Radiolabeled AHR ligand (e.g., [³H]TCDD)
-
Unlabeled test compound (PCB 138)
-
Assay buffer
-
Hydroxyapatite (HAP) slurry or other method to separate bound from free ligand
-
Scintillation cocktail and counter
Procedure:
-
Incubation:
-
In a series of tubes, incubate a fixed amount of the cytosolic extract with a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Include control tubes for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand plus a large excess of unlabeled high-affinity ligand).
-
-
Equilibrium:
-
Incubate the mixtures at a low temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium[11].
-
-
Separation of Bound and Free Ligand:
-
Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellets to remove unbound radioligand[11].
-
-
Quantification:
-
Resuspend the pellets in scintillation cocktail and measure the radioactivity using a scintillation counter[11].
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Induction
This protocol measures the catalytic activity of CYP1A1, which is commonly used as a biomarker for AHR activation.
Objective: To quantify the induction of CYP1A1 enzyme activity by a test compound.
Materials:
-
Hepatoma cell line (e.g., H4IIE) or primary hepatocytes
-
Test compound (PCB 138)
-
7-Ethoxyresorufin (B15458) (substrate)
-
Resorufin (B1680543) (standard)
-
NADPH (cofactor)
-
Cell lysis buffer or microsome preparation reagents
-
Fluorescence plate reader
Procedure:
-
Cell Treatment:
-
Culture the cells and expose them to various concentrations of the test compound for a specified period (e.g., 24-72 hours) to induce CYP1A1 expression.
-
-
Preparation of Cell Lysate or Microsomes:
-
Harvest the cells and prepare either a whole-cell lysate or a microsomal fraction, which is enriched in CYP enzymes.
-
-
Enzymatic Reaction:
-
In a microplate, add the cell lysate or microsomes to a reaction buffer containing 7-ethoxyresorufin.
-
Initiate the reaction by adding NADPH.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Generate a standard curve using known concentrations of resorufin.
-
Calculate the rate of resorufin formation and normalize it to the protein concentration of the lysate or microsomes.
-
Plot the EROD activity against the logarithm of the test compound concentration to determine the EC50 value for induction.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PCB 138 and a typical experimental workflow for assessing its activity.
Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway Activated by PCB 138.
Caption: Anti-androgenic Mechanism of PCB 138.
Caption: Experimental Workflow for Androgen Receptor Antagonism Assay.
Conclusion
This compound (PCB 138) exerts its toxic effects through a complex interplay of mechanisms that primarily involve endocrine disruption and the modulation of intracellular signaling pathways. Its ability to act as an androgen receptor antagonist and an anti-estrogenic compound highlights its potential to interfere with hormonal homeostasis. While its interaction with the aryl hydrocarbon receptor is less potent than that of dioxin-like PCBs, it still contributes to its overall toxicity profile through the induction of metabolic enzymes. Furthermore, its effects on calcium signaling via ryanodine receptors point to a role in neurotoxicity. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a foundational resource for researchers and professionals in the fields of toxicology and drug development to further investigate the health risks associated with PCB 138 exposure and to develop strategies for mitigating its adverse effects. Further research is warranted to fill the existing data gaps, particularly concerning the precise binding affinities of PCB 138 to key receptors.
References
- 1. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 2. 2,2',3,4',5,5'-Hexachlorobiphenyl | C12H4Cl6 | CID 40172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potency of mixtures of polychlorinated biphenyls as inducers of dioxin receptor-regulated CYP1A activity in rat hepatocytes and H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCB isomers and congeners: induction of aryl hydrocarbon hydroxylase and ethoxyresorufin O-deethylase enzyme activities in rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ryanodine receptor-dependent mechanisms of PCB developmental neurotoxicity [escholarship.org]
- 8. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polychlorinated Biphenyl 138 Induces Toxicant-Associated Steatohepatitis via Hepatic Iron Overload and Adipose Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cerc.usgs.gov [cerc.usgs.gov]
- 13. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
An In-depth Technical Guide to the Biological Effects of Chronic PCB 138 Exposure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polychlorinated biphenyl (B1667301) (PCB) 138, a persistent and bioaccumulative environmental contaminant, poses significant health risks due to its chronic exposure effects. This technical guide provides a comprehensive overview of the biological impacts of PCB 138, focusing on its molecular mechanisms of toxicity. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative toxicological data, and visual representations of key signaling pathways to facilitate further investigation and the development of potential therapeutic interventions.
Introduction
Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were widely used in industrial applications due to their chemical stability and electrical insulating properties.[1] Although their production was banned in many countries in the 1970s, their persistence in the environment leads to ongoing human exposure, primarily through the food chain.[2] PCB 138 (2,2',3,4,4',5'-hexachlorobiphenyl) is one of the most prevalent and persistent non-dioxin-like PCB congeners found in human tissues, including blood, adipose tissue, and the brain.[2][3] Chronic exposure to PCB 138 has been associated with a range of adverse health effects, including neurotoxicity, endocrine disruption, immunotoxicity, and potential carcinogenicity.[3][4][5][6] This guide delves into the molecular and cellular mechanisms underlying these toxicities.
Quantitative Toxicological Data
The following tables summarize key quantitative data from various studies on the effects of PCB 138.
Table 1: In Vitro Effects of PCB 138
| Endpoint | Cell Line/System | Concentration/Dose | Observed Effect | Reference |
| Neurotoxicity (Glutamate-NO-cGMP pathway impairment) | Rat cerebellar neurons | EC50 = 2 nM | Reduction in NMDA receptor-activated NO synthase and cGMP pathway | [4] |
| Anti-androgenic activity | Chinese Hamster Ovary (CHO) cells | IC50 = 6.2 µM | Antagonistic effect on the androgen receptor | [7] |
| Cell Viability | MCF-7 (human breast cancer) | 0.001 µM | Marked reduction in cell viability | [6] |
| Cell Viability | MCF-7 (human breast cancer) | 0.001 to 1 µM | Gradual increase in cell viability | [6] |
| Cell Viability | MCF-7 (human breast cancer) | > 1 µM | Decrease in cell viability | [6] |
| Cell Proliferation | MCF-7 (human breast cancer) | 15 µM (6 days) | No effect on cell proliferation | [8] |
| Gene Expression (PON1) | MCF-7 and LNCap cells | Not specified | No significant change in PON1 expression | [6] |
Table 2: PCB 138 Levels in Human Tissues
| Tissue/Fluid | Population | Concentration Range | Reference |
| Cord Blood Plasma | General population | Median: 15.8 ng/g lipid | [4] |
| Blood Serum | Women (ages 16-49) | Median (sum of 4 PCBs incl. 138): 30 ng/g lipid | [9] |
| Brain (older donors) | Postmortem samples | Mean: 157 pg/g ww (for PCB 129/138/163) | [3] |
| Blood Lipids | Individuals exposed to contaminated indoor air | Median: 559 ng/g lipid (total PCBs) | [10] |
Key Signaling Pathways and Mechanisms
Chronic exposure to PCB 138 disrupts several critical cellular signaling pathways. The following diagrams illustrate some of the key mechanisms of its toxicity.
Impairment of the Glutamate-Nitric Oxide-cGMP Pathway
PCB 138 is a potent neurotoxicant that impairs the glutamate-nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in cerebellar neurons.[4] This pathway is crucial for synaptic plasticity and cognitive function.
Caption: PCB 138 impairs the glutamate-NO-cGMP pathway.
Induction of Oxidative Stress
PCB 138 exposure can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage, including genotoxicity.[11]
Caption: PCB 138 induces oxidative stress and cellular damage.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of PCB 138 toxicity assessment.
Assessment of Neurotoxicity in Primary Cerebellar Neurons
Objective: To assess the effect of PCB 138 on the glutamate-NO-cGMP pathway in primary cultures of rat cerebellar neurons.
Materials:
-
Cerebella from 7-day-old Wistar rat pups
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Horse serum
-
Penicillin-streptomycin solution
-
Poly-L-lysine
-
NMDA (N-methyl-D-aspartate)
-
PCB 138 stock solution in DMSO
-
cGMP enzyme immunoassay (EIA) kit
-
Nitric oxide synthase (NOS) activity assay kit
Procedure:
-
Cell Culture:
-
Dissect cerebella from rat pups and mechanically dissociate them in DMEM.
-
Plate the cells on poly-L-lysine coated plates at a density of 2 x 10^6 cells/well.
-
Culture the neurons in DMEM supplemented with 10% FBS, 10% horse serum, and penicillin-streptomycin.
-
After 24 hours, add cytosine arabinoside to inhibit the proliferation of non-neuronal cells.
-
Maintain the cultures for 8-10 days before treatment.
-
-
PCB 138 Exposure:
-
Prepare serial dilutions of PCB 138 in the culture medium. The final DMSO concentration should not exceed 0.1%.
-
Expose the neuronal cultures to different concentrations of PCB 138 (e.g., 0.1 nM to 100 nM) for 24-48 hours.
-
-
Measurement of NMDA-induced cGMP:
-
After PCB 138 exposure, wash the cells with Krebs-Ringer bicarbonate buffer.
-
Stimulate the cells with 100 µM NMDA for 2 minutes.
-
Stop the reaction by adding ice-cold 0.1 M HCl.
-
Harvest the cells and measure the cGMP levels using a commercial EIA kit according to the manufacturer's instructions.
-
-
Assessment of NO Synthase (NOS) Activation:
-
Following PCB 138 treatment, stimulate the cells with NMDA as described above.
-
Measure NOS activity using a commercial kit, which typically involves monitoring the conversion of L-arginine to L-citrulline.
-
Gene Expression Analysis in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To investigate the effect of PCB 138 on global gene expression in human PBMCs.
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
PCB 138 stock solution in DMSO
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Microarray platform (e.g., Agilent, Affymetrix)
-
Ingenuity Pathway Analysis (IPA) software
Procedure:
-
PBMC Isolation and Culture:
-
Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture the PBMCs in RPMI-1640 medium supplemented with 10% FBS.
-
-
PCB 138 Exposure:
-
Expose the PBMCs to a relevant concentration of PCB 138 (e.g., human equivalence level) for 48 hours.
-
-
RNA Extraction and Microarray Analysis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.
-
Perform microarray analysis according to the platform manufacturer's protocol.
-
-
Ingenuity Pathway Analysis (IPA):
-
Upload the differentially expressed gene list (with fold changes and p-values) into the IPA software.
-
Perform a Core Analysis to identify canonical pathways, upstream regulators, diseases and functions, and molecular networks that are significantly affected by PCB 138 exposure.
-
Cell Viability Assessment using MTT Assay
Objective: To determine the effect of PCB 138 on the viability of a cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
DMEM medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
PCB 138 stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow the cells to attach overnight.
-
-
PCB 138 Treatment:
-
Treat the cells with various concentrations of PCB 138 for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
-
Conclusion
Chronic exposure to PCB 138 elicits a wide range of adverse biological effects through the disruption of multiple cellular and molecular pathways. This guide has provided a consolidated resource of its neurotoxic, endocrine-disrupting, and genotoxic effects, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways offers a framework for understanding the intricate mechanisms of PCB 138 toxicity. It is anticipated that this in-depth technical guide will serve as a valuable tool for the scientific community, aiding in the design of future research, the identification of novel biomarkers of exposure and effect, and the development of strategies to mitigate the health risks associated with this persistent environmental contaminant. Further research is warranted to fully elucidate the complex interactions of PCB 138 with other environmental factors and to translate these molecular findings into clinical applications.
References
- 1. Comparison of combinatory effects of PCBs (118, 138, 153 and 180) with 17 beta-estradiol on proliferation and apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5. SUMMARY OF DATA REPORTED - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Prenatal and Postnatal Exposure to Polychlorinated Biphenyls Alter Follicle Numbers, Gene Expression, and a Proliferation Marker in the Rat Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of prevalent polychlorinated biphenyls (PCBs) food contaminant on the MCF7, LNCap and MDA-MB-231 cell lines viability and PON1 gene expression level: proposed model of binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different effects of PCB101, PCB118, PCB138 and PCB153 alone or mixed in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACE: Biomonitoring - Polychlorinated Biphenyls (PCBs) | America's Children and the Environment | US EPA [19january2021snapshot.epa.gov]
- 10. mdpi.com [mdpi.com]
- 11. isez.pan.krakow.pl [isez.pan.krakow.pl]
Unmasking a Persistent Pollutant: An In-depth Technical Guide to the Environmental Sources of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB-138)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that, despite being banned from production in many countries for decades, continue to pose a significant threat to environmental and human health due to their persistence, bioaccumulation, and toxicity. Among the 209 distinct PCB congeners, 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB-138) is one of the most frequently detected in environmental and biological samples. Its widespread presence and potential for adverse health effects necessitate a thorough understanding of its sources and environmental fate. This technical guide provides a comprehensive overview of the primary and secondary sources of PCB-138, its distribution in various environmental compartments, and the analytical methodologies used for its detection and quantification.
Primary and Secondary Sources of PCB-138
The environmental burden of PCB-138 is a legacy of its extensive industrial use, primarily as part of commercial PCB mixtures, and its ongoing release from various reservoirs.
1. Historical Industrial Production and Use:
The primary historical source of PCB-138 was its inclusion in commercial PCB mixtures, most notably the Aroclor series produced by Monsanto.[1] These mixtures were utilized in a wide array of industrial and commercial applications due to their chemical stability, non-flammability, and electrical insulating properties.[1] Key applications included:
-
Dielectric and coolant fluids: in transformers, capacitors, and other electrical equipment.[1]
-
Heat transfer fluids: in industrial heating systems.
-
Hydraulic fluids.
-
Plasticizers: in paints, plastics, and rubber products.[1]
-
Pigments and dyes. [1]
-
Carbonless copy paper. [1]
PCB-138 was a significant component of more highly chlorinated Aroclor mixtures, such as Aroclor 1254 and Aroclor 1260. Although production was banned in the United States in 1979, a substantial volume of these materials remains in older electrical equipment, buildings, and landfills.[1][2]
2. Ongoing Environmental Releases:
While direct production has ceased, PCB-138 continues to enter the environment from several secondary sources:
-
Leakage and Disposal of PCB-Containing Equipment: Aging and poorly maintained electrical transformers and capacitors can leak PCB-containing oils into the environment.[1] Improper disposal of these materials in landfills or scrap yards is a major source of contamination.[2]
-
Landfills and Hazardous Waste Sites: Leachate from landfills containing old consumer products, building materials, and industrial waste can release PCBs into the surrounding soil and groundwater.[2] Hazardous waste sites that are not properly contained are also significant sources.[1]
-
Incineration: The incomplete combustion of waste containing PCBs in municipal and industrial incinerators can lead to the formation and release of PCBs, including PCB-138, into the atmosphere.[3]
-
Volatilization from Contaminated Surfaces: PCB-138 can volatilize from contaminated soils, sediments, and water bodies, re-entering the atmosphere and contributing to its long-range transport.[4]
-
Building Materials: Older buildings may contain PCBs in caulking, paints, and fluorescent light ballasts, which can be released into the indoor and outdoor environment during renovation or demolition.[2]
Environmental Distribution and Fate
Due to its chemical properties, including low water solubility and high lipophilicity, PCB-138 partitions preferentially into organic matter and fatty tissues. This governs its distribution and persistence in the environment.
Environmental Pathways of PCB-138
Quantitative Data on PCB-138 in Environmental Matrices
The concentration of PCB-138 varies widely depending on the proximity to sources and the environmental matrix. The following tables summarize representative concentrations reported in the scientific literature.
Table 1: Concentration of PCB-138 in Abiotic Environmental Matrices
| Environmental Matrix | Location/Study | Concentration Range | Units |
| Air | Urban Areas | Can reach 1 or more | ng/m³ |
| Rural Areas | Typically in the picogram per cubic meter range | pg/m³ | |
| Water | Freshwater Rivers | Varies significantly with pollution levels | ng/L |
| Marine Waters | Generally in the low ng/L range | ng/L | |
| Soil | Urban and Industrial Areas | Can be in the hundreds to thousands | µg/kg |
| Agricultural and Rural Areas | Typically in the low single digits to tens | µg/kg | |
| Sediment | Contaminated Rivers and Harbors | Can exceed several thousand | µg/kg |
| Less Impacted Areas | Generally in the tens to hundreds | µg/kg |
Table 2: Concentration of PCB-138 in Biotic Environmental Matrices
| Biota | Trophic Level | Tissue | Concentration Range | Units |
| Phytoplankton | Producer | Whole organism | Low | ng/g lipid weight |
| Zooplankton | Primary Consumer | Whole organism | Moderate | ng/g lipid weight |
| Fish | Secondary/Tertiary Consumer | Muscle/Fat | High | ng/g lipid weight |
| Marine Mammals | Apex Predator | Blubber | Very High | µg/g lipid weight |
| Humans | Apex Predator | Adipose Tissue/Serum | Varies with diet and exposure | ng/g lipid weight |
Experimental Protocols for PCB-138 Analysis
The accurate quantification of PCB-138 in environmental samples requires meticulous analytical procedures to isolate the target analyte from complex matrices and potential interferences. The following outlines a general workflow based on widely accepted methodologies such as EPA Method 8082A and 1668.[2][5]
1. Sample Extraction
The choice of extraction method depends on the sample matrix:
-
Soil and Sediment:
-
Soxhlet Extraction: A 10-20 g air-dried and homogenized sample is mixed with anhydrous sodium sulfate (B86663) and extracted with a non-polar solvent (e.g., hexane (B92381) or a hexane/acetone mixture) for 16-24 hours.
-
Pressurized Liquid Extraction (PLE): A smaller sample size (1-10 g) is mixed with a drying agent and extracted with a solvent at elevated temperature and pressure, significantly reducing extraction time and solvent consumption.[6]
-
-
Water:
-
Liquid-Liquid Extraction (LLE): A 1 L water sample is serially extracted with a non-polar solvent like dichloromethane (B109758) or hexane in a separatory funnel.
-
-
Biota (e.g., fish tissue):
-
A homogenized tissue sample (1-5 g) is mixed with anhydrous sodium sulfate to remove water and then extracted using Soxhlet or PLE with a suitable solvent mixture (e.g., hexane/dichloromethane).
-
2. Extract Cleanup and Fractionation
The raw extracts contain lipids and other co-extracted substances that can interfere with the analysis. Cleanup is a critical step to remove these interferences.
-
Lipid Removal: For biota samples, gel permeation chromatography (GPC) or dialysis can be employed to separate the high-molecular-weight lipids from the smaller PCB molecules.
-
Column Chromatography: The extract is passed through a column packed with adsorbents like Florisil, silica (B1680970) gel, or alumina. Different solvents are used to elute fractions containing different classes of compounds. PCBs are typically eluted with non-polar solvents like hexane. This step helps to separate PCBs from more polar interfering compounds like pesticides.
3. Instrumental Analysis
-
Gas Chromatography (GC): The cleaned-up extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms) to separate the individual PCB congeners.[7]
-
Detection:
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like PCBs, making it a common detector for routine analysis.
-
Mass Spectrometry (MS): Provides definitive identification and quantification of PCB-138 based on its specific mass-to-charge ratio and fragmentation pattern. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity.[7]
-
Experimental Workflow for PCB-138 Analysis in Soil
Conclusion
This compound (PCB-138) remains a ubiquitous environmental contaminant primarily due to its historical use in commercial PCB mixtures and its persistent nature, allowing for its continued release from various environmental reservoirs. Its distribution is governed by its lipophilic properties, leading to its accumulation in organic-rich matrices and biomagnification through the food web. The accurate assessment of PCB-138 contamination relies on robust analytical methods involving efficient extraction, thorough cleanup, and sensitive instrumental analysis. A continued understanding of the sources, fate, and analytical determination of PCB-138 is crucial for effective environmental monitoring, risk assessment, and the development of remediation strategies to mitigate its impact on ecosystems and human health.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. Environmental determinants of polychlorinated biphenyl concentrations in residential carpet dust - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Bioaccumulation of PCB 138 in Aquatic Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bioaccumulation of Polychlorinated Biphenyl (B1667301) (PCB) congener 138 in aquatic ecosystems. Due to its lipophilic nature and resistance to degradation, PCB 138 is a persistent environmental contaminant that poses a significant threat to aquatic life and, subsequently, human health through the food chain. This document details its accumulation in various trophic levels, outlines the experimental protocols for its detection, and explores the molecular signaling pathways it disrupts.
Introduction to PCB 138
PCB 138, or 2,2',3,4,4',5'-hexachlorobiphenyl, is a member of the polychlorinated biphenyl family of man-made organic chemicals. Historically used in a wide range of industrial applications, PCBs have become ubiquitous environmental pollutants. Their chemical stability and high lipid solubility contribute to their persistence and bioaccumulation in the fatty tissues of organisms.[1] This leads to biomagnification, where concentrations increase at successively higher levels in the food chain.[1][2]
Quantitative Data on PCB 138 Bioaccumulation
The following tables summarize the concentrations of PCB 138 reported in various components of aquatic ecosystems. Concentrations are presented in nanograms per gram (ng/g) on a lipid weight (lw) or dry weight (dw) basis to allow for comparison across different organisms and tissues with varying lipid content.
Table 1: PCB 138 Concentrations in Lower Trophic Levels
| Organism/Matrix | Location | Concentration (ng/g) | Basis | Reference |
| Zooplankton | Lake Iseo, Italy | ~1-2 (ratio to fish) | Not specified | [3] |
| Plankton (60–200 µm) | Bay of Marseille, France | 14.2 - 88.1 (ΣPCB7) | dw | [4][5] |
| Plankton (200–500 µm) | Bay of Marseille, France | 14.2 - 88.1 (ΣPCB7) | dw | [4][5] |
| Plankton (500–1000 µm) | Bay of Marseille, France | 14.2 - 88.1 (ΣPCB7) | dw | [4][5] |
Table 2: PCB 138 Concentrations in Fish
| Species | Tissue | Location | Concentration (ng/g) | Basis | Reference |
| P. magdaleniatum | Muscle | Cauca River, Colombia | 74 (mean) | ww | [6] |
| Goldspot seabream | Muscle | Qilianyu Island, South China Sea | 85.1 ± 12.6 (ΣPCBs) | lw | [7] |
| Peacock grouper | Muscle | Qilianyu Island, South China Sea | 54.7 ± 10.1 (ΣPCBs) | lw | [7] |
| Striated surgeonfish | Muscle | Qilianyu Island, South China Sea | 32.4 ± 9.0 (ΣPCBs) | lw | [7] |
| Japan surgeonfish | Muscle | Qilianyu Island, South China Sea | 30.6 ± 7.8 (ΣPCBs) | lw | [7] |
Note: ww = wet weight. Some studies reported the sum of multiple PCBs, which is indicated in the table.
Table 3: PCB 138 Concentrations in Marine Mammals
| Species | Tissue | Location | Concentration (ng/g) | Basis | Reference |
| Killer whale | Blubber | West Antarctica | 250 - 1,600 (ΣPCBs) | lipid | [8] |
| Seals | Blubber | West Antarctica | Not specified (PCB 138 was a dominant congener) | lipid | [8] |
Table 4: PCB 138 Concentrations in Sediment
| Location | Concentration (ng/g) | Basis | Reference |
| OSPAR Maritime Area | Below EAC (except for CB118) | Not specified | [3] |
| Houston Ship Channel, USA | 4.18 to 4601 (Total PCBs) | dw | [9] |
| Raritan River Estuary, USA | up to 20 (for individual congeners) | Not specified | [10] |
Note: EAC = Ecotoxicological Assessment Criteria.
Experimental Protocols
The accurate quantification of PCB 138 in environmental and biological samples is critical for assessing bioaccumulation. The following sections detail the common methodologies employed in the cited research.
Sample Collection and Preparation
-
Biota: Fish and invertebrate samples are typically collected, and muscle tissue or whole organisms are homogenized. For lipid-rich tissues, a lipid determination step is crucial for normalizing PCB concentrations.
-
Sediment: Sediment cores are collected, and the top layers, representing recent deposition, are often sectioned for analysis. Samples are typically freeze-dried and sieved to ensure homogeneity.
-
Water: Water samples are collected in cleaned glass bottles. Due to the low solubility of PCBs in water, large volumes are often required, and solid-phase extraction (SPE) may be used to concentrate the analytes.
Extraction
The goal of extraction is to isolate PCBs from the sample matrix. Common methods include:
-
Soxhlet Extraction: A classic and robust method involving continuous extraction with an organic solvent (e.g., hexane/acetone mixture).[11]
-
Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): A faster method that uses elevated temperatures and pressures to increase extraction efficiency.[12]
-
Solid-Phase Extraction (SPE): Primarily used for water samples, where PCBs are adsorbed onto a solid sorbent and then eluted with a solvent.[13]
Cleanup
Crude extracts contain co-extracted substances (e.g., lipids, pigments) that can interfere with instrumental analysis. Cleanup procedures are therefore essential.
-
Gel Permeation Chromatography (GPC): Separates PCBs from larger molecules like lipids based on size.
-
Silica Gel/Florisil Chromatography: Uses adsorption chromatography to separate PCBs from more polar interferences.[11]
-
Sulfuric Acid Treatment: Used to remove lipids, although it can degrade certain PCB congeners.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS/MS)
High-resolution gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the preferred method for the quantification of individual PCB congeners.[7]
-
Gas Chromatograph (GC) Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used to separate the PCB congeners.
-
Oven Temperature Program: A programmed temperature gradient is employed to ensure the separation of different congeners. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period.[14]
-
Injector: Splitless injection is commonly used for trace analysis.
-
-
Mass Spectrometer (MS/MS) Parameters:
-
Ionization: Electron ionization (EI) is standard.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, where specific precursor-to-product ion transitions for PCB 138 are monitored.
-
-
Quantification: Isotope dilution using 13C-labeled PCB 138 as an internal standard is the most accurate method for quantification, as it corrects for losses during sample preparation and analysis.[15]
Signaling Pathways Disrupted by PCB 138
PCB 138 is known to act as an endocrine disruptor, primarily by interfering with steroid hormone signaling pathways. In fish, one of the key targets is the androgen receptor (AR).
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in male sexual development and reproductive function in fish.[16] The binding of androgens, such as testosterone, to the AR initiates a signaling cascade that regulates the expression of target genes.
Caption: Androgen Receptor Signaling Pathway and PCB 138 Interference.
Disruption by PCB 138
Studies have shown that PCB 138 can act as an anti-androgen. This means it can bind to the androgen receptor, but instead of activating it, it blocks the binding of natural androgens. This antagonistic action can lead to the dysregulation of androgen-responsive genes.
The downstream consequences of this disruption can include:
-
Altered Steroidogenesis: The synthesis of steroid hormones, which is regulated by androgen signaling, can be impaired. This can have cascading effects on reproductive health and development.
-
Dysregulated Calcium Signaling: Androgen signaling is also linked to the regulation of intracellular calcium levels. Disruption of this pathway by PCB 138 could interfere with numerous cellular processes that are dependent on calcium as a second messenger.
Conclusion
PCB 138 is a significant and persistent contaminant in aquatic ecosystems, bioaccumulating to high concentrations in organisms at the top of the food web. Its ability to disrupt critical endocrine signaling pathways, such as the androgen receptor pathway, highlights its potential to cause adverse health effects in aquatic wildlife. The data and protocols presented in this guide provide a foundation for researchers and professionals to further investigate the impacts of PCB 138 and to develop strategies for monitoring and mitigating its effects in the environment. Further research is needed to fully elucidate the concentration of PCB 138 in primary producers and to detail the complete signaling cascades affected by this congener in various aquatic species.
References
- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Zooplankton as an early warning system of persistent organic pollutants contamination in a deep lake (lake Iseo, Northern Italy) | Journal of Limnology [jlimnol.it]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. Occurrence, distribution, and levels of Polychlorinated Biphenyls (PCB), Polychlorinated Dibenzo-p–Dioxins (PCDD), and Polychlorinated Dibenzofurans (PCDF) in fish from the Antioquia Region, Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioaccumulation and Biomagnification of Polychlorinated Biphenyls and Dichlorodiphenyltrichloroethane in Biota from Qilianyu Island, South China Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bioaccumulation of PCBs, OCPs and PBDEs in Marine Mammals From West Antarctica [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. AOP-Wiki [aopwiki.org]
- 11. SEASONAL INFLUENCES ON PCB RETENTION AND BIOTRANSFORMATION IN FISH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of PCB exposure and fish consumption on endogenous hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. m.youtube.com [m.youtube.com]
- 15. rep.bioscientifica.com [rep.bioscientifica.com]
- 16. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
An In-depth Technical Guide on the Historical Uses of PCB Mixtures Containing 2,2',3,4,4',5'-Hexachlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical applications of polychlorinated biphenyl (B1667301) (PCB) mixtures, with a specific focus on the congener 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138). This document details the composition of common commercial PCB mixtures, outlines experimental protocols for their analysis, and explores the signaling pathways affected by this specific congener.
Historical Applications of PCB Mixtures
Polychlorinated biphenyls are a class of synthetic organic chemicals that were manufactured and widely used from 1929 until their production was banned in many countries in the 1970s due to their environmental persistence and adverse health effects. Their chemical stability, non-flammability, and electrical insulating properties made them ideal for a variety of industrial and commercial applications.
The primary uses of PCB mixtures included:
-
Dielectric and Coolant Fluids: PCBs were extensively used in electrical equipment such as transformers and capacitors.
-
Heat Transfer Fluids: Their high thermal stability made them effective in heat transfer systems.
-
Hydraulic Fluids: PCBs were utilized in hydraulic systems due to their fire-resistant properties.
-
Plasticizers: They were added to paints, plastics, and rubber products to increase their flexibility.
-
Lubricants and Cutting Oils: Their stability under high temperatures and pressures made them suitable for these applications.
-
Additives: PCBs were also used as additives in pesticides, adhesives, sealants, and carbonless copy paper.
These applications led to the widespread distribution of PCBs in the environment, where they persist and can bioaccumulate in the food chain.
Composition of Commercial PCB Mixtures
Commercial PCB products were complex mixtures of various congeners, sold under trade names such as Aroclor (in the United States), Clophen (in Germany), and Kanechlor (in Japan). The composition of these mixtures varied, with different degrees of chlorination. The specific congener this compound (PCB 138) has been identified as a significant component in several of these commercial mixtures.
The following table summarizes the weight percentage of this compound in various Aroclor mixtures, as determined by comprehensive congener-specific analysis.
| Aroclor Mixture | Average Chlorine Content (%) | This compound (PCB 138) (Weight %) |
| Aroclor 1248 | 48 | 0.85 |
| Aroclor 1254 | 54 | 5.2 |
| Aroclor 1260 | 60 | 3.6 |
| Aroclor 1262 | 62 | 2.5 |
| Aroclor 1268 | 68 | 0.08 |
Data sourced from Frame et al., 1996.
Experimental Protocols for PCB Congener Analysis
The accurate identification and quantification of specific PCB congeners within historical mixtures and environmental samples are crucial for understanding their environmental fate and toxicological effects. High-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) is the standard method for congener-specific PCB analysis.
Sample Preparation
The preparation of samples is a critical step to ensure accurate and reliable results. The specific protocol varies depending on the sample matrix.
3.1.1. Soil and Sediment Samples
-
Extraction: A known weight of the dried and homogenized sample is extracted using a solvent mixture, typically hexane (B92381)/acetone (1:1 v/v), via methods such as Soxhlet extraction, accelerated solvent extraction (ASE), or ultrasonic extraction.
-
Cleanup: The extract is concentrated and subjected to a cleanup procedure to remove interfering compounds. This often involves column chromatography using adsorbents like silica (B1680970) gel, alumina, or Florisil. Sulfur removal may be necessary for sediment samples, which can be achieved by treatment with copper powder or mercury.
-
Fractionation: In some cases, fractionation may be employed to separate PCB congeners from other chlorinated compounds, such as pesticides.
3.1.2. Water Samples
-
Extraction: A large volume of water is passed through a solid-phase extraction (SPE) cartridge containing a sorbent like C18 or a mixture of sorbents. The PCBs are retained on the cartridge.
-
Elution: The retained PCBs are then eluted from the cartridge using a suitable organic solvent, such as hexane or dichloromethane.
-
Cleanup: The eluate is concentrated and subjected to a cleanup procedure similar to that for soil and sediment extracts.
3.1.3. Biological Tissues
-
Lipid Extraction: The tissue sample is homogenized and the lipids, along with the lipophilic PCBs, are extracted using a solvent system such as hexane/dichloromethane.
-
Lipid Removal: The high lipid content in biological samples can interfere with the analysis. Gel permeation chromatography (GPC) is commonly used to separate the PCBs from the bulk of the lipids.
-
Cleanup: Further cleanup using silica gel or Florisil chromatography is often required to remove remaining interferences.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5ms, HT-8) is used to separate the PCB congeners.
-
Injector: A split/splitless or on-column injector is used.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A carefully optimized temperature program is essential to achieve the separation of the 209 PCB congeners.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) is typically used.
-
Acquisition Mode: For high sensitivity and selectivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is employed. In SIM mode, the mass spectrometer is set to detect specific ions characteristic of the target PCB congeners. In MRM mode (using a triple quadrupole MS), a specific precursor ion is selected and fragmented, and a specific product ion is monitored, providing even greater selectivity.
-
Quantification: Quantification is typically performed using an internal standard method, with 13C-labeled PCB congeners added to the sample before extraction to correct for losses during sample preparation and analysis.
-
The following diagram illustrates a general experimental workflow for PCB analysis.
Signaling Pathways Affected by this compound (PCB 138)
This compound (PCB 138) is a di-ortho substituted congener and is not considered a "dioxin-like" PCB in the classical sense, as it does not bind with high affinity to the aryl hydrocarbon receptor (AhR). However, emerging research indicates that PCB 138 can exert biological effects through various signaling pathways, including interactions with nuclear receptors.
Aryl Hydrocarbon Receptor (AhR) Pathway
While not a potent AhR agonist, some studies suggest that PCB 138 can activate the AhR signaling pathway, particularly at higher concentrations.[1] This activation can lead to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes.[1]
Steroid Hormone Receptor Pathways
PCB 138 has been shown to interact with steroid hormone receptors, exhibiting both estrogenic and anti-androgenic activities.[2] It can compete with endogenous hormones for binding to the estrogen receptor (ER) and the androgen receptor (AR), potentially disrupting endocrine signaling.[2] This interference can have wide-ranging effects on reproductive health and development.
The following diagram illustrates the potential signaling pathways affected by PCB 138.
References
- 1. Early life exposure to environmental levels of PCB138 induces lipid metabolism disorders through activating aryl hydrocarbon receptor in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity GC-MS/MS Analysis of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) in Soil Samples
Abstract
This application note details a comprehensive protocol for the quantitative analysis of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) in various soil matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodology presented herein is designed for researchers, environmental scientists, and professionals in drug development requiring robust and sensitive detection of this persistent organic pollutant. The protocol covers sample preparation, including extraction and cleanup, followed by instrumental analysis. Quantitative data from various studies are summarized for comparative purposes, and a detailed experimental workflow is provided.
Introduction
Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were widely used in industrial applications due to their chemical stability.[1] Despite being banned in many countries, their persistence in the environment, particularly in soil and sediment, continues to pose a significant risk to human health and ecosystems.[1] this compound (PCB 138) is a prevalent and toxic congener, making its accurate quantification in environmental samples crucial. Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of PCBs.[2] The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, which is critical for complex matrices like soil.[2][3] This application note provides a detailed method for the analysis of PCB 138 in soil, referencing established methodologies such as those developed by the U.S. Environmental Protection Agency (EPA).[4][5][6]
Experimental Protocols
Sample Preparation
The nature and composition of the soil can significantly impact extraction efficiency.[7] Therefore, proper sample preparation is critical for accurate quantification.
1.1. Reagents and Materials
-
Acetone (B3395972) (p.a. grade)[8]
-
n-Hexane (p.a. grade)[8]
-
Anhydrous sodium sulfate (B86663) (p.a. grade)[8]
-
PCB 138 analytical standard
-
Internal standard (e.g., Decachlorobiphenyl)[7]
-
Surrogate standard (e.g., Tetrachloro-m-xylene)[7]
-
Extraction thimbles
-
Kuderna-Danish (K-D) concentrator[8]
-
Nitrogen evaporation system
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil, silica (B1680970) gel)[4]
1.2. Extraction: Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), as described in U.S. EPA Method 3545A, is an efficient technique for extracting PCBs from soil.[9]
-
Mix approximately 10-20 g of the soil sample with a drying agent like anhydrous sodium sulfate or diatomaceous earth.[9]
-
Load the mixture into an extraction cell.[9]
-
Spike the sample with surrogate and internal standards.[9]
-
Place the cell into the ASE system.
-
Extract the sample using a mixture of acetone and hexane (B92381) (1:1 v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).[10]
-
Collect the extract for subsequent cleanup.
1.3. Cleanup
Cleanup steps are essential to remove interfering compounds from the sample extract.[4]
-
Concentrate the extract to approximately 1-2 mL using a Kuderna-Danish concentrator or a rotary evaporator.[8]
-
Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Perform cleanup using a solid-phase extraction (SPE) cartridge, such as Florisil or silica gel, to remove polar interferences.[4]
-
Elute the PCBs from the cartridge with hexane.
-
The eluate is then concentrated to the final volume required for GC-MS/MS analysis.
GC-MS/MS Analysis
2.1. Instrumentation
A gas chromatograph coupled with a triple quadrupole mass spectrometer is recommended for this analysis.[2][7]
2.2. GC and MS/MS Conditions
The following table outlines typical GC-MS/MS parameters for the analysis of PCB 138. These may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[11] |
| Injection Volume | 1 µL[12] |
| Injector Temperature | 280 °C[13] |
| Injection Mode | Splitless[12] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 60°C (hold 1 min), ramp at 30°C/min to 200°C, then ramp at 10°C/min to 320°C (hold 2 min)[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[13] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Transfer Line Temp. | 280 °C[13] |
| Ion Source Temp. | 250 °C[13] |
| MRM Transitions for PCB 138 | |
| Precursor Ion (m/z) | 358 |
| Product Ions (m/z) | 288 (Quantifier), 252 (Qualifier) |
| Collision Energy | Optimized for the specific instrument |
Data Presentation
Quantitative data for PCB 138 analysis in soil from various studies are summarized in the table below to provide a reference for expected performance.
| Method | Soil Type | Spiking Level (ng/g) | Recovery (%) | RSD (%) | LOQ (ng/g) | Reference |
| QuEChERS-GC/MS/MS | Agricultural Soil | 5 | 98.2 | 5.1 | 0.02 | [14] |
| QuEChERS-GC/MS/MS | Agricultural Soil | 10 | 101.5 | 4.3 | 0.02 | [14] |
| ASE-GC/MS | Loam Soil | 10 | 95.7 | N/A | N/A | [9] |
| Sonication-GC-ECD | Various | 20 | 92-113 | <15 | 0.11-0.70 | [15] |
Visualizations
Caption: Experimental workflow for GC-MS/MS analysis of PCB 138 in soil.
Conclusion
The protocol described in this application note provides a robust and sensitive method for the determination of this compound (PCB 138) in soil samples. The combination of Accelerated Solvent Extraction, Solid Phase Extraction cleanup, and GC-MS/MS analysis allows for low detection limits and high accuracy, making it suitable for a wide range of environmental monitoring and research applications. The provided quantitative data and workflow diagrams serve as a valuable resource for laboratories implementing this method.
References
- 1. fms-inc.com [fms-inc.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. peakscientific.com [peakscientific.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. esslabshop.com [esslabshop.com]
- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. GC-MS Determination of Organochlorine Pesticides and Polychlorobiphenyls in Soil [lhjyhxfc.mat-test.com]
- 11. agilent.com [agilent.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Extraction and Cleanup of PCBs in Fatty Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and cleanup of polychlorinated biphenyls (PCBs) from fatty tissues. The following methods are outlined to ensure high-quality analytical results for researchers in environmental science, toxicology, and drug development.
Introduction
Polychlorinated biphenyls (PCBs) are persistent organic pollutants that bioaccumulate in the fatty tissues of organisms. Due to their lipophilic nature, the extraction of PCBs from adipose and other fatty tissues is challenging as it often results in the co-extraction of large amounts of lipids (e.g., triglycerides). These lipids can interfere with chromatographic analysis, damage analytical instruments, and lead to inaccurate quantification. Therefore, effective cleanup steps are crucial to remove these interferences prior to instrumental analysis.
This guide details several widely-used and validated methods for the extraction and cleanup of PCBs from fatty matrices, including Pressurized Liquid Extraction (PLE) with in-situ cleanup, traditional Soxhlet extraction followed by cleanup, Gel Permeation Chromatography (GPC), and Solid-Phase Extraction (SPE) using Florisil.
Pressurized Liquid Extraction (PLE) with In-Situ Cleanup
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a rapid and efficient method for extracting PCBs from solid and semi-solid samples. By using elevated temperatures and pressures, solvent viscosity decreases, and analyte solubility and mass transfer are enhanced. A key advantage of PLE is the ability to incorporate cleanup steps directly within the extraction cell, significantly reducing sample handling and solvent consumption.[1]
Experimental Protocol: PLE with In-Situ Florisil Cleanup
This protocol is designed for the simultaneous extraction and cleanup of PCBs from small tissue samples (< 0.5 g).[1]
Materials:
-
Pressurized Liquid Extraction System (e.g., Dionex ASE 200)
-
Extraction cells (e.g., 33 mL)
-
Diatomaceous earth
-
Florisil (activated by heating at 130°C overnight)
-
Solvents: Hexane (B92381), Dichloromethane, Methanol (pesticide grade or equivalent)
-
Anhydrous sodium sulfate (B86663)
-
Glass fiber filters
-
Collection vials
Procedure:
-
Cell Preparation: Place a glass fiber filter at the outlet of the extraction cell. Fill the cell with 10 g of activated Florisil, followed by a layer of 2 g of diatomaceous earth. Pre-extract the packed cells to remove any potential contaminants.
-
Sample Preparation: Homogenize the fatty tissue sample. Weigh approximately 0.5 g of the homogenized tissue and mix it thoroughly with the pre-extracted diatomaceous earth.
-
Cell Loading: Place the sample-diatomaceous earth mixture back into the extraction cell on top of the Florisil layer.
-
Extraction Parameters:
-
Solvent: Hexane:Dichloromethane:Methanol (48:43:9 v/v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Static Cycles: 1
-
Flush Volume: 60%
-
Purge Time: 100 seconds
-
-
Extract Collection: Collect the extract in a pre-cleaned vial.
-
Concentration: Concentrate the extract to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for instrumental analysis.
Workflow for PLE with In-Situ Cleanup
Soxhlet Extraction with Offline Cleanup
Soxhlet extraction is a classical and robust technique for extracting PCBs from solid matrices. It ensures thorough extraction through continuous rinsing of the sample with a distilled solvent.[2][3] However, this method is time and solvent-intensive and requires a separate cleanup step to remove co-extracted lipids.
Experimental Protocol: Soxhlet Extraction
This protocol is based on EPA Method 3540C.[3]
Materials:
-
Soxhlet extraction apparatus (extractor, condenser, round-bottom flask)
-
Heating mantle
-
Extraction thimbles (glass or cellulose)
-
Anhydrous sodium sulfate (purified by baking at 400°C for 4 hours)
-
Solvent: Hexane:Acetone (1:1 v/v) or Dichloromethane:Acetone (1:1 v/v)
-
Kuderna-Danish (K-D) concentrator or rotary evaporator
Procedure:
-
Sample Preparation: Homogenize the fatty tissue sample. Mix 10 g of the homogenized sample with 10 g of anhydrous sodium sulfate to create a free-flowing powder.
-
Thimble Loading: Place the sample mixture into an extraction thimble. A plug of glass wool can be placed on top of the sample to prevent it from splashing.
-
Extraction:
-
Place the thimble into the Soxhlet extractor.
-
Add approximately 300 mL of the extraction solvent to the round-bottom flask along with a few boiling chips.
-
Assemble the apparatus and heat the flask to initiate solvent cycling.
-
Extract for 16-24 hours at a rate of 4-6 cycles per hour.
-
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a small volume (e.g., 5-10 mL) using a Kuderna-Danish concentrator or a rotary evaporator. The extract is now ready for cleanup.
Workflow for Soxhlet Extraction
Gel Permeation Chromatography (GPC) Cleanup
GPC is a size-exclusion chromatography technique that effectively separates large molecules, such as lipids, from smaller molecules like PCBs.[4][5][6] This method is highly effective for cleaning up extracts from fatty samples.
Experimental Protocol: GPC Cleanup
This protocol is based on EPA Method 3640A.
Materials:
-
Automated GPC system (e.g., Gilson GX-271) or manual GPC setup
-
GPC column (e.g., 60 g Envirobeads SX-3 resin)
-
Mobile phase: Dichloromethane:Cyclohexane (1:1 v/v)
-
UV detector (254 nm) for calibration
-
Fraction collector
Procedure:
-
System Calibration: Calibrate the GPC system using a standard mixture containing corn oil (to represent lipids) and the PCB congeners of interest to determine the elution times. The large lipid molecules will elute first.
-
Fraction Determination:
-
Inject the calibration standard.
-
Monitor the elution profile with the UV detector.
-
Determine the time window where the lipids elute (this will be the "dump" fraction) and the time window where the PCBs elute (this will be the "collect" fraction). Typically, the majority of the lipid matrix will elute before 10 minutes, with the PCB fraction collected between approximately 18-43 minutes.[6]
-
-
Sample Cleanup:
-
Inject the concentrated extract from the Soxhlet or other extraction method onto the GPC column.
-
Set the system to discard the initial eluate (lipid fraction) and collect the fraction containing the PCBs.
-
The mobile phase flow rate is typically 5 mL/min.[4]
-
-
Post-GPC Processing: Concentrate the collected PCB fraction and exchange the solvent if necessary to one that is compatible with the analytical instrument.
Florisil® Solid-Phase Extraction (SPE) Cleanup
Florisil® is a polar adsorbent (magnesium silicate) used to separate PCBs from more polar interferences.[7][8] It is a common and effective cleanup method for PCB analysis.
Experimental Protocol: Florisil® SPE Cleanup
This protocol is based on EPA Method 3620B/C.[8][9]
Materials:
-
Glass chromatography column (e.g., 20 mm ID) or pre-packed Florisil® SPE cartridges (e.g., 1000 mg).[7]
-
Florisil® (pesticide residue grade, activated at 130°C overnight).
-
Anhydrous sodium sulfate.
-
Elution solvents: Hexane, Diethyl ether:Hexane (6:94 v/v).
-
Collection flasks.
Procedure:
-
Column Packing:
-
Insert a glass wool plug at the bottom of the chromatography column.
-
Add 20 g of activated Florisil®, gently tapping the column to settle the adsorbent.
-
Top the Florisil® with 1-2 cm of anhydrous sodium sulfate.
-
-
Column Pre-washing: Pre-elute the column with 100 mL of hexane. Discard the eluate. Do not allow the solvent level to drop below the top of the sodium sulfate layer.
-
Sample Loading: Transfer the concentrated sample extract (typically in hexane) onto the column.
-
Elution:
-
Fraction 1 (PCBs and some pesticides): Elute the column with 200 mL of 6% diethyl ether in hexane at a flow rate of approximately 5 mL/min.[8]
-
Collect the eluate. This fraction will contain the PCBs.
-
-
Concentration: Concentrate the collected fraction to a suitable volume for analysis.
Quantitative Data Summary
The following table summarizes typical recovery data for the described methods. Note that recoveries can vary based on the specific congeners, matrix, and laboratory conditions.
| Method | Analyte | Typical Recovery (%) | Reference |
| PLE with In-Situ Florisil Cleanup | PCBs | 78 - 112 | [1] |
| GPC Cleanup (EnviroSep-ABC column) | PCBs | 82.5 - 92.9 | [4] |
| Sweep Co-distillation Cleanup | PCBs | >100* | [10] |
*Note: Recoveries slightly over 100% were attributed to potential endogenous contamination in the spiking matrix.
Conclusion
The choice of extraction and cleanup method for PCBs in fatty tissues depends on various factors, including required detection limits, sample throughput, available equipment, and cost.
-
Pressurized Liquid Extraction with in-situ cleanup offers a rapid, automated, and solvent-efficient approach, making it suitable for high-throughput laboratories.
-
Soxhlet extraction is a classic, robust method that, while time-consuming, provides exhaustive extraction. It is often used as a benchmark method.
-
Gel Permeation Chromatography is an excellent choice for removing high molecular weight lipid interferences and is highly effective for very fatty samples.
-
Florisil® SPE is a reliable and widely used adsorptive cleanup technique that effectively separates PCBs from polar interferences.
For regulatory purposes, it is essential to follow standardized methods such as those published by the EPA.[11][12] Proper validation of any chosen method is critical to ensure accurate and reproducible results.
References
- 1. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semspub.epa.gov [semspub.epa.gov]
- 3. epa.gov [epa.gov]
- 4. gilsoncn.com [gilsoncn.com]
- 5. gilson.com [gilson.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. unitedchem.com [unitedchem.com]
- 8. epd.georgia.gov [epd.georgia.gov]
- 9. epa.gov [epa.gov]
- 10. Federal Register :: Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations [federalregister.gov]
- 11. epa.gov [epa.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes: Use of ¹³C-labeled 2,2',3,4,4',5'-Hexachlorobiphenyl as an Internal Standard
References
- 1. gcms.cz [gcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of polychlorinated biphenyls in sediment by isotope-dilution gas chromatography/mass spectrometry with pressurized fluid extraction [jstage.jst.go.jp]
- 4. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Analysis method for PCBs in reclaimed oil using a fast-GC triple stage quadrupole mass spectrometer with the 13-component quantitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of PCB 138 as a Certified Reference Material
Publication Number: AN-PCB138-2025
Abstract
This application note provides detailed protocols and guidance for the use of Polychlorinated Biphenyl (B1667301) (PCB) 138 as a Certified Reference Material (CRM). PCB 138 (2,2',3,4,4',5'-Hexachlorobiphenyl) is a prevalent PCB congener found in environmental and biological samples. As a CRM, it is essential for the accurate quantification and quality control of analytical measurements in research, environmental monitoring, and food safety applications. This document outlines methodologies for sample preparation from various matrices, instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS), and provides relevant quantitative data. Additionally, it includes a summary of the toxicological significance of PCB 138, including a diagram of its interaction with the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Introduction
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are widespread in the environment due to their historical use in industrial applications.[1][2] Their bioaccumulative and toxic nature necessitates accurate monitoring in various matrices, including soil, water, food, and biological tissues.[1][2] PCB 138 is one of the most frequently detected non-dioxin-like PCB congeners.[3] Certified Reference Materials (CRMs) of individual PCB congeners are crucial for achieving accurate and reproducible analytical results.[4]
The use of a PCB 138 CRM allows for:
-
Instrument Calibration: Establishing accurate calibration curves for quantification.[4]
-
Method Validation: Assessing the performance of analytical methods, including accuracy, precision, and recovery.[4]
-
Quality Control: Ensuring the reliability of routine analyses.[4]
-
Inter-laboratory Comparability: Harmonizing data across different studies and laboratories.[4]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of PCB 138 CRM.
Certified Reference Material Specifications
PCB 138 CRMs are typically provided as a solution in a solvent like isooctane (B107328) or as a neat solid. It is imperative to consult the Certificate of Analysis (CoA) provided by the supplier for specific details.
Table 1: Typical Specifications of a PCB 138 Certified Reference Material
| Parameter | Typical Value/Information |
| IUPAC Name | This compound |
| CAS Number | 35065-28-2[5][6] |
| Molecular Formula | C₁₂H₄Cl₆[5][6] |
| Molecular Weight | 360.88 g/mol [5][6] |
| Certified Purity | ≥ 99% (Consult CoA)[5] |
| Format | Solution in a certified solvent (e.g., isooctane) or neat solid |
| Storage Conditions | 2-8 °C, protected from light[5] |
| Traceability | Traceable to NIST Standard Reference Materials[7] |
Experimental Protocols
The analysis of PCB 138 requires meticulous sample preparation to extract the analyte from the matrix and remove interfering substances. The choice of method depends on the sample matrix.
Logical Workflow for PCB 138 Analysis
The general workflow for the analysis of PCB 138 in a given sample is depicted below.
Figure 1: General workflow for the analysis of PCB 138.
Protocol 1: Analysis of PCB 138 in Oily Matrices (e.g., Edible Oils) using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of analytes from fatty matrices.[8][9]
3.2.1. Materials
-
PCB 138 CRM solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
n-Hexane, HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Primary secondary amine (PSA) sorbent
-
Centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge
3.2.2. Procedure
-
Sample Preparation: Weigh 2 g of the oil sample into a 50 mL centrifuge tube.
-
Spiking (for recovery studies): Spike the sample with a known amount of PCB 138 CRM.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 300 mg of PSA.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract: Transfer the supernatant to a clean vial and concentrate under a gentle stream of nitrogen if necessary. Reconstitute in a suitable solvent for GC-MS analysis.
Protocol 2: Analysis of PCB 138 in Solid Matrices (e.g., Soil, Sediment) based on EPA Method 8082A
This protocol is adapted from EPA Method 8082A for the analysis of PCBs in solid matrices.[10]
3.3.1. Materials
-
PCB 138 CRM solution
-
Hexane/Acetone (1:1, v/v), pesticide grade
-
Sodium sulfate, anhydrous
-
Florisil cleanup column
-
Soxhlet extraction apparatus
-
Kuderna-Danish (K-D) concentrator
3.3.2. Procedure
-
Sample Preparation: Weigh 10-20 g of the homogenized soil sample and mix with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Spiking: Spike the sample with a known amount of PCB 138 CRM.
-
Soxhlet Extraction:
-
Place the sample in a thimble and extract with 300 mL of hexane/acetone (1:1, v/v) for 16-24 hours.
-
-
Concentration: Concentrate the extract to approximately 5 mL using a K-D concentrator.
-
Cleanup:
-
Prepare a Florisil column and pre-elute with hexane.
-
Load the concentrated extract onto the column.
-
Elute the PCBs with hexane.
-
-
Final Extract: Concentrate the eluate to a final volume of 1 mL for GC-MS analysis.
Instrumental Analysis: GC-MS/MS
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive technique for the quantification of PCB 138.
Table 2: Typical GC-MS/MS Instrumental Parameters for PCB 138 Analysis
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent[11] |
| Injector | Split/Splitless, 280 °C, Splitless mode[11] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[11] |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent[11] |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 358 |
| Product Ions (m/z) | 286, 322 |
| Collision Energy | Optimized for the specific instrument |
Quantitative Data
The use of a PCB 138 CRM is essential for accurate quantification. The following table presents typical performance data for the analytical methods described.
Table 3: Method Performance Data for PCB 138 Analysis
| Matrix | Method | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Reference |
| Edible Oil | QuEChERS/GC-MS | 0.04 - 0.16 | 0.13 - 0.48 | 95.5 - 107.2 | [12] |
| Canned Foods | QuEChERS/GC-MS | 0.06 - 0.32 | 0.18 - 1.07 | 97.1 - 102.5 | [12] |
| Fish Tissue | Microwave-Assisted Extraction/GC-ECD | - | 5 - 10 µg/kg | >78 | [13] |
| Soil | EPA Method 1668 | 11 - 19 ng/kg | - | - | [14] |
| Water | EPA Method 1668 | 109 - 193 pg/L | - | - | [14] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Values can vary depending on the specific instrument and matrix.
Toxicological Significance and Signaling Pathway
PCB 138, while classified as a non-dioxin-like PCB, has been shown to exhibit toxic effects, including endocrine disruption and potential carcinogenicity.[1] One of its mechanisms of action involves the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[10]
Upon entering the cell, PCB 138 can bind to the AHR, which is located in the cytoplasm in a complex with other proteins. This binding causes the AHR to translocate to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). The AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, leading to the transcription of genes involved in xenobiotic metabolism, such as Cytochrome P450 enzymes (e.g., CYP1A1).[11] This can lead to altered cellular function and toxicity.
Figure 2: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by PCB 138.
Conclusion
The accurate and reliable quantification of PCB 138 is critical for assessing environmental contamination and human exposure. The use of a well-characterized Certified Reference Material is fundamental to achieving high-quality analytical data. The protocols and information provided in this application note offer a comprehensive resource for laboratories involved in the analysis of this important PCB congener. Adherence to standardized methods and proper use of CRMs will ensure data integrity and contribute to a better understanding of the environmental and health impacts of PCBs.
References
- 1. researchgate.net [researchgate.net]
- 2. An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 7. Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Different effects of PCB101, PCB118, PCB138 and PCB153 alone or mixed in MCF-7 breast cancer cells [ouci.dntb.gov.ua]
- 10. Early life exposure to environmental levels of PCB138 induces lipid metabolism disorders through activating aryl hydrocarbon receptor in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Neurotoxicity Assessment of PCB 138 in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polychlorinated biphenyls (PCBs) are persistent organic pollutants that pose a significant risk to human health, particularly neurodevelopment. PCB 138, a prominent congener found in environmental and biological samples, has been demonstrated to elicit neurotoxic effects through various mechanisms. These application notes provide a comprehensive overview and detailed protocols for assessing the neurotoxicity of PCB 138 in established in vitro cell culture models, including primary cerebellar neurons and the human neuroblastoma SH-SY5Y cell line. The provided methodologies and data summaries are intended to guide researchers in the consistent and reproducible evaluation of PCB 138-induced neurotoxicity.
Key Mechanisms of PCB 138 Neurotoxicity
PCB 138 exerts its neurotoxic effects through multiple pathways, disrupting normal neuronal function and viability. Key mechanisms include:
-
Disruption of the Glutamate-Nitric Oxide-cGMP Pathway: PCB 138 impairs the function of this critical signaling pathway involved in learning and memory.[1][2]
-
Alterations in Dopamine (B1211576) Neurotransmission: This congener can interfere with dopamine uptake and transport, impacting motor control and reward pathways.[3][4][5]
-
Dysregulation of Calcium Homeostasis: PCB 138 can disrupt intracellular calcium signaling, a ubiquitous second messenger system crucial for numerous neuronal processes.[6][7]
-
Induction of Oxidative Stress: Exposure to PCB 138 can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, causing cellular damage.[6][8]
-
Induction of Apoptosis: At sufficient concentrations, PCB 138 can trigger programmed cell death, leading to neuronal loss.[6][8]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the neurotoxic effects of PCB 138.
Table 1: Effects of PCB 138 on the Glutamate-NO-cGMP Pathway in Primary Cerebellar Neurons
| Parameter | Effective Concentration (EC50) | Effect | Reference |
| Impairment of Glutamate-NO-cGMP Pathway | 2 nM | Reduction in NMDA-induced cGMP increase | [1][2] |
| NMDA Receptor (NR1 subunit) Levels | Not specified | Reduction in protein levels | [9] |
Table 2: Effects of PCB 138 on Cell Viability
| Cell Line | Assay | Concentration | Effect | Reference |
| MCF-7 | MTT | 0.001 µM - 1 µM | Concentration-dependent changes in viability | [10] |
| MDA-MB-231 | MTT | Not specified | No significant effect on viability | [10] |
Experimental Workflows
The following diagrams illustrate typical experimental workflows for assessing the neurotoxicity of PCB 138.
Signaling Pathways
The diagram below illustrates the key signaling pathways affected by PCB 138.
Experimental Protocols
Protocol 1: Primary Cerebellar Granule Neuron Culture
This protocol describes the isolation and culture of primary cerebellar granule neurons from postnatal rat pups, a well-established model for studying neuronal development and neurotoxicity.
Materials:
-
Postnatal day 7-8 Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Basal Medium Eagle (BME) supplemented with 10% FBS, 25 mM KCl, 2 mM L-glutamine, and penicillin/streptomycin
-
Poly-L-lysine coated culture plates or coverslips
-
Cytosine arabinoside (Ara-C)
Procedure:
-
Euthanize rat pups in accordance with institutional animal care and use committee guidelines.
-
Dissect cerebella in ice-cold HBSS.
-
Mince the tissue and incubate in trypsin solution at 37°C for 15 minutes.
-
Add DNase I and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Stop the trypsinization by adding FBS-containing medium.
-
Centrifuge the cell suspension and resuspend the pellet in BME culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells on poly-L-lysine coated surfaces at a desired density.
-
After 24 hours, add Ara-C to the culture medium to inhibit the proliferation of non-neuronal cells.
-
Maintain the cultures at 37°C in a humidified 5% CO2 incubator, changing half of the medium every 2-3 days.
Protocol 2: SH-SY5Y Cell Culture and Differentiation
This protocol outlines the culture of the human neuroblastoma SH-SY5Y cell line and its differentiation into a more mature neuronal phenotype.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% penicillin/streptomycin
-
Retinoic acid (RA)
-
Brain-derived neurotrophic factor (BDNF) (optional)
-
Serum-free DMEM
Procedure for Undifferentiated Cells:
-
Culture SH-SY5Y cells in DMEM with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Passage the cells when they reach 80-90% confluency.
Procedure for Differentiation:
-
Seed SH-SY5Y cells at a low density in complete medium.
-
After 24 hours, replace the medium with DMEM containing 1-2% FBS and 10 µM RA.
-
Continue to culture the cells for 5-7 days, changing the differentiation medium every 2-3 days. For enhanced differentiation, BDNF (50 ng/mL) can be added to the medium.
-
Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell viability based on the reduction of MTT by mitochondrial dehydrogenases of viable cells.
Materials:
-
Cultured cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and treat with various concentrations of PCB 138 for the desired duration.
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.
Materials:
-
Cultured cells on a suitable plate or coverslip
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive dye
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Treat cells with PCB 138 as required.
-
Wash the cells with pre-warmed HBSS.
-
Load the cells with H2DCFDA (typically 5-10 µM in HBSS) and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at ~485 nm and emission at ~530 nm.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Protocol 5: Intracellular Calcium Imaging using Fura-2 AM
This ratiometric method allows for the quantification of intracellular calcium concentrations.
Materials:
-
Cultured cells on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HBSS with and without calcium
-
Fluorescence imaging system capable of excitation at 340 nm and 380 nm and emission at ~510 nm
Procedure:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate cells on coverslips in the loading solution at 37°C for 30-45 minutes in the dark.
-
Wash the cells with HBSS to allow for de-esterification of the dye.
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.
-
Calibrate the system using solutions of known calcium concentrations to convert ratios to absolute concentrations.
Protocol 6: TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cultured cells on coverslips or in a multi-well plate
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Treat cells with PCB 138 and include positive (e.g., DNase I treated) and negative controls.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Incubate the cells with the TUNEL reaction mixture at 37°C in a humidified chamber.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell types and experimental setups. All work with hazardous materials and animals should be conducted in accordance with institutional safety and ethical guidelines.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. brainvta.tech [brainvta.tech]
- 3. static.igem.org [static.igem.org]
- 4. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 7. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) [ijstemcell.com]
- 8. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 9. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Endocrine Disruption Assays of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) is a persistent organic pollutant and a significant congener found in environmental and biological samples. Concerns regarding its potential as an endocrine-disrupting chemical (EDC) have prompted extensive research into its effects on hormonal signaling pathways. These application notes provide detailed protocols for in vitro assays to assess the endocrine-disrupting potential of PCB 138, focusing on its interaction with estrogen and androgen receptors. The provided methodologies and data will aid researchers in the evaluation of this and other potential EDCs.
Data Presentation: Quantitative Effects of PCB 138
The following tables summarize the quantitative data on the endocrine-disrupting effects of PCB 138 from various in vitro studies.
Table 1: Estrogenic and Anti-Estrogenic Effects of PCB 138
| Assay Type | Cell Line | Endpoint | Concentration | Observed Effect | Citation |
| Cell Proliferation (E-SCREEN) | MCF-7 | Cell Growth | 1 nM - 10 nM | Slight increase in proliferation (in presence of 0.01 nM 17β-Estradiol) | [1] |
| Cell Proliferation (E-SCREEN) | MCF-7 | Cell Growth | 1 µM, 10 µM | Significant inhibition of cell growth (in presence of 0.01 nM 17β-Estradiol) | [1] |
| Estrogen Receptor (ER) Reporter Gene Assay | MCF-7 | CAT Activity | Not Specified | Significant decrease in 17β-estradiol induced reporter gene activity | [1] |
| Estrogen Receptor (ER) Reporter Gene Assay | T47D-KBluc | Luciferase Activity | 10⁻⁶ M | Weak anti-estrogenic activity | [2] |
| ER-CALUX Bioassay | T47D | Luciferase Activity | 2.9–16.0 μM (IC50 range for several high-chlorinated PCBs) | Anti-estrogenic activity | [3] |
Table 2: Androgenic and Anti-Androgenic Effects of PCB 138
| Assay Type | Cell Line | Endpoint | Concentration | Observed Effect | Citation |
| Androgen Receptor (AR) Reporter Gene Assay | Chinese Hamster Ovary (CHO) | Luciferase Activity | IC50 = 6.2 µM | Dose-dependent antagonistic effect on androgen receptor activity | [1] |
| Androgen Receptor (AR) Reporter Gene Assay | Not Specified | AR Activity | Not Specified | Antagonizes AR activity | [4] |
Experimental Protocols
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay evaluates the estrogenic or anti-estrogenic potential of a test compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 human breast cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red
-
Charcoal-dextran treated fetal bovine serum (CD-FBS)
-
17β-Estradiol (E2)
-
PCB 138
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2. For the assay, switch to a phenol red-free DMEM supplemented with 5% CD-FBS for at least 48 hours to deplete endogenous steroids.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of phenol red-free DMEM with 5% CD-FBS. Allow cells to attach for 24 hours.
-
Treatment:
-
Prepare a serial dilution of PCB 138 in the assay medium.
-
For testing estrogenic activity, add different concentrations of PCB 138 to the wells.
-
For testing anti-estrogenic activity, co-treat the cells with a fixed concentration of E2 (e.g., 10 pM) and varying concentrations of PCB 138.
-
Include a vehicle control (DMSO), a positive control (E2 alone), and a negative control (medium alone).
-
-
Incubation: Incubate the plates for 6 days, allowing for cell proliferation.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell proliferation relative to the vehicle control. For anti-estrogenic activity, compare the proliferation in the presence of E2 and PCB 138 to that with E2 alone.
Estrogen Receptor (ER) Luciferase Reporter Gene Assay
This assay determines if a chemical can activate or inhibit the estrogen receptor, leading to the expression of a reporter gene (luciferase).
Materials:
-
MCF-7 cells (or other suitable cell line like T47D)
-
ER-responsive luciferase reporter plasmid (e.g., pERE-tk-luc)
-
Transfection reagent
-
Phenol red-free DMEM with CD-FBS
-
17β-Estradiol (E2)
-
PCB 138
-
Luciferase assay substrate
-
Luminometer
Protocol:
-
Cell Seeding: Seed MCF-7 cells in 24-well plates at a density of 5 x 10⁴ cells per well in phenol red-free DMEM with 10% CD-FBS.
-
Transfection: After 24 hours, transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a control plasmid (e.g., encoding Renilla luciferase) is recommended for normalization.
-
Treatment: After 24 hours of transfection, replace the medium with fresh phenol red-free DMEM with 5% CD-FBS containing the test compounds.
-
For agonist testing, add various concentrations of PCB 138.
-
For antagonist testing, co-treat with a fixed concentration of E2 (e.g., 100 pM) and varying concentrations of PCB 138.
-
Include appropriate controls (vehicle, E2 alone).
-
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate substrates.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control for agonist activity or as a percentage inhibition of the E2-induced activity for antagonist activity.
Androgen Receptor (AR) Luciferase Reporter Gene Assay
This assay is similar to the ER reporter gene assay but is designed to detect interactions with the androgen receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells (or other suitable cell line like PC3)
-
Human androgen receptor (hAR) expression vector
-
AR-responsive luciferase reporter plasmid (e.g., MMTV-luc)
-
Transfection reagent
-
Appropriate cell culture medium
-
Dihydrotestosterone (DHT) or a synthetic androgen like R1881
-
PCB 138
-
Luciferase assay substrate
-
Luminometer
Protocol:
-
Cell Seeding: Seed CHO cells in 24-well plates.
-
Transfection: Co-transfect the cells with the hAR expression vector and the MMTV-luc reporter plasmid.
-
Treatment: After 24 hours, treat the cells with:
-
Various concentrations of PCB 138 to test for androgenic (agonist) activity.
-
A fixed concentration of DHT or R1881 (e.g., 0.1 nM) along with varying concentrations of PCB 138 to test for anti-androgenic (antagonist) activity.
-
Include appropriate controls.
-
-
Incubation: Incubate for 24 hours.
-
Luciferase Assay: Perform the luciferase assay as described for the ER assay.
-
Data Analysis: Analyze the data as described for the ER assay to determine the androgenic or anti-androgenic potential of PCB 138. The IC50 value for anti-androgenic activity can be calculated from the dose-response curve.
Visualizations
Caption: Workflow for the MCF-7 Cell Proliferation (E-SCREEN) Assay.
Caption: Anti-Estrogenic Action of PCB 138 via the Estrogen Receptor.
Caption: Anti-Androgenic Action of PCB 138 via the Androgen Receptor.
References
- 1. Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiestrogenic potentials of ortho-PCB congeners by single or complex exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Polychlorinated Biphenyls Contamination on Estrogenic Activity in Human Male Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polychlorinated biphenyls interfere with androgen-induced transcriptional activation and hormone binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Co-elution of PCB 138 in GC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the co-elution of Polychlorinated Biphenyl (B1667301) (PCB) congener 138 during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is PCB 138 and why is its accurate analysis crucial?
A1: PCB 138, chemically known as 2,2',3,4,4',5'-Hexachlorobiphenyl, is one of the 209 PCB congeners. Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that have been widely used in various industrial applications. Due to their chemical stability and resistance to degradation, they are widespread in the environment and bioaccumulate in the food chain. Accurate quantification of specific congeners like PCB 138 is essential for environmental monitoring, food safety assessment, and human health risk assessment.
Q2: Which other PCB congeners commonly co-elute with PCB 138?
A2: The co-elution of PCB congeners is a well-known challenge in GC analysis. While specific co-eluting congeners can vary depending on the GC column and analytical conditions, some congeners that have been reported to potentially co-elute with PCB 138 include PCB 163 and PCB 158. The complexity of PCB mixtures in environmental and biological samples often leads to the overlapping of chromatographic peaks.
Q3: What are the primary reasons for the co-elution of PCB 138?
A3: Co-elution in gas chromatography occurs when two or more compounds travel through the column at nearly the same rate and therefore exit the column at the same time, resulting in a single, unresolved chromatographic peak.[1][2] The primary reasons for PCB co-elution include:
-
Similar Physicochemical Properties: PCBs are structurally similar, differing only in the number and position of chlorine atoms on the biphenyl rings. Congeners with similar volatility and polarity are prone to co-elute.[3]
-
Insufficient Column Resolution: The GC column's stationary phase may not have the necessary selectivity to differentiate between closely related congeners.[4]
-
Suboptimal Analytical Conditions: Factors such as the temperature program, carrier gas flow rate, and injection technique can significantly impact the separation efficiency.[5]
Q4: How does co-elution of PCB 138 affect analytical results?
A4: Co-elution can lead to significant errors in the identification and quantification of PCB 138.[1] An unresolved peak containing PCB 138 and one or more other congeners will result in an overestimation of the concentration of PCB 138. This can lead to inaccurate risk assessments and potentially incorrect regulatory decisions.
Q5: What are the main strategies to address the co-elution of PCB 138?
A5: The main strategies to overcome the co-elution of PCB 138 involve enhancing the chromatographic separation or employing more selective detection techniques. Key approaches include:
-
Chromatographic Method Optimization: Adjusting the GC temperature program and carrier gas flow rate can improve resolution.[5][6]
-
Selection of an Appropriate GC Column: Using a GC column with a different stationary phase chemistry can alter the elution order and resolve co-eluting congeners.[3][4]
-
Dual-Column Confirmation: Employing a second GC column with a different polarity provides an independent confirmation of the analyte's identity.[7][8]
-
Advanced Detection Techniques: Utilizing Gas Chromatography-Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) offers higher selectivity, allowing for the differentiation of co-eluting compounds based on their mass-to-charge ratios.[9][10]
-
Sample Preparation and Cleanup: Effective sample cleanup can remove interfering compounds from the matrix, which might otherwise contribute to co-elution.[11]
Troubleshooting Guides
Issue 1: Poor chromatographic resolution between PCB 138 and an interfering peak.
This is a common issue where the GC column and current analytical method are not sufficient to separate PCB 138 from a co-eluting congener or matrix interference.
Solutions:
-
Optimize the GC Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.[5] Experiment with different ramp rates and hold times, particularly around the elution temperature of PCB 138.
-
Adjust the Carrier Gas Flow Rate: The carrier gas flow rate affects the efficiency of the separation. While it may seem counterintuitive, sometimes increasing the linear velocity through the column can lead to narrower peaks and better resolution.[6]
-
Select a Different GC Column: The choice of the stationary phase is the most critical factor for selectivity.[4] If you are using a non-polar column (e.g., 5% diphenyl / 95% dimethylpolysiloxane), consider a column with a different polarity. For PCB analysis, columns with high thermal stability are recommended to allow for baking out the column at high temperatures to prevent carryover.[8]
Table 1: Comparison of Common GC Columns for PCB Analysis
| Stationary Phase Type | Example Phase | Selectivity Characteristics | Recommended Use |
| Non-Polar | 5% Diphenyl / 95% Dimethylpolysiloxane | Separates primarily based on boiling point.[3] | General purpose PCB analysis, often used as a primary column. |
| Mid-Polar | 50% Diphenyl / 50% Dimethylpolysiloxane | Offers different selectivity based on dipole-dipole interactions. | Confirmation column, resolving specific co-elutions. |
| Polar | Cyanopropylphenyl Polysiloxane | Stronger interactions with polarizable compounds. | Can provide unique elution orders for certain congeners. |
-
Experimental Protocol: Optimizing GC Temperature Program
-
Initial Analysis: Run your standard method and note the retention time of the unresolved PCB 138 peak.
-
Slower Ramp Rate: Decrease the temperature ramp rate in the segment of the program where PCB 138 elutes by 1-2 °C/min.
-
Isothermal Hold: Introduce a short isothermal hold (e.g., 1-2 minutes) at a temperature just below the elution temperature of the co-eluting pair.[6]
-
Evaluate Resolution: Analyze the chromatogram for improved separation between the peaks of interest.
-
Issue 2: My GC-MS analysis indicates a co-elution with PCB 138, but I cannot achieve baseline separation.
When mass spectrometry confirms the presence of multiple compounds in a single chromatographic peak, a secondary method of confirmation is necessary to ensure accurate identification and quantification.
Solution:
-
Implement a Dual-Column GC System: A dual-column setup, also known as a confirmational analysis, involves splitting the sample injection onto two parallel columns of different polarity.[7][8] If a peak is identified as PCB 138 on both columns based on its retention time, the confidence in its identification is significantly increased.
-
Experimental Protocol: Dual-Column Confirmation Setup
-
Column Selection: Choose two columns with different stationary phases (e.g., a non-polar primary column and a mid-polar confirmation column).
-
Installation: Install both columns in the same GC oven. Use a "Y" press-tight connector to split the flow from a single injector to both columns.
-
Detector Connection: Connect the outlet of each column to a separate detector (e.g., two Electron Capture Detectors - ECDs) or to the same mass spectrometer if the system allows for rapid switching.
-
Method Development: Develop a temperature program that provides good chromatography on both columns. The retention times for PCB 138 will be different on each column.
-
Analysis: Inject your sample and compare the chromatograms from both columns. Confirm the presence of PCB 138 by matching the retention times on both columns with those of a known standard.
-
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. trajanscimed.com [trajanscimed.com]
- 4. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 7. gcms.cz [gcms.cz]
- 8. Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC [restek.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. peakscientific.com [peakscientific.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Analysis of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB-138)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix interference issues encountered during the analysis of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB-138).
Frequently Asked Questions (FAQs)
Q1: What is matrix interference and how does it affect the analysis of PCB-138?
A1: Matrix interference refers to the alteration of the analytical signal of the target analyte (PCB-138) by other components present in the sample matrix. These effects can manifest as signal enhancement or suppression, leading to inaccurate quantification.[1][2] In gas chromatography (GC) analysis, matrix components can accumulate in the injection port and analytical column, causing poor analytical results and requiring increased instrument maintenance.[3][4] For mass spectrometry (MS) detection, co-eluting matrix components can interfere with the ionization process of PCB-138, affecting the accuracy of the results.[1][5]
Q2: What are the common sources of matrix interference for PCB-138 analysis in environmental and biological samples?
A2: Common sources of matrix interference for PCB-138 analysis include:
-
Lipids and Fats: Abundant in biological tissues such as fish, human serum, and animal fat, these can cause significant interference.[3][4][6]
-
Pigments: Present in samples like shellfish and pine needles, pigments can interfere with the analysis.[7][8]
-
High Molecular Weight Compounds: Proteins and other large molecules found in biological samples can interfere with the separation and detection of PCBs.[3][9]
-
Co-eluting Compounds: Other persistent organic pollutants (POPs) or structurally similar compounds may have retention times close to PCB-138, leading to overlapping peaks and inaccurate quantification. A notable interferent for PCB-138 is 2,3,5,6,3',4'-Hexachlorobiphenyl (PCB-163), which is known to co-elute on some common GC columns.[10][11][12]
-
Sulfur Compounds: These can be present in sediment samples and may require specific cleanup steps.[7]
Q3: What are the primary strategies to mitigate matrix interference in PCB-138 analysis?
A3: The primary strategies involve thorough sample cleanup and the use of specific analytical techniques to compensate for matrix effects. Key approaches include:
-
Sample Cleanup: Techniques like Solid-Phase Extraction (SPE), Gel Permeation Chromatography (GPC), and the QuEChERS method are employed to remove interfering compounds before instrumental analysis.[3][7][8][13]
-
Selective Extraction: Pressurized Liquid Extraction (PLE) can be combined with in-cell cleanup to selectively extract analytes while leaving interfering substances behind.[6][14][15]
-
Isotope Dilution: The use of a stable isotope-labeled internal standard for PCB-138 is a highly effective method to correct for matrix effects, as the labeled standard behaves similarly to the native analyte throughout the analytical process.[1][16][17]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression or enhancement caused by the matrix.[1][18][19]
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Shifting Retention Times for PCB-138
| Potential Cause | Troubleshooting Step |
| Contamination of GC Inlet and Column | High concentrations of non-volatile matrix components can accumulate in the GC system.[3][4] Solution: Perform regular maintenance, including changing the inlet liner and trimming the analytical column. |
| Inadequate Sample Cleanup | The sample extract may still contain a high concentration of interfering compounds. Solution: Re-evaluate the cleanup procedure. Consider adding an additional cleanup step, such as GPC for lipid removal or SPE for polar interferences.[3][4][9] |
Issue 2: Inaccurate Quantification (Low or High Recovery) of PCB-138
| Potential Cause | Troubleshooting Step |
| Signal Suppression or Enhancement | Co-eluting matrix components are affecting the ionization of PCB-138 in the MS source.[1] Solution 1: Implement matrix-matched calibration to compensate for the effect.[18] Solution 2: Use a stable isotope-labeled internal standard for PCB-138 for more accurate correction.[16][17] |
| Co-elution with Interfering Compounds | Another compound, such as PCB-163, is co-eluting with PCB-138.[10][12] Solution: Optimize the GC temperature program to improve separation. If co-elution persists, consider using a different GC column with a more polar stationary phase, such as a bis-cyanopropylphenyl polysiloxane phase, which has been shown to separate PCB-138 and PCB-163.[12] |
| Inefficient Extraction or Cleanup | The chosen extraction or cleanup method may not be suitable for the specific sample matrix, leading to loss of the analyte. Solution: Validate the extraction and cleanup method using spiked samples to determine recovery rates. Adjust the solvent composition, sorbent type, or elution volumes as needed.[7][20] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Cleanup
This protocol is a general guideline for the cleanup of sample extracts for PCB analysis.
-
Column Selection: Choose an SPE cartridge with a sorbent appropriate for the matrix. Common choices include silica (B1680970) gel, Florisil, and C18.[7][20][21]
-
Column Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., hexane) through it.
-
Sample Loading: Load the concentrated sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to elute interfering compounds while retaining the PCBs. The choice of washing solvent will depend on the sorbent and the nature of the interferences.
-
Elution: Elute the PCBs from the cartridge using a stronger solvent or a solvent mixture (e.g., a mixture of n-hexane and dichloromethane).[21]
-
Concentration: Concentrate the eluate to the desired final volume before instrumental analysis.
Protocol 2: Gel Permeation Chromatography (GPC) Cleanup
GPC is highly effective for removing high molecular weight interferences like lipids from sample extracts.[3][4][9]
-
System Preparation: Use a GPC system with a column packed with a suitable resin, such as Bio-Beads SX-3.[3][4] Equilibrate the system with the chosen mobile phase (e.g., a 1:1 mixture of dichloromethane (B109758) and cyclohexane).[3]
-
Calibration: Calibrate the GPC system to determine the elution window for PCBs.
-
Sample Injection: Inject the sample extract onto the GPC column.
-
Fraction Collection: Collect the fraction containing the PCBs based on the predetermined elution window, while the high molecular weight interferences are eluted earlier.[9]
-
Concentration: Concentrate the collected fraction before further analysis.
Protocol 3: QuEChERS-based Sample Preparation for Soil Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for the extraction and cleanup of PCBs from soil.[22][23]
-
Extraction:
-
Weigh a sample of soil into a centrifuge tube.
-
Add an appropriate organic solvent (e.g., acetonitrile (B52724) or a mixture of hexane (B92381) and acetone).[22][24]
-
Add extraction salts (e.g., magnesium sulfate (B86663) and sodium chloride).
-
Shake vigorously and centrifuge.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the supernatant from the extraction step.
-
Add it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interferences.[22]
-
Vortex and centrifuge.
-
-
Analysis: The resulting supernatant can be directly analyzed by GC-MS.
Quantitative Data Summary
| Cleanup Technique | Sample Matrix | Target Analytes | Recovery Range | Reference |
| Solid-Phase Extraction (SPE) | Human Serum | PCBs and Organochlorine Pesticides | 99-120% for PCBs | [21] |
| QuEChERS with MIPs | Shellfish | 84 PCBs and Organochlorine Pesticides | 70-120% | [8][24] |
| Pressurized Liquid Extraction (PLE) with in-cell cleanup | Laboratory Reference Material | PCBs, OH-PCBs, MeSO2-PCBs | 78-112% for PCBs | [14] |
| QuEChERS | Soil | 20 PCB congeners | 70-120% | [23] |
Visualizations
Caption: Experimental workflow for PCB-138 analysis.
Caption: Troubleshooting logic for inaccurate PCB-138 quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. gilsoncn.com [gilsoncn.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective removal matrix interferences by a modified QuEChERS based on the molecularly imprinted polymers for determination of 84 polychlorinated biphenyls and organochlorine pesticides in shellfish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. selectscience.net [selectscience.net]
- 14. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective pressurized liquid extraction technique for halogenated organic pollutants in marine mammal blubber: a lipid-rich matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Simple solid-phase extraction method for determination of polychlorinated biphenyls and selected organochlorine pesticides in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS [mdpi.com]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Analysis of PCB 138 in Water Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of PCB 138 in water samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for detecting PCB 138 in water at low concentrations?
A1: The most common and highly effective methods are gas chromatography (GC) coupled with either a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS).[1][2][3] GC-MS/MS, in particular, offers increased selectivity and can cut through chemical background noise, which is crucial for achieving low detection limits.[1] For routine monitoring, GC with an electron capture detector (GC-ECD) is also used, though it may be more susceptible to interferences.[4][5]
Q2: I am not achieving the desired detection limits for PCB 138. What are the first troubleshooting steps I should take?
A2: If you are experiencing low sensitivity, consider the following initial steps:
-
Check for Leaks: A small leak in the GC inlet can lead to poor sensitivity and repeatability.[6]
-
Verify Instrument Parameters: Ensure your GC-MS/MS parameters, such as injection mode, oven temperature program, and MS acquisition mode (e.g., Multiple Reaction Monitoring - MRM), are optimized for PCB 138.
-
Assess Sample Preparation: Inefficient extraction or cleanup during sample preparation is a common cause of low recovery and, consequently, poor detection limits. Review your extraction solvent, volume, and cleanup procedures.[7][8]
-
Inspect for Contamination: Contamination from solvents, reagents, or glassware can introduce interferences and elevate the baseline, masking the analyte signal.[4]
Q3: What are common sources of interference when analyzing for PCB 138 in water samples?
A3: Interferences in PCB analysis can be significant and varied, depending on the sample source.[9] Common interferences include:
-
Other PCB congeners that may co-elute.
-
Organochlorine pesticides.[1]
-
Polyaromatic hydrocarbons (PAHs).[1]
-
Chlorinated dioxins and dibenzofurans.[9]
-
Elemental sulfur, particularly in wastewater samples.[4]
-
Lipids and other biogenic organic matter in samples with high biological content.[4][9]
Q4: How can I remove interferences from my water sample extract?
A4: Several cleanup techniques can be employed to remove interferences prior to analysis:
-
Adsorption Chromatography: Using materials like Florisil or silica (B1680970) gel can separate PCBs from more polar interfering compounds.[4][7]
-
Sulfur Cleanup: Treatment with activated copper can effectively remove elemental sulfur.[4]
-
Sulfuric Acid Cleanup: This oxidative cleanup is particularly effective for removing biogenic organic interferences.[4]
-
Gel Permeation Chromatography (GPC): GPC is useful for removing high molecular weight interferences like lipids.[9]
Troubleshooting Guides
Issue 1: Low or No Signal for PCB 138
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Extraction | * Verify the choice of extraction solvent (e.g., n-hexane, dichloromethane).[1][4] * Ensure the solvent volume is adequate for the sample volume. * Optimize the extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).[7] |
| Poor Analyte Recovery During Concentration | * Check for evaporative losses during the concentration step.[7] * Ensure the final volume is appropriate for the desired detection limit.[4] |
| Instrument Sensitivity Issues | * Perform an instrument tune and calibration to ensure it meets performance specifications. * Check for leaks in the GC inlet or MS system.[6] * Clean the ion source, as a dirty source can significantly reduce sensitivity. |
| Incorrect GC-MS/MS Parameters | * Verify that the correct precursor and product ions are selected for PCB 138 in MRM mode. * Optimize the collision energy for the selected MRM transition. * Ensure the GC oven temperature program provides adequate separation of PCB 138 from potential interferences.[1] |
Issue 2: High Background Noise or Unidentified Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | * Analyze a solvent blank to check for contamination. * Use high-purity, pesticide-grade or equivalent solvents.[4] |
| Contaminated Glassware or Sample Containers | * Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent. * Use sample containers with Teflon-lined lids to prevent contamination.[4] |
| Matrix Interferences | * Implement one or more of the cleanup procedures described in FAQ 4. * Consider using a more selective analytical technique, such as GC-MS/MS, to differentiate the analyte from the matrix.[1] |
| Carryover from Previous Injections | * Run a solvent blank after a high-concentration sample to check for carryover. * Increase the GC oven temperature at the end of the run or add a bake-out step to clean the column. |
Data Presentation
Table 1: Comparison of Detection Limits for PCB 138 in Water by Different Methods
| Analytical Method | Extraction/Cleanup | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| GC-MS | Ultrasound-Assisted Emulsification-Microextraction (USAEME) with isooctane | 3-12 ng/L | 10-40 ng/L | [10] |
| GC-MS | Solid-Phase Microextraction (SPME) | 8.73 - 13.8 ng/L | - | [11] |
| GC-MS/MS | Liquid-Liquid Extraction with n-hexane | - | 2 µg/L (2 pg on column) | [1] |
| HRGC/HRMS (EPA Method 1668) | - | 109 - 193 pg/L | - | [7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for GC-MS/MS Analysis
This protocol is a generalized procedure based on common practices.[1][8]
-
Sample Collection: Collect 1 L of water sample in a pre-cleaned amber glass bottle with a Teflon-lined cap.
-
Spiking: Add appropriate surrogate standards to the sample.
-
Extraction:
-
Transfer the water sample to a 2 L separatory funnel.
-
Add 60 mL of n-hexane (or another suitable solvent like dichloromethane).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the aqueous (lower) layer back into the sample bottle.
-
Drain the organic (upper) layer into a collection flask.
-
Repeat the extraction of the aqueous sample two more times with fresh portions of the extraction solvent.
-
Combine all organic extracts.
-
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration:
-
Concentrate the extract to a volume of 3-4 mL using a Kuderna-Danish apparatus or a rotary evaporator.
-
Further concentrate the extract to the final desired volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Cleanup (if necessary): Perform one of the cleanup procedures described in FAQ 4.
-
Analysis: Add an internal standard and inject an aliquot of the final extract into the GC-MS/MS system.
Protocol 2: GC-MS/MS Instrumental Parameters
The following are example GC-MS/MS parameters. Optimal conditions may vary depending on the specific instrument and column used.[1][12]
-
Gas Chromatograph (GC):
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injection: Splitless, 1 µL injection volume.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp 1: 30 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 320 °C, hold for 2 min.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion for PCB 138: m/z 360.
-
Product Ions for PCB 138: Select two stable and abundant product ions for quantification and confirmation (e.g., m/z 290, 255).
-
Collision Energy: Optimize for the specific instrument to maximize the abundance of the product ions.
-
Visualizations
Caption: Experimental workflow for PCB 138 analysis in water.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. agilent.com [agilent.com]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. peakscientific.com [peakscientific.com]
- 6. agilent.com [agilent.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. Measurement of selected polychlorinated biphenyls (PCBs) in water via ultrasound assisted emulsification-microextraction (USAEME) using low-density organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
Technical Support Center: Optimization of Injection Parameters for PCB 138 in GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysis of Polychlorinated Biphenyl (B1667301) (PCB) 138 using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of PCB 138, providing a step-by-step approach to identify and resolve them.
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Q1: My chromatogram for PCB 138 shows significant peak tailing. What are the potential causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors. Here’s how to troubleshoot this issue:
-
Active Sites: Polar analytes can interact with active sites in the injector liner or at the head of the column. To remedy this, use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[1]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1] Try diluting your sample or reducing the injection volume.[1]
-
Improper Column Installation: An incorrectly installed column can lead to poor peak shape. Ensure the column is cut cleanly at a 90-degree angle and positioned at the correct height within the inlet, following the manufacturer's instructions.[1]
-
Contamination: Residue from previous analyses can cause peak tailing.[1] Regular bake-outs of the column can help remove contaminants.[1]
-
-
Q2: I am observing peak fronting in my results for PCB 138. What is the likely cause?
A2: Peak fronting is most commonly a result of column overloading.[1] This occurs when the amount of analyte introduced onto the column is too high. To resolve this, you should either dilute your sample or decrease the injection volume.[1]
-
Q3: My PCB 138 peak is split. What could be causing this?
A3: Peak splitting can arise from several issues:
-
Improper Injection Technique: A slow injection speed can cause the sample to vaporize unevenly. Ensure a fast and smooth injection.
-
Condensation Effects: If the initial oven temperature is too far below the solvent's boiling point, the solvent may re-condense at the column inlet, leading to a split peak. Try increasing the initial oven temperature.
-
Column Contamination or Damage: A contaminated or damaged section of the column can cause the analyte band to split. Trimming the front end of the column may resolve this.
-
Issue: Low or No Analyte Response
-
Q4: I am seeing a very low or no peak for PCB 138, even with a standard solution. What should I check?
A4: A low or absent peak can be due to a number of factors:
-
Syringe Issues: The syringe may be clogged or not drawing up the sample correctly. Check the syringe for proper operation and cleanliness.[2]
-
Injector Leak: A leak in the injector system, such as a worn septum or loose fitting, can cause sample loss. Perform a leak check of the inlet.[2]
-
Incorrect Injection Parameters: The split ratio might be too high, leading to most of the sample being vented. For trace analysis, consider using splitless injection.[3][4] The injector temperature may be too low for efficient vaporization of PCB 138.
-
MS Detector Issues: Ensure the mass spectrometer is properly tuned and that the detector is turned on. Check for issues with the ion source or electron multiplier.[2]
-
Issue: Inconsistent Retention Times
-
Q5: The retention time for PCB 138 is shifting between runs. What could be the cause?
A5: Retention time variability can be caused by:
-
Carrier Gas Flow Rate Fluctuations: Inconsistent carrier gas flow will lead to shifting retention times. Check the gas supply and ensure the flow controller is functioning correctly.[5]
-
Oven Temperature Instability: Poor oven temperature control will affect analyte retention. Verify that the oven temperature is stable and programmed correctly.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[6]
-
Leaks: Leaks in the system can affect the carrier gas flow and pressure, leading to retention time shifts.[2]
-
Frequently Asked Questions (FAQs)
-
Q6: What is a good starting point for the injector temperature when analyzing PCB 138?
A6: A common starting point for the injector temperature for PCB analysis is 250 °C.[7][8][9] However, for higher boiling point PCBs like PCB 138, a higher temperature, up to 300 °C, may be necessary to ensure efficient vaporization.[1][10] It is recommended to start at 250 °C and incrementally increase the temperature by 25 °C to find the optimal setting that provides good peak shape and response without causing thermal degradation.[1]
-
Q7: Should I use split or splitless injection for PCB 138 analysis?
A7: The choice between split and splitless injection depends on the concentration of PCB 138 in your sample.[3][11]
-
Splitless Injection: This is the preferred mode for trace analysis where the analyte concentration is very low.[4] In splitless mode, the split vent is closed during injection, allowing the majority of the sample to be transferred to the column, thus maximizing sensitivity.[3][11]
-
Split Injection: If the concentration of PCB 138 is high, split injection is used to introduce only a portion of the sample onto the column, preventing column overload and ensuring sharp peaks.[3][4] Typical split ratios can range from 5:1 to 500:1.[3]
-
-
Q8: How does the carrier gas flow rate affect the analysis of PCB 138?
A8: The carrier gas flow rate influences chromatographic resolution, analysis time, and sensitivity. An optimal flow rate will provide the best separation efficiency (narrowest peaks). A flow rate that is too high or too low will lead to band broadening and reduced resolution. The optimal flow rate depends on the carrier gas being used (e.g., Helium, Hydrogen, or Nitrogen) and the dimensions of the column. It is important to operate at or near the optimal flow rate for your specific column. Increasing the carrier gas flow rate can lead to a slight increase in the removal efficiency of PCBs from a sample matrix during thermal desorption.
Data Presentation: Optimized Injection Parameters for PCBs
The following table summarizes typical injection parameters used for the analysis of PCBs, including congeners like PCB 138, in various studies. These should be considered as starting points for method development.
| Parameter | Splitless Injection | Split Injection | PTV Large Volume Injection |
| Injector Temperature | 250 - 300 °C[8][10] | 250 °C[9] | 300 - 325 °C (for transfer/cleaning) |
| Injection Volume | 1 - 2 µL[8] | 2 µL[9] | up to 80 µL[10] |
| Split/Splitless Mode | Splitless[8] | Split Ratio 10:1[9] | Splitless during transfer[10] |
| Splitless Hold Time | 1 min[8] | N/A | 1 min (transfer time)[10] |
| Carrier Gas | Helium[10] | Helium[9] | Helium[10] |
| Carrier Gas Flow Rate | 1 - 1.15 mL/min[10] | 20 mL/min (split flow)[9] | 1 mL/min (column flow)[10] |
Experimental Protocols
Protocol 1: Optimization of Injector Temperature
-
Set Initial Parameters: Begin with a standard splitless injection method. Set the initial injector temperature to 250 °C.[7][8][9]
-
Inject Standard: Inject a standard solution of PCB 138.
-
Evaluate Peak: Analyze the resulting chromatogram for peak shape (tailing, fronting) and response (peak area).
-
Incremental Increase: Increase the injector temperature in 25 °C increments (e.g., to 275 °C, then 300 °C).[1]
-
Re-evaluate: After each temperature increase, inject the standard and observe the changes in peak area and shape.[1]
-
Determine Optimum Temperature: Select the temperature that provides the best response and peak shape for PCB 138 without evidence of degradation (e.g., appearance of smaller, unidentified peaks).
Protocol 2: Optimization of Splitless Hold Time
-
Set Initial Parameters: Using the optimized injector temperature, set an initial splitless hold time of 0.5 minutes.
-
Inject Standard: Inject a PCB 138 standard.
-
Evaluate Peak Area: Record the peak area of PCB 138.
-
Incremental Increase: Increase the splitless hold time in 0.25-minute increments (e.g., 0.75 min, 1.0 min, 1.25 min).
-
Re-evaluate: Inject the standard at each hold time and record the peak area.
-
Determine Optimum Hold Time: Plot the peak area against the splitless hold time. The optimal hold time is the point at which the peak area plateaus, indicating that the maximum amount of analyte has been transferred to the column.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor peak shape in GC-MS analysis.
Caption: Decision-making for split vs. splitless injection.
Caption: Aryl Hydrocarbon Receptor signaling pathway activated by PCB 138.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Polychlorinated biphenyl 138 exposure-mediated lipid droplet enlargement endows adipocytes with resistance to TNF-α-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Polychlorinated Biphenyls on the Development of Neuronal Cells in Growth Period; Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early life exposure to environmental levels of PCB138 induces lipid metabolism disorders through activating aryl hydrocarbon receptor in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polychlorinated Biphenyls Disrupt Hepatic Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polychlorinated Biphenyl 138 Induces Toxicant-Associated Steatohepatitis via Hepatic Iron Overload and Adipose Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Recovery of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB-138)
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor recovery of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB-138) during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of PCB-138?
Low recovery of PCB-138, a non-polar and persistent organic pollutant, can stem from several stages of the analytical workflow. The most frequent causes include:
-
Incomplete Extraction: The chosen solvent or extraction technique may not be efficient at removing PCB-138 from the sample matrix.
-
Analyte Loss during Sample Preparation: This can occur through volatilization during solvent evaporation steps or adsorption to glassware and equipment.[1]
-
Matrix Effects: Co-extracted substances from the sample matrix can interfere with the extraction process or the analytical measurement.[2][3]
-
Improper Method Parameters: Suboptimal settings for temperature, pressure, or flow rates in automated extraction systems can lead to poor recovery.
-
Degradation of the Analyte: Although PCBs are generally stable, degradation can occur under harsh chemical conditions, which are not typically used for their extraction.
Q2: How can I determine at which step of my process I am losing PCB-138?
To pinpoint the source of analyte loss, a systematic approach is recommended. This involves analyzing fractions from each step of your extraction procedure.[4]
-
Analyze the Post-Extraction Sample Matrix: After your initial extraction, re-extract the sample matrix with a fresh, aggressive solvent to see if a significant amount of PCB-138 remains.
-
Collect and Analyze All Fractions: During your cleanup and solvent exchange steps, collect and analyze every fraction, including wash steps and discarded solvent, to check for the presence of your analyte.[4]
-
Spike Samples at Different Stages: Prepare a matrix spike by adding a known amount of PCB-138 to your sample before extraction. Also, prepare a post-extraction spike by adding the same amount to a clean extract just before the final analysis. Comparing the recovery of these two spikes can help differentiate between losses during extraction and matrix effects during analysis.
Q3: What are the key physicochemical properties of PCB-138 that I should consider during extraction?
Understanding the properties of PCB-138 is crucial for optimizing its extraction.
| Property | Value/Description | Implication for Extraction |
| Molecular Formula | C₁₂H₄Cl₆ | High chlorine content contributes to its non-polar nature and persistence. |
| Molecular Weight | 360.9 g/mol [5] | Relatively high molecular weight, making it a semi-volatile organic compound (SVOC). |
| Solubility | Insoluble in water. Freely soluble in nonpolar organic solvents and lipids.[6] | Extraction from aqueous matrices requires a non-polar organic solvent. For solid matrices, a non-polar or a combination of polar and non-polar solvents can be effective.[7] |
| Vapor Pressure | Low | While not highly volatile, losses can occur during aggressive solvent evaporation steps.[1] |
| Chemical Stability | Resistant to acids, alkalis, and thermal degradation.[8] | Allows for the use of strong cleanup reagents like concentrated sulfuric acid to remove matrix interferences.[9] |
Troubleshooting Guides
Issue 1: Low Recovery from Solid Matrices (e.g., Soil, Sediment, Tissue)
Question: My recovery of PCB-138 from a solid sample is consistently low. What are the likely causes and how can I improve it?
Answer: Low recovery from solid matrices is often due to inefficient extraction from complex sample components or strong analyte-matrix interactions.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The extraction solvent may not have sufficient solvating power for PCB-138 or the ability to penetrate the sample matrix.
-
Solution: For non-polar compounds like PCB-138, non-polar solvents are generally effective. A mixture of a non-polar solvent (e.g., hexane (B92381), dichloromethane) and a more polar solvent (e.g., acetone) can improve extraction efficiency by disrupting matrix interactions and enhancing solvent penetration.[10] A common and effective mixture is 1:1 hexane/acetone.[10]
-
-
Insufficient Extraction Time or Agitation: The contact time between the solvent and the sample may be too short, or the agitation may not be vigorous enough to ensure complete extraction.
-
Solution: Increase the extraction time and/or the agitation speed. For methods like Soxhlet extraction, ensure a sufficient number of extraction cycles.
-
-
Matrix Interferences: The presence of high levels of organic matter or lipids can sequester PCB-138, making it unavailable for extraction.
-
Solution: For high-fat samples, consider a preliminary fat removal step (e.g., gel permeation chromatography or a targeted liquid-liquid partitioning). For samples with high organic content, increasing the solvent-to-sample ratio can be beneficial.
-
-
Suboptimal Automated Extraction Parameters: For techniques like Pressurized Fluid Extraction (PFE) or Microwave Assisted Extraction (MAE), the temperature and pressure settings may not be optimal.
-
Solution: Optimize the extraction temperature. For PFE, higher temperatures can enhance extraction efficiency for persistent organic pollutants.[8]
-
Experimental Protocol: Optimizing Pressurized Fluid Extraction (PFE) for PCB-138
-
Sample Preparation: Mix your sample with a drying agent like diatomaceous earth or sodium sulfate (B86663) to create a free-flowing powder.
-
Cell Packing: Pack the extraction cell with the sample mixture.
-
Solvent Selection: Start with a 1:1 hexane/acetone mixture.
-
Temperature Optimization: Perform extractions at a range of temperatures (e.g., 100°C, 125°C, 150°C) while keeping other parameters constant.
-
Pressure and Time: Use a standard pressure (e.g., 1500 psi) and static extraction time (e.g., 5-10 minutes).
-
Analysis: Analyze the extracts from each temperature to determine the optimal condition for PCB-138 recovery.
Issue 2: Low Recovery from Aqueous Matrices (e.g., Water)
Question: I am experiencing poor recovery of PCB-138 when extracting from water samples using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). What should I check?
Answer: For aqueous samples, low recovery is often associated with the choice of extraction solvent in LLE or issues with the sorbent and elution in SPE.
Troubleshooting Liquid-Liquid Extraction (LLE):
-
Poor Solvent Choice: The selected organic solvent may have a low partition coefficient for PCB-138.
-
Solution: Use a non-polar solvent with low water solubility, such as dichloromethane (B109758) or hexane.
-
-
Emulsion Formation: Emulsions at the interface between the aqueous and organic layers can trap the analyte, leading to poor and inconsistent recovery.[11]
-
Solution: To break emulsions, you can add salt (salting out), gently swirl instead of vigorously shaking, or centrifuge the sample.[11]
-
-
Insufficient Extraction: A single extraction may not be sufficient to recover all the analyte.
-
Solution: Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) instead of one large volume extraction (1 x 150 mL).
-
Troubleshooting Solid-Phase Extraction (SPE):
-
Incorrect Sorbent: The SPE sorbent may not be appropriate for retaining a non-polar compound like PCB-138.
-
Solution: Use a non-polar sorbent such as C18 or a polymeric sorbent.[12]
-
-
Analyte Breakthrough: The analyte may not be retained on the sorbent during sample loading.
-
Solution: Ensure the sorbent is properly conditioned and equilibrated with a solvent similar in polarity to the sample matrix before loading. Also, ensure the sample loading flow rate is slow enough for proper analyte-sorbent interaction.[13]
-
-
Incomplete Elution: The elution solvent may not be strong enough to desorb PCB-138 from the sorbent.[13]
-
Solution: Use a strong, non-polar solvent for elution, such as hexane or dichloromethane. Ensure you are using a sufficient volume of elution solvent.
-
Experimental Protocol: Troubleshooting SPE Recovery
-
Fraction Collection: During the SPE procedure, collect each fraction separately: the sample load effluent, the wash solvent, and the elution solvent.[14]
-
Analysis of Fractions: Analyze each fraction for the presence of PCB-138.
-
Diagnosis:
-
If PCB-138 is in the load effluent, it indicates poor retention. Consider a more retentive sorbent or a slower loading flow rate.
-
If PCB-138 is in the wash fraction, the wash solvent is too strong and is prematurely eluting the analyte. Use a weaker wash solvent.
-
If recovery is still low and the analyte is not in the load or wash fractions, it is likely retained on the sorbent. Use a stronger elution solvent or a larger volume.[14]
-
Issue 3: Analyte Loss During Solvent Evaporation
Question: I suspect I am losing PCB-138 during the solvent concentration step. How can I minimize this?
Answer: Although PCB-138 is a semi-volatile organic compound, significant losses can occur during solvent evaporation if the conditions are too harsh.
Potential Causes & Solutions:
-
High Temperature: Excessive heat can increase the vapor pressure of PCB-138, leading to evaporative losses.
-
Solution: Use a lower temperature during evaporation. For rotary evaporators, a water bath temperature of 30-40°C is often sufficient.[15]
-
-
Aggressive Nitrogen Stream: A high flow rate of nitrogen gas can cause the analyte to be carried away in the vapor stream (aerosol effect).
-
Solution: Use a gentle stream of nitrogen. The goal is to create a slight disturbance on the solvent surface, not vigorous bubbling.
-
-
Evaporation to Dryness: Taking the sample to complete dryness can lead to the loss of semi-volatile compounds and can make it difficult to redissolve the analyte.
-
Solution: Evaporate the solvent to a small volume (e.g., 0.5-1 mL) and then perform a solvent exchange by adding the final solvent and re-concentrating to the desired volume.
-
Visual Troubleshooting Guides
dot
Caption: A logical workflow for troubleshooting poor PCB-138 recovery.
dot
Caption: Troubleshooting guide for Solid-Phase Extraction (SPE).
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. arborassays.com [arborassays.com]
- 3. Matrix Interference : Bureau Veritas Customer Support Portal [bvsolutions.freshdesk.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Pcb 138 | C12H4Cl6 | CID 37035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. scispace.com [scispace.com]
- 8. pjoes.com [pjoes.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. apps.nelac-institute.org [apps.nelac-institute.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development of a solid-phase extraction method for the determination of polychlorinated biphenyls in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. specartridge.com [specartridge.com]
- 14. youtube.com [youtube.com]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
Calibration curve issues in the quantification of PCB 138
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the calibration curve in the quantification of Polychlorinated Biphenyl (PCB) 138.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for PCB 138 has a low coefficient of determination (R²). What are the potential causes and how can I fix it?
A low R² value (typically below 0.99) indicates poor linearity and that the calibration model does not accurately represent the relationship between the concentration and the instrument response. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Inaccurate Standard Preparation: Errors in serial dilutions, incorrect solvent usage, or degradation of standard solutions can lead to a non-linear response.
-
Instrument Sensitivity and Settings: Inadequate instrument sensitivity, incorrect GC-MS/MS parameters, or a contaminated system can result in inconsistent responses.
-
Inappropriate Calibration Range: The selected concentration range may not be linear for your instrument.
-
Solution: Narrow the calibration range or use a weighted regression model if linearity is not achievable over a wide range. The lowest calibration point should be near the method detection limit (MDL).[6]
-
-
Matrix Effects: Co-eluting matrix components can enhance or suppress the ionization of PCB 138, leading to a non-linear response.
-
Co-elution of Isomers: Other PCB congeners with similar retention times can interfere with the quantification of PCB 138.
-
Solution: Optimize the chromatographic method to achieve better separation. This may involve adjusting the temperature program or using a more selective GC column.
-
Q2: I am observing significant PCB 138 signal in my blank samples. What is the source of this contamination and how can I eliminate it?
Blank contamination can lead to inaccurate quantification, especially at low concentrations. Identifying and eliminating the source of contamination is crucial.
Potential Sources and Solutions:
-
Contaminated Solvents and Reagents: Solvents, reagents, and even the water used in the lab can be sources of PCB contamination.
-
Solution: Use high-purity, PCB-free solvents and reagents. Analyze a method blank with each batch of samples to monitor for contamination.[10]
-
-
Contaminated Glassware and Lab Equipment: PCBs can adsorb to glassware and other lab equipment, leading to carryover between samples.
-
Solution: Implement a rigorous glassware cleaning protocol. Avoid using plastic containers, as phthalates and other plasticizers can interfere with the analysis.[10]
-
-
Carryover from Previous Injections: High-concentration samples can contaminate the injection port and column, leading to signal in subsequent blank injections.
-
Solution: Inject a solvent blank after high-concentration samples to check for carryover. If carryover is observed, clean the injection port liner and trim the front of the GC column.
-
-
Environmental Contamination: PCBs are persistent organic pollutants and can be present in the laboratory environment.
-
Solution: Maintain a clean laboratory environment and handle samples in a designated clean area to minimize exposure to environmental contaminants.
-
Q3: How do I choose an appropriate internal standard for PCB 138 quantification?
The use of a suitable internal standard is critical for correcting for variations in sample preparation, injection volume, and instrument response.
Best Practices for Internal Standard Selection:
-
Isotopically Labeled Analog: The ideal internal standard is a ¹³C-labeled version of PCB 138. This standard will have nearly identical chemical and physical properties to the native compound, ensuring it behaves similarly during extraction, cleanup, and analysis.[11][12][13]
-
Structural Similarity: If a labeled analog is not available, choose a PCB congener that is not present in your samples and has a similar structure and retention time to PCB 138.
-
Purity: Ensure the internal standard is of high purity and free from any interfering compounds.
-
Consistent Spiking: The internal standard should be added to all standards, blanks, and samples at a consistent concentration.
Q4: What are matrix effects and how can I mitigate them in my PCB 138 analysis?
Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the measurement of the analyte. This can lead to either signal enhancement or suppression, resulting in inaccurate quantification.
Strategies to Mitigate Matrix Effects:
-
Sample Preparation: Implement thorough sample cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) and gel permeation chromatography (GPC) can be effective.[7]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on the analyte signal. However, ensure that the analyte concentration remains within the linear range of the calibration curve after dilution.[8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for any matrix-induced signal enhancement or suppression.[8]
-
Isotope Dilution Mass Spectrometry (IDMS): Using a stable isotope-labeled internal standard (e.g., ¹³C-PCB 138) is the most effective way to correct for matrix effects. The labeled standard co-elutes with the native analyte and experiences the same matrix effects, allowing for accurate correction.[11][12][13]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Source(s) |
| Calibration Curve | ||
| Coefficient of Determination (R²) | ≥ 0.99 | |
| Number of Calibration Points | Minimum of 5 | [14][15] |
| Calibration Range | Should bracket the expected sample concentrations and be within the linear range of the detector. The lowest standard should be at or below the reporting limit. | [6][14] |
| Internal Standard | ||
| Recommended Type | ¹³C-labeled PCB 138 | [11][12][13] |
| Method Blank | ||
| Acceptance Criteria | Should not contain PCB 138 at a concentration above the method detection limit (MDL). | [10] |
| Spike Recovery | ||
| Acceptance Criteria | Typically 70-130%, but can vary depending on the method and regulatory requirements. |
Experimental Protocols
Protocol for Preparation of Calibration Standards
-
Primary Stock Solution: Accurately weigh a known amount of pure PCB 138 certified reference material and dissolve it in a high-purity solvent (e.g., isooctane (B107328) or hexane) to create a primary stock solution of a known concentration (e.g., 100 µg/mL).[3][15]
-
Working Stock Solution: Prepare an intermediate working stock solution by diluting the primary stock solution.
-
Calibration Standards: Perform serial dilutions of the working stock solution to create a series of at least five calibration standards with concentrations that span the expected range of the samples.[14][15]
-
Internal Standard Spiking: Spike each calibration standard, blank, and sample with a consistent concentration of the selected internal standard (e.g., ¹³C-PCB 138).
-
Storage: Store all standard solutions in amber glass vials at a low temperature (e.g., 4°C) to prevent degradation.[15]
General Sample Extraction and Cleanup Protocol
-
Extraction: Extract the PCBs from the sample matrix using an appropriate technique such as Soxhlet extraction, pressurized liquid extraction (PLE), or solid-phase extraction (SPE).[7]
-
Internal Standard Spiking: Add the internal standard to the sample before extraction to account for any losses during the sample preparation process.
-
Cleanup: Remove interfering compounds from the extract using techniques such as silica (B1680970) gel chromatography, Florisil cleanup, or gel permeation chromatography (GPC).[7]
-
Concentration: Concentrate the cleaned extract to a final known volume before analysis.
Visualizations
Caption: Troubleshooting workflow for a low R² value in PCB 138 calibration.
Caption: Troubleshooting workflow for blank contamination in PCB 138 analysis.
Caption: Strategies for mitigating matrix effects in PCB 138 analysis.
References
- 1. PCB 138 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 35065-28-2) [witega.de]
- 2. dspsystems.eu [dspsystems.eu]
- 3. chromservis.eu [chromservis.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. epa.gov [epa.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Choosing internal standards based on a multivariate analysis approach with ICP(TOF)MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 14. response.epa.gov [response.epa.gov]
- 15. epa.gov [epa.gov]
Technical Support Center: Minimizing Background Contamination in Trace Analysis of PCBs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing background contamination during the trace analysis of Polychlorinated Biphenyls (PCBs).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of PCB background contamination in a laboratory setting?
A1: Background contamination in PCB analysis can originate from various sources within the laboratory. These include solvents, reagents, glassware, and other sample processing hardware which may contain artifacts or have elevated baselines that can lead to misinterpretation of chromatograms.[1] Commercial PCB formulations, such as Aroclors, are a primary source of PCBs found in laboratory blanks.[2] Other significant sources include PCB 11 from pigments, and byproducts from polymers cured with bis(2,4-dichlorobenzoyl) peroxide, and silicone products like adhesives.[2] The ubiquitous presence of PCBs in the environment due to historical industrial use contributes to their presence in ambient air, which can lead to contamination.[3] Additionally, human handling can introduce oils and salts from fingerprints onto surfaces, potentially interfering with analysis.[4]
Q2: How can I prevent contamination from solvents and reagents?
A2: To prevent contamination from solvents and reagents, it is crucial to use high-purity solvents and reagents specifically tested for trace analysis. Where possible, reagents should be cleaned by extraction or a solvent rinse.[1] For highly sensitive analyses, purification of solvents by distillation in an all-glass system may be necessary.[1] It is also recommended to test new batches of solvents and reagents for PCB contamination before use.
Q3: What are the best practices for cleaning laboratory glassware for PCB analysis?
A3: Rigorous cleaning of laboratory glassware is essential to minimize background contamination. A multi-step approach is recommended. Start by rinsing glassware with an appropriate solvent to remove organic residues.[5] Follow this with washing using a laboratory-grade, phosphate-free detergent and warm tap water.[5][6] An acid rinse with a 10% (v/v) hydrochloric acid solution can remove acid-soluble contaminants.[6] For trace metal-sensitive analyses, a 20% (v/v) nitric acid solution can be used, but this glassware should be kept separate.[6] After washing and acid rinsing, thoroughly rinse the glassware multiple times with tap water, followed by several rinses with deionized water.[5][6] For the highest purity, a final rinse with high-purity solvent (e.g., acetone (B3395972) or dichloromethane) can be performed to remove any remaining water and organic traces.[5] To remove any residual organic contaminants, glassware can be baked in a kiln or furnace at 450-500°C.[1]
Q4: How should I handle and store samples to minimize contamination?
A4: Proper sample handling and storage are critical to prevent the introduction of contaminants. Always wear appropriate personal protective equipment (PPE), such as powder-free nitrile gloves, to avoid direct contact with samples.[7] Samples should be stored in clean, pre-cleaned glass containers with polytetrafluoroethylene (PTFE)-lined caps. Avoid using plastic containers, as PCBs can leach from or adsorb to them. Store samples in a clean, dedicated area away from potential sources of contamination.
Q5: What personal protective equipment (PPE) should be used to avoid introducing contaminants?
A5: To prevent personal introduction of contaminants, laboratory personnel should wear powder-free nitrile gloves, a clean lab coat, and safety glasses.[7] It is important to change gloves frequently, especially after handling potentially contaminated surfaces. Avoiding the use of hand lotions or other personal care products before handling samples is also a good practice, as these can contain organic compounds that may interfere with the analysis.
Troubleshooting Guide
Problem: High Levels of PCBs Detected in Analytical Blanks
High PCB levels in analytical blanks indicate a contamination issue within the laboratory environment or the analytical process. A systematic approach is necessary to identify and eliminate the source of contamination.
Troubleshooting Workflow for High PCB Blanks
Caption: A logical workflow for troubleshooting high PCB blanks.
| Possible Cause | Troubleshooting Steps | Recommended Solution |
| Contaminated Solvents/Reagents | 1. Analyze a blank consisting of only the solvent used in the sample preparation. 2. If the solvent is clean, individually test other reagents by adding them to the clean solvent and analyzing. | 1. If a solvent or reagent is found to be contaminated, replace it with a new, high-purity batch. 2. Consider implementing a solvent purification procedure, such as distillation.[1] |
| Contaminated Glassware | 1. Prepare a "glassware blank" by rinsing a piece of cleaned glassware with clean solvent and analyzing the solvent. 2. Review the current glassware cleaning protocol for any deviations. | 1. If glassware is the source, re-clean all glassware using an intensive cleaning protocol. 2. Consider baking glassware at 450-500°C to remove organic contaminants.[1] |
| Contamination during Sample Preparation | 1. Review the entire sample preparation workflow for potential points of contamination introduction. 2. Observe sample preparation techniques to ensure adherence to protocols. | 1. Reinforce best practices for sample handling, including frequent glove changes. 2. Ensure a clean working environment, such as a dedicated clean bench. |
| Instrument Contamination | 1. Inject a clean solvent directly into the GC/MS to check for system contamination. 2. Inspect the injection port, syringe, and column for signs of residue. | 1. If the instrument is contaminated, perform maintenance, including cleaning the injection port, replacing the liner and septum, and baking out the column. |
Experimental Protocols
Protocol 1: Intensive Glassware Cleaning for PCB Trace Analysis
This protocol outlines a rigorous cleaning procedure for laboratory glassware intended for use in the trace analysis of PCBs.
Materials:
-
Phosphate-free laboratory detergent[6]
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized (DI) water
-
High-purity acetone or dichloromethane (B109758)
-
Large soaking tubs[6]
-
Appropriate PPE (gloves, lab coat, safety glasses)[6]
Procedure:
-
Initial Rinse: As soon as possible after use, rinse glassware with tap water to remove gross contamination.[6]
-
Detergent Wash: Prepare a 2% solution of phosphate-free laboratory detergent in warm tap water. Submerge the glassware in this solution and scrub with a suitable brush. Allow to soak for at least 30 minutes.
-
Tap Water Rinse: Thoroughly rinse the glassware with warm tap water to remove all traces of detergent.
-
Acid Rinse: In a well-ventilated fume hood, prepare a 10% (v/v) solution of hydrochloric acid in a designated soaking tub. Submerge the glassware in the acid bath for at least 20 minutes.[6]
-
Tap Water Rinse: Carefully remove the glassware from the acid bath and rinse thoroughly with tap water.
-
Deionized Water Rinse: Rinse the glassware at least three to four times with deionized water.[5][6]
-
Solvent Rinse: Rinse the glassware with high-purity acetone or dichloromethane to remove any remaining water and organic residues. Perform this step in a fume hood.
-
Drying: Allow the glassware to air dry in a clean environment, or place it in a drying oven at a temperature that will not damage the glassware. For the most critical applications, glassware can be baked at 450-500°C in a muffle furnace.[1]
Protocol 2: Solvent Purity Check
This protocol describes a method to verify the purity of solvents used in PCB trace analysis.
Materials:
-
Solvent to be tested
-
Gas chromatograph/mass spectrometer (GC/MS)
-
Concentrator apparatus (e.g., Kuderna-Danish or rotary evaporator)
-
Clean, pre-tested glassware
Procedure:
-
Sample Collection: In a clean environment, measure a significant volume (e.g., 500 mL) of the solvent into a pre-cleaned concentrator flask.
-
Concentration: Concentrate the solvent to a final volume of approximately 1 mL using the appropriate concentration apparatus.
-
Final Volume Adjustment: Further reduce the volume to 100 µL under a gentle stream of high-purity nitrogen.
-
Analysis: Inject an aliquot of the concentrated solvent into the GC/MS system using the same analytical method as for the samples.
-
Evaluation: Examine the resulting chromatogram for the presence of any peaks corresponding to PCB congeners or other interfering compounds. The absence of significant peaks indicates that the solvent is suitable for use.
Contamination-Free Sample Preparation Workflow
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Background contamination by coplanar polychlorinated biphenyls (PCBs) in trace level high resolution gas chromatography/high resolution mass spectrometry (HRGC/HRMS) analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Under the Microscope: Identifying Common PCB Contaminants and Their Impact [allpcb.com]
- 5. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. watersciences.unl.edu [watersciences.unl.edu]
- 7. How to prevent Ionic Contamination in PCBAs - Nufesa Labs [nufesa-labs.com]
Selecting the appropriate GC column for separating PCB 138 isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the gas chromatographic (GC) separation of Polychlorinated Biphenyl (PCB) 138 isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating PCB 138 isomers?
A1: The main challenge lies in the structural similarity of PCB 138 isomers. PCB 138 (2,2',3,4,4',5'-hexachlorobiphenyl) can exist as atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. These atropisomers are non-superimposable mirror images (enantiomers) and have nearly identical physical properties, making their separation by standard GC methods difficult. Furthermore, co-elution with other PCB congeners of the same chlorine number can interfere with accurate quantification.[1][2]
Q2: Which type of GC column is essential for separating PCB 138 atropisomers?
A2: For the separation of PCB 138 atropisomers (enantiomers), a chiral stationary phase is mandatory.[3][4] Standard non-polar or moderately polar columns, such as those with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or HP-5ms), are effective for separating PCB 138 from other PCB congeners but will not resolve the atropisomers.[5][6] Chiral columns, typically containing derivatized cyclodextrins like β- or γ-cyclodextrins, are specifically designed to differentiate between enantiomers based on their three-dimensional structure.[3][7]
Q3: What are the key GC parameters to optimize for the separation of PCB 138 isomers?
A3: The critical parameters to optimize for successful separation include:
-
GC Column (Stationary Phase): As mentioned, a chiral column is necessary for atropisomer separation.
-
Oven Temperature Program: A slow, optimized temperature ramp rate is crucial for enhancing the interaction between the isomers and the chiral stationary phase, thereby improving resolution.[8][9][10]
-
Carrier Gas Flow Rate: Operating the carrier gas (typically helium or hydrogen) at its optimal linear velocity maximizes column efficiency and, consequently, resolution.
-
Injection Technique: A splitless injection is often preferred for trace analysis to ensure a sufficient amount of the analytes reaches the column.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of PCB 138 isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution of PCB 138 Atropisomers | Incorrect column selection (non-chiral column used). | Verify that a chiral GC column with a modified cyclodextrin (B1172386) stationary phase is installed. |
| Suboptimal oven temperature program. | Optimize the temperature ramp rate. Start with a slow ramp (e.g., 1-2 °C/min) and adjust in small increments. Consider adding an isothermal hold at a temperature that provides the best selectivity for the critical pair.[9][11] | |
| Carrier gas flow rate is not optimal. | Determine and set the optimal linear velocity for your carrier gas and column dimensions. | |
| Co-elution with Other PCB Congeners | Inadequate stationary phase selectivity for separating PCB 138 from other congeners. | If using a single column, a highly selective phase like a DB-XLB or CP-Sil 5/C18 for PCBs may improve separation.[6][12] Alternatively, a two-dimensional GC (GCxGC) setup can provide enhanced resolution. |
| Mass spectral overlap from a co-eluting isomer. | Utilize high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) to differentiate between co-eluting compounds based on their exact mass or fragmentation patterns. | |
| Peak Tailing | Active sites in the GC inlet or column. | Use an ultra-inert inlet liner and a high-quality, well-conditioned column. If tailing persists, you may need to deactivate the liner or the first few centimeters of the column. |
| Column contamination. | Bake out the column at a temperature slightly above the final temperature of your method, but do not exceed the column's maximum temperature limit. If contamination is severe, trim the first 10-20 cm of the column from the inlet side. | |
| Baseline Noise or Drift | Contaminated carrier gas or gas lines. | Ensure high-purity carrier gas and install or replace gas purifiers. Check for leaks in the gas lines. |
| Column bleed. | Condition the column according to the manufacturer's instructions. Ensure the final oven temperature of your method does not exceed the column's recommended maximum operating temperature.[13] | |
| Detector contamination. | Clean the detector according to the instrument manual. |
Experimental Protocols
Below is a representative experimental protocol for the enantioselective analysis of PCB 138. Parameters may require optimization for specific instruments and sample matrices.
Sample Preparation (General Overview)
-
Extraction: Extract PCBs from the sample matrix (e.g., soil, tissue, water) using an appropriate solvent system, such as hexane/acetone, via methods like Soxhlet or pressurized liquid extraction.
-
Cleanup: Remove interfering compounds from the extract using techniques like solid-phase extraction (SPE) with silica (B1680970) or florisil (B1214189) cartridges.
-
Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.
GC-MS/MS Analysis
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or a triple quadrupole MS/MS system |
| GC Column | Chirasil-Dex CB (25 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent modified cyclodextrin column |
| Injection | 1 µL, Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 min. Ramp 1: 10 °C/min to 180 °C. Ramp 2: 1.5 °C/min to 220 °C, hold for 10 min. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS |
| Monitored Ions (for PCB 138) | m/z 360, 358, 324 (Quantifier and qualifiers may vary) |
Visualizations
Logical Workflow for GC Column Selection
Caption: Workflow for selecting the appropriate GC column for PCB 138 analysis.
Signaling Pathway Perturbed by PCB 138
Caption: Signaling pathways affected by PCB 138 exposure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Exposome-Explorer - PCB-138 (Compound) [exposome-explorer.iarc.fr]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Effect of prevalent polychlorinated biphenyls (PCBs) food contaminant on the MCF7, LNCap and MDA-MB-231 cell lines viability and PON1 gene expression level: proposed model of binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Long-Term Monitoring of 2,2',3,4,4',5'-Hexachlorobiphenyl (CB-138)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address instrument drift and other common issues encountered during the long-term monitoring of 2,2',3,4,4',5'-Hexachlorobiphenyl (CB-138).
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific problems researchers may face during their analytical runs.
Question 1: I'm observing a gradual, consistent increase or decrease in the baseline of my chromatogram over a long analytical sequence. What are the likely causes and how can I fix it?
Answer: This issue is commonly referred to as baseline drift and can significantly impact the accuracy of your results. The potential causes and solutions are outlined below:
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline, particularly during temperature programming.[1][2]
-
Contamination: Contamination in the carrier gas, injector, or detector can lead to baseline drift.[3][5]
-
Gas Flow Instability: Inconsistent carrier or detector gas flow rates can cause the baseline to wander.[5]
-
Detector Imbalance: For detectors like an Electron Capture Detector (ECD), which is commonly used for PCBs, temperature fluctuations can cause drift.
-
Solution: Allow the detector sufficient time to reach thermal equilibrium before starting an analytical sequence.[5] Ensure the detector temperature is stable and set appropriately for the analysis.
-
Question 2: The retention time for my CB-138 peak is shifting, either earlier or later, across my sample sequence. What could be causing this?
Answer: Retention time shifts can compromise peak identification and integration. Here are the common causes and corrective actions:
-
Inconsistent Flow Rate: Changes in the carrier gas flow rate will directly affect how quickly analytes travel through the column.[6]
-
Solution: Verify the carrier gas flow rate is stable and set to the method-specified value. Check for leaks in the system.
-
-
Column Issues: Changes to the column, such as trimming the inlet or column aging, can alter retention times.[4][6]
-
Solution: If the column has been trimmed, a slight shift is expected; update the retention time in your data acquisition method. If the column is old, performance may be degrading, and replacement may be necessary.[4]
-
-
Oven Temperature Fluctuations: Poor oven temperature control or an incorrect temperature program will lead to inconsistent retention times.
-
Solution: Verify the GC oven is calibrated and that the actual temperature profile matches the method setpoints.
-
-
Large Injection Volumes or Sample Matrix Effects: Injecting a large volume of solvent or samples with a complex matrix can temporarily alter the characteristics of the column, leading to shifts.
-
Solution: Reduce the injection volume if possible. Ensure that sample preparation is adequate to remove interfering matrix components.
-
Question 3: The peak area of my internal standard is decreasing steadily throughout my analytical run. What does this indicate and what should I do?
Answer: A decreasing internal standard peak area is a clear sign of instrument drift and can point to several issues:
-
Injector Discrimination or Contamination: Over time, the injector liner can become contaminated with non-volatile residues from sample matrices. This can lead to the degradation of analytes and standards upon injection.
-
Solution: Clean or replace the injector liner and septum.[5] Use a glass wool-packed liner if your samples are known to be "dirty."
-
-
Detector Fouling: The detector can become contaminated over time, leading to a decrease in sensitivity.
-
Solution: Follow the manufacturer's instructions for cleaning the detector. For an ECD, this may involve baking it out at a high temperature.
-
-
Leaks: A small leak in the system that develops or worsens over time can lead to a loss of sample being transferred to the detector.
-
Solution: Perform a thorough leak check of the entire system, from the injector to the detector.
-
Frequently Asked Questions (FAQs)
Q1: What is instrument drift in the context of CB-138 monitoring?
A1: Instrument drift is the gradual and systematic change in an instrument's response over time during continuous operation.[7] For CB-138 monitoring, this can manifest as changes in baseline levels, retention times, and peak areas or heights, even when analyzing identical samples.[7][8] This drift can be caused by factors such as contamination, degradation of instrument components like the GC column, and fluctuations in temperature and gas flows.[1][5]
Q2: How often should I calibrate the instrument for long-term monitoring?
A2: For long-term monitoring, periodic recalibration is essential to counteract instrument drift.[9] A common practice is to run a calibration curve at the beginning of each analytical batch. Additionally, continuing calibration verification (CCV) standards should be analyzed at regular intervals within the batch (e.g., every 10-20 samples) to ensure the instrument's response remains within acceptable limits (e.g., ±15-20% of the initial calibration).[10][11]
Q3: What are Quality Control (QC) samples and how do they help manage drift?
A3: Quality Control (QC) samples are samples with a known concentration of the analyte (CB-138) that are analyzed periodically throughout an analytical sequence.[12][13] They serve as an independent check on the instrument's performance and the validity of the calibration. By tracking the results of QC samples over time, you can identify and quantify instrument drift.[12][13][14] If the QC sample results fall outside of predefined acceptance criteria, it indicates a problem with the system that needs to be addressed.
Q4: Can I use mathematical models to correct for instrument drift?
A4: Yes, mathematical models can be applied to correct for systematic drift.[9][12][13] This often involves using the data from regularly injected QC samples to create a drift correction function.[12][13] For example, a linear or non-linear regression can be fitted to the QC sample responses over time, and this function can then be used to normalize the responses of the unknown samples.[9] Several algorithms, such as Spline Interpolation and Random Forest, have been used for this purpose.[12][13]
Q5: Are there any specific interferences I should be aware of when analyzing CB-138?
A5: Yes, co-elution with other PCB congeners is a potential issue. Specifically, 2,3',4',5,5',6-Hexachlorobiphenyl (CB-163) has been reported to co-elute with CB-138 on commonly used GC columns (e.g., 5% phenyl-methylpolysiloxane).[15] This can lead to an overestimation of the CB-138 concentration. It is important to use a column with sufficient resolving power or to use a mass spectrometric detector to selectively monitor for ions specific to CB-138 to avoid this interference.[15]
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of CB-138
This protocol provides a general methodology for the analysis of CB-138. Specific parameters may need to be optimized for your instrument and samples.
-
Sample Preparation:
-
Extract CB-138 from the sample matrix using an appropriate solvent (e.g., hexane:acetone).
-
Perform a cleanup step to remove interfering compounds. This may involve solid-phase extraction (SPE) or gel permeation chromatography (GPC).
-
Concentrate the extract to a final volume and add an internal standard (e.g., a ¹³C-labeled PCB congener).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: 100°C (hold 2 min), ramp to 280°C at 8°C/min, hold for 10 min.
-
Mass Spectrometer: Agilent 5977B or equivalent, operated in electron ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for CB-138 and the internal standard.
-
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of CB-138 and a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the response ratio (CB-138 peak area / internal standard peak area) against the concentration of CB-138.
-
-
Quality Control:
-
Analyze a procedural blank, a matrix spike, and a laboratory control sample with each batch of samples.
-
Inject a continuing calibration verification (CCV) standard every 15 samples. The response should be within ±20% of the initial calibration.
-
Inject a QC sample at a mid-range concentration every 20 samples to monitor for drift.
-
Data Presentation
Table 1: Example of Instrument Drift Impact on Uncorrected CB-138 Quantification
| Injection Order | Sample Type | True Value (ng/mL) | Measured Value (ng/mL) | % Deviation from True Value |
| 1 | CCV | 10.0 | 10.2 | +2.0% |
| 15 | QC Sample | 10.0 | 9.5 | -5.0% |
| 30 | QC Sample | 10.0 | 8.8 | -12.0% |
| 45 | QC Sample | 10.0 | 8.1 | -19.0% |
| 60 | CCV | 10.0 | 7.5 | -25.0% |
Table 2: CB-138 Quantification After Drift Correction
| Injection Order | Sample Type | Measured Value (ng/mL) | Correction Factor | Corrected Value (ng/mL) | % Deviation from True Value |
| 15 | QC Sample | 9.5 | 1.05 | 9.98 | -0.2% |
| 30 | QC Sample | 8.8 | 1.14 | 10.03 | +0.3% |
| 45 | QC Sample | 8.1 | 1.23 | 9.96 | -0.4% |
Correction factors are derived from a linear regression of the QC sample responses over the analytical run.
Visualizations
Caption: A flowchart for troubleshooting instrument drift.
Caption: Workflow for quality control in long-term monitoring.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 7. imeko.org [imeko.org]
- 8. nrc.gov [nrc.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. response.epa.gov [response.epa.gov]
- 11. kelid1.ir [kelid1.ir]
- 12. Correction of gas chromatography–mass spectrometry long-term instrumental drift using quality control samples over 155 days - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Deconvolution of Mass Spectra for Co-eluting PCB Congeners
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the deconvolution of mass spectra for co-eluting Polychlorinated Biphenyl (PCB) congeners. It is intended for researchers, scientists, and drug development professionals working with Gas Chromatography-Mass Spectrometry (GC-MS) and related techniques.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in PCB congener analysis?
A1: Co-elution occurs when two or more different PCB congeners are not adequately separated by the gas chromatography (GC) column and, therefore, enter the mass spectrometer at the same time. This is a significant issue in PCB analysis because there are 209 possible congeners, many of which have very similar chemical structures and chromatographic properties. When co-elution occurs, the resulting mass spectrum is a mixture of the spectra of all co-eluting compounds, making it difficult to accurately identify and quantify individual congeners.
Q2: What is mass spectral deconvolution?
A2: Mass spectral deconvolution is a computational process used to separate the mass spectra of individual components from a composite spectrum generated by co-eluting compounds.[1] The goal is to reconstruct a "pure" mass spectrum for each congener, which can then be used for accurate identification and quantification.[1] This is a critical step when chromatographic separation is incomplete.
Q3: What are the common ionization techniques used for PCB analysis by GC-MS, and how do they affect deconvolution?
A3: The two most common ionization techniques are Electron Ionization (EI) and Electron Capture Negative Ionization (ECNI).
-
Electron Ionization (EI): This is a "hard" ionization technique that causes extensive fragmentation of the PCB molecules. The resulting mass spectra show characteristic isotopic patterns for the molecular ion ([M]⁺) and various fragment ions ([M-nCl]⁺).[2] While EI provides rich structural information, the complex fragmentation patterns can increase the chances of spectral overlap between co-eluting congeners, making deconvolution more challenging.
-
Electron Capture Negative Ionization (ECNI): This is a "soft" ionization technique that is highly sensitive for electronegative compounds like PCBs.[3] ECNI typically produces simpler mass spectra with a prominent molecular ion ([M]⁻) and fewer fragment ions.[2] For lower chlorinated congeners, the chloride ion ([Cl]⁻) may be the major ion.[2] The simpler spectra from ECNI can make deconvolution of co-eluting congeners more straightforward as there are fewer overlapping fragment ions to contend with. However, ion source temperature can significantly affect fragmentation in ECNI.[2][4]
Q4: What software can be used for the deconvolution of PCB mass spectra?
A4: Several software packages are available for mass spectral deconvolution. A widely used tool is the Automated Mass Spectral Deconvolution and Identification System (AMDIS) , developed by the National Institute of Standards and Technology (NIST).[5][6] AMDIS can extract the spectra of individual components from a complex GC/MS data file and identify them by matching against a reference library.[5][7] Major instrument manufacturers such as Agilent and Thermo Fisher Scientific also provide deconvolution features within their chromatography data systems (CDS), for example, Agilent's OpenLab CDS and Thermo Fisher's TraceFinder software.
Troubleshooting Guides
This section provides guidance on common issues encountered during the analysis of PCB congeners and the deconvolution of their mass spectra.
Guide 1: Poor Chromatographic Resolution and Peak Shape
Problem: Peaks are broad, tailing, or not baseline-separated, leading to significant co-elution.
| Possible Cause | Suggested Solution |
| Column Issues | - Contaminated Guard Column/Front of Analytical Column: Trim 0.5-1 meter from the front of the column.[1] - Column Overload: Reduce the injection volume or dilute the sample. - Inappropriate Column Phase: Use a column specifically designed for PCB analysis, such as a TRACE TR-PCB 8 MS column.[8] - Column Aging: Replace the column if performance does not improve after trimming. |
| GC Oven Temperature Program | - Ramp Rate Too Fast: Decrease the temperature ramp rate to improve separation of closely eluting congeners. - Initial Temperature Too High: A lower initial oven temperature can improve the focusing of early-eluting peaks.[9] |
| Injector Issues | - Contaminated Inlet Liner: Clean or replace the inlet liner.[9] - Incorrect Injection Technique: Ensure a smooth and rapid injection for manual injections.[1] |
Guide 2: Inaccurate Deconvolution Results
Problem: The deconvolution software is failing to identify known congeners or is providing false positives.
| Possible Cause | Suggested Solution |
| Poor Quality Mass Spectra | - High Background Noise: Check for leaks in the GC-MS system. Ensure high-purity carrier gas is used.[9] - Insufficient Scans Across the Peak: Ensure a sufficient data acquisition rate to have at least 10-15 data points across each chromatographic peak. |
| Deconvolution Parameter Settings | - Incorrect Noise Factor: Adjust the noise factor setting in the deconvolution software (e.g., AMDIS) to better distinguish true signals from noise.[10] - Component Width/Sensitivity Settings: Optimize the component width and sensitivity parameters in the software to match the observed peak widths in your chromatogram. |
| Library Matching Issues | - Incomplete or Incorrect Reference Library: Ensure your mass spectral library contains the correct spectra for all target PCB congeners. Use a reliable library such as the one provided by NIST. - Retention Time Mismatch: Use retention indices to aid in compound identification, as mass spectra alone can be ambiguous.[11] |
Experimental Protocols
Protocol 1: GC-MS/MS Analysis of PCB Congeners
This protocol provides a general methodology for the analysis of PCB congeners using a triple quadrupole GC-MS/MS system, based on common practices and EPA methods.[8][12]
1. Sample Preparation:
- Water and soil samples are typically extracted using methods like separatory funnel extraction for aqueous samples.[8]
- The extract is then subjected to cleanup procedures using materials like acid or base silica (B1680970) gel and alumina (B75360) chromatography to remove interfering matrix components.[8]
- The cleaned extract is concentrated to a final volume of 10-50 µL prior to GC injection.[8]
2. GC-MS/MS Instrumental Parameters:
| Parameter | Setting |
| GC System | Thermo Scientific TRACE 1610 GC or equivalent |
| Autosampler | AI/AS 1610 liquid autosampler or equivalent |
| Column | Thermo Scientific TRACE TR-PCB 8 MS (60 m x 0.25 mm x 0.25 µm) or equivalent[8] |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Program | 120 °C (hold 1 min), ramp to 200 °C at 40 °C/min, ramp to 300 °C at 4 °C/min (hold 5 min) |
| Injector | Splitless, 2 µL injection volume, 280 °C |
| Mass Spectrometer | Thermo Scientific TSQ 9610 Triple Quadrupole MS or equivalent[12] |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Timed-Selected Reaction Monitoring (t-SRM)[12] |
| Ion Source Temp. | 300 °C |
| Transfer Line Temp. | 300 °C |
3. Data Acquisition and Processing:
- Data is acquired and processed using software such as Thermo Scientific Chromeleon Chromatography Data System (CDS).[8]
- Quantification is typically performed using the isotope dilution method, which requires spiking the sample with ¹³C-labeled internal standards.[12]
Visualizations
Deconvolution Workflow
Caption: A typical workflow for the deconvolution of co-eluting PCB congeners.
Troubleshooting Logic for Deconvolution Issues
Caption: A decision tree for troubleshooting common deconvolution problems.
References
- 1. youtube.com [youtube.com]
- 2. dioxin20xx.org [dioxin20xx.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chemdata:amdisexplained [] [chemdata.nist.gov]
- 6. amdis.software.informer.com [amdis.software.informer.com]
- 7. nist.gov [nist.gov]
- 8. pragolab.cz [pragolab.cz]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. AMDIS Advanced [amdis.net]
- 12. gcms.cz [gcms.cz]
Validation & Comparative
Inter-laboratory Validation of Analytical Methods for PCB 138: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common analytical methods for the quantification of Polychlorinated Biphenyl (PCB) congener 138. The data presented is a synthesis of findings from various inter-laboratory studies and method validation reports, offering insights into the expected performance of these techniques.
Data Presentation: Quantitative Performance of Analytical Methods for PCB 138
The following table summarizes the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Electron Capture Detection (GC-ECD) for the analysis of PCB 138. These values are representative of typical performance and may vary based on the specific laboratory, matrix, and instrumentation.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography with Electron Capture Detection (GC-ECD) |
| Limit of Detection (LOD) | 0.04 - 0.3 µg/L[1] | 0.16 - 0.64 ng/g[2][3] |
| Limit of Quantification (LOQ) | 0.04 - 0.3 µg L(-1)[1] | 0.5 ng/g[2] |
| Accuracy (Recovery) | 90 - 109%[1] | 77.28 - 107%[2][4] |
| Precision (Repeatability, RSD) | < 15%[1] | 2.4 - 15.5%[5] |
| Precision (Reproducibility, RSD) | Varies (typically < 25%) | 20 - 30% in collaborative studies[6] |
Experimental Protocols
Detailed methodologies for the analysis of PCB 138 are outlined below. These protocols are based on established methods such as those from the U.S. Environmental Protection Agency (EPA) and validated procedures reported in scientific literature.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The general workflow includes extraction and clean-up.
-
Extraction: The choice of extraction technique depends on the sample matrix.
-
Solid Samples (e.g., sediment, tissue, food): Soxhlet extraction or Accelerated Solvent Extraction (ASE) with a suitable solvent mixture (e.g., hexane (B92381)/acetone) is commonly employed.
-
Liquid Samples (e.g., water, oil): Liquid-liquid extraction with a non-polar solvent like hexane is a standard procedure.
-
-
Clean-up: The primary goal of the clean-up step is to remove interfering co-extracted substances.
-
Acid Treatment: Concentrated sulfuric acid is often used to remove lipids and other organic interferences.
-
Column Chromatography: Solid-phase extraction (SPE) cartridges containing silica (B1680970) gel or Florisil are used to separate PCBs from other compounds. The elution is typically performed with organic solvents of varying polarity.
-
Instrumental Analysis
GC-MS offers high selectivity and is less susceptible to interferences compared to GC-ECD[7][8].
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of PCB congeners.
-
Injector: A split/splitless injector is commonly used, with the injection volume typically being 1-2 µL.
-
Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the congeners. A typical program might start at a lower temperature and ramp up to a final temperature of around 300°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is standard for PCB analysis.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of PCB 138.
-
Quantification: Isotope dilution using a ¹³C-labeled PCB 138 internal standard is the preferred method for accurate quantification as it corrects for matrix effects and variations in extraction efficiency[9].
-
GC-ECD is highly sensitive to halogenated compounds like PCBs, making it a cost-effective option for routine monitoring[3].
-
Gas Chromatograph (GC) Conditions:
-
Column: Similar to GC-MS, a non-polar capillary column is used. Dual-column systems with columns of different polarity can be used for confirmation of results[10].
-
Injector: A split/splitless injector is used.
-
Oven Temperature Program: A temperature program similar to that used for GC-MS is employed.
-
-
Electron Capture Detector (ECD) Conditions:
-
Detector Temperature: The detector is maintained at a high temperature (e.g., 300-325°C) to ensure optimal performance.
-
Makeup Gas: A makeup gas (e.g., nitrogen or argon/methane) is used to optimize the detector response.
-
-
Quantification: Quantification is typically performed using an external or internal standard calibration curve. Due to the higher susceptibility of ECD to matrix interferences, a thorough clean-up of the sample extract is crucial[6].
Mandatory Visualizations
Inter-laboratory Validation Workflow
The following diagram illustrates the typical workflow of an inter-laboratory validation study for an analytical method for PCB 138.
Caption: Workflow of an inter-laboratory validation study for PCB 138 analysis.
Analytical Method Comparison Logic
This diagram outlines the logical relationship between the analytical methods and their key performance characteristics for the analysis of PCB 138.
Caption: Comparison of GC-MS and GC-ECD performance for PCB 138 analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a gas chromatography method for analysing polychlorinated biphenyls in fish roe | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. grupobiomaster.com [grupobiomaster.com]
- 8. alphalab.com [alphalab.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. gcms.cz [gcms.cz]
A Comparative Analysis of the Toxicity of PCB 138 and PCB 153
Polychlorinated biphenyls (PCBs) are persistent organic pollutants that pose a significant risk to human and environmental health.[1] Among the 209 congeners, PCB 138 (2,2',3,4,4',5'-hexachlorobiphenyl) and PCB 153 (2,2',4,4',5,5'-hexachlorobiphenyl) are two of the most frequently detected congeners in environmental and biological samples, including human tissues.[2][3][4][5] Both are classified as non-dioxin-like (NDL) PCBs, meaning they do not exhibit the high-affinity binding to the aryl hydrocarbon receptor (AhR) that characterizes the toxicity of dioxin-like PCBs.[6][7][8][9] However, they exert toxicity through various other mechanisms, including endocrine disruption and neurotoxicity.[6][7][10] This guide provides a detailed comparison of the toxicological profiles of PCB 138 and PCB 153, supported by experimental data.
Mechanisms of Toxicity
Aryl Hydrocarbon Receptor (AhR) Activation: Both PCB 138 and PCB 153 are di-ortho substituted, non-coplanar congeners, which sterically hinders their ability to bind to the aryl hydrocarbon receptor (AhR).[6][7] Their affinity for the AhR is negligible compared to dioxin-like (coplanar) PCBs like PCB 126.[8][11] Consequently, they do not elicit the typical "dioxin-like" toxic effects mediated through this pathway, such as the significant induction of cytochrome P450 1A1 (CYP1A1).[8] While one study showed that PCB 153 can recruit AhR to a gene enhancer, it does not induce the subsequent changes required for transcription, and may even act as an AhR antagonist.[11]
Endocrine Disruption: A significant mechanism of toxicity for PCB 138 and PCB 153 is the disruption of endocrine systems.[1][10]
-
Estrogenic/Anti-estrogenic Effects: The effects of these congeners on the estrogen receptor (ER) are complex and can be concentration-dependent. In MCF-7 breast cancer cells, both PCB 138 and PCB 153 showed stimulatory effects on basal cell proliferation, suggesting potential estrogenic activity.[12] However, in the presence of 17β-estradiol, they exhibited anti-estrogenic effects in a reporter gene assay.[1] Another study found that at low concentrations (1-10 nM), they slightly increased cell proliferation, but at higher concentrations (1 and 10 µM), they significantly inhibited cell growth.[1]
-
Anti-androgenic Effects: Both congeners have been shown to antagonize the androgen receptor (AR).[9] PCB 138, in particular, demonstrated a dose-dependent antagonistic effect on AR activity in Chinese Hamster Ovary (CHO) cells, with a reported IC50 of 6.2 µM.[1] This anti-androgenic activity is a key toxicological property of many NDL-PCBs.[9]
Genotoxicity and Oxidative Stress: Studies on the genotoxicity of these compounds have yielded evidence of DNA damage. In a fish cell line (RTG-2), both PCB 138 and PCB 153 were shown to cause genotoxic damage, as measured by the alkaline comet assay and the micronucleus test.[13] This damage is likely mediated by oxidative stress, as exposure to these congeners led to the release of reactive oxygen species (ROS), lipid peroxidation, and alterations in antioxidant enzymes.[13]
Quantitative Toxicity Data
The following table summarizes quantitative data from various in vitro studies, comparing the toxic effects of PCB 138 and PCB 153 on different cell lines and endpoints.
| Endpoint | Cell Line | PCB 138 | PCB 153 | Reference |
| Androgen Receptor (AR) Antagonism | Chinese Hamster Ovary (CHO) | IC50 = 6.2 µM | Not explicitly quantified, but antagonism observed | [1] |
| Cell Viability / Proliferation | MCF-7 (Human Breast Cancer) | Biphasic: Reduced viability at 0.001 µM, increased at 1 µM, then decreased >1 µM.[14] Highest stimulatory effect on basal proliferation among congeners tested.[12] | Biphasic: Reduced viability at 0.001-0.1 µM, increased at 1-100 µM.[14] Highest stimulatory effect on basal proliferation among congeners tested.[12] | [12][14] |
| Cell Viability / Proliferation | LNCaP (Human Prostate Cancer) | No significant difference in PON1 gene expression compared to PCB 52, 153, 180.[14] | No significant difference in PON1 gene expression compared to PCB 52, 138, 180.[14] | [14] |
| Cell Viability / Proliferation | MDA-MB-231 (Human Breast Cancer) | No significant effect on cell viability.[14] | No significant effect on cell viability.[14] | [14] |
| Genotoxicity (Comet Assay & Micronucleus Test) | RTG-2 (Fish Cell Line) | Clear genotoxic damage observed.[13] | Clear genotoxic damage observed.[13] | [13] |
| AhR-mediated Proliferation | WB-F344 (Rat Liver Epithelial) | No effect on cell proliferation at concentrations up to 10 µM.[8] | No effect on cell proliferation at concentrations up to 10 µM.[8] | [8] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Objective: To determine the effect of PCB congeners on the metabolic activity and viability of cultured cells.
-
Methodology:
-
Cell Seeding: Cells (e.g., MCF-7, LNCaP) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with a fresh medium containing various concentrations of PCB 138 or PCB 153 (typically ranging from nM to µM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Androgen Receptor (AR) Antagonism Assay (Reporter Gene Assay)
-
Objective: To quantify the ability of PCB congeners to inhibit androgen receptor-mediated gene transcription.
-
Methodology:
-
Cell Transfection: A suitable cell line (e.g., CHO or PC3) is transiently co-transfected with two plasmids: one expressing the human androgen receptor (hAR) and another containing a reporter gene (e.g., luciferase or CAT) under the control of an androgen-responsive promoter (e.g., MMTV).
-
Treatment: After transfection, cells are treated with a known AR agonist (e.g., dihydrotestosterone, DHT) in the presence or absence of various concentrations of PCB 138 or PCB 153.
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the reporter protein.
-
Reporter Assay: The activity of the reporter protein (e.g., luciferase activity) is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: The reduction in reporter gene activity in the presence of the PCB congener compared to the agonist-only control indicates AR antagonism. The IC50 value (the concentration causing 50% inhibition) is calculated from the dose-response curve.[1]
-
Conclusion
Both PCB 138 and PCB 153 are prevalent non-dioxin-like congeners that contribute to the overall toxicity of PCB mixtures found in the environment. While they share a lack of significant AhR activation, their toxicological profiles show important distinctions.
-
Similarities: Both congeners induce genotoxicity, likely through oxidative stress pathways, and exhibit complex, often biphasic, effects on cell proliferation in hormone-responsive cell lines.[13][14]
-
Differences: Experimental data suggests that PCB 138 has a more potent and well-characterized anti-androgenic effect, with a defined IC50 value.[1] The effects on cell viability can also differ depending on the cell line and concentration, though both have been shown to stimulate proliferation of MCF-7 breast cancer cells under basal conditions.[12]
The data underscores the importance of congener-specific toxicological assessment, as even structurally similar PCBs can have different potencies and effects on various cellular targets. Their ability to interfere with steroid hormone receptors is a critical mechanism of action that likely contributes to their roles as developmental and reproductive toxicants.[10]
References
- 1. Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5. SUMMARY OF DATA REPORTED - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 8. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of combinatory effects of PCBs (118, 138, 153 and 180) with 17 beta-estradiol on proliferation and apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genotoxic effects of polychlorinated biphenyls (PCB 153, 138, 101, 118) in a fish cell line (RTG-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of prevalent polychlorinated biphenyls (PCBs) food contaminant on the MCF7, LNCap and MDA-MB-231 cell lines viability and PON1 gene expression level: proposed model of binding - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Toxic Equivalence of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138): A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the toxic equivalency of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) relative to the highly toxic 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). This document synthesizes experimental data, details relevant methodologies, and visualizes key biological pathways to elucidate the scientific basis for the toxic equivalency factor (TEF) assigned to this specific polychlorinated biphenyl (B1667301) congener.
This compound, commonly known as PCB 138, is a di-ortho substituted polychlorinated biphenyl. Its potential for dioxin-like toxicity, mediated through the aryl hydrocarbon receptor (AhR), has been a subject of scientific investigation. The World Health Organization (WHO) has established a Toxic Equivalency Factor (TEF) system to assess the risk of complex mixtures of dioxin-like compounds. This system assigns a TEF value to individual compounds relative to TCDD, which is the most potent dioxin and is assigned a TEF of 1.0.
However, a critical distinction for PCB 138 is that it is not assigned a TEF value in the current WHO scheme. This is because di-ortho substituted PCBs were withdrawn from the TEF concept for dioxin-like compounds due to a lack of consistent in vivo evidence for dioxin-like toxicity.[1][2] This guide will delve into the experimental evidence that supports this classification.
Quantitative Data Summary
The following table summarizes the toxic equivalency factors for selected dioxin-like compounds as established by the World Health Organization in 2005 and the proposed update in 2022. Notably, PCB 138 is absent from this list, reflecting its classification as a non-dioxin-like PCB in the context of the TEF framework.
| Compound | WHO 2005 TEF | Proposed WHO 2022 TEF |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | 1 |
| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 | 0.3 |
| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 0.1 | 0.1 |
| 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) | 0.03 | 0.03 |
| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | 0.00003 | 0.00003 |
| This compound (PCB 138) | Not Assigned | Not Assigned |
Experimental Evidence for the Classification of PCB 138
The decision to exclude di-ortho substituted PCBs like PCB 138 from the TEF scheme is based on a body of experimental evidence that indicates a significantly lower affinity for and ability to activate the aryl hydrocarbon receptor (AhR) compared to TCDD and other dioxin-like compounds.
Aryl Hydrocarbon Receptor (AhR) Binding and Activation:
Studies have shown that the presence of chlorine atoms at the ortho positions (2, 2', 6, and 6') of the biphenyl structure sterically hinders the molecule from adopting a planar conformation. This planarity is a crucial determinant for high-affinity binding to the AhR.
While specific quantitative binding affinity data for PCB 138 is limited in readily available literature, studies on other di-ortho substituted PCBs provide valuable insights. For instance, research on PCB 128, another di-ortho substituted congener, has demonstrated that it acts as a competitive antagonist of the AhR.[3] This means that while it may bind to the receptor, it does not trigger the downstream signaling cascade that leads to dioxin-like toxicity and can even inhibit the action of potent agonists like TCDD.
Furthermore, a study investigating the effects of a mixture of PCB 138 and PCB 153 (another non-dioxin-like PCB) found that a small but significant increase in the expression of the S14 gene, which is downstream of CYP1A1 induction, was only observed in the presence of the potent dioxin-like compound PCB 126.[4] This suggests that PCB 138 has very weak or no ability to independently activate the AhR signaling pathway.
Experimental Protocols
The determination of dioxin-like activity and the subsequent assignment of a TEF value relies on a variety of in vitro and in vivo assays designed to measure AhR-mediated responses.
In Vitro Assays:
A key in vitro method for assessing dioxin-like activity is the 7-Ethoxyresorufin-O-deethylase (EROD) assay . This assay measures the induction of the Cytochrome P450 1A1 (CYP1A1) enzyme, a well-established biomarker for AhR activation.
EROD Assay Protocol:
-
Cell Culture: A suitable cell line, such as the rat hepatoma cell line H4IIE, is cultured in 96-well plates.
-
Exposure: The cells are exposed to a range of concentrations of the test compound (e.g., PCB 138) and a reference compound (TCDD) for a specific duration (typically 24-72 hours).
-
Lysis and Substrate Addition: The cells are lysed, and the microsomal fraction containing the CYP1A1 enzyme is isolated. The substrate, 7-ethoxyresorufin (B15458), is added to the wells.
-
Enzymatic Reaction: CYP1A1 metabolizes 7-ethoxyresorufin into the fluorescent product resorufin (B1680543).
-
Fluorescence Measurement: The fluorescence of resorufin is measured using a plate reader at an excitation wavelength of approximately 530 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis: The EROD activity is calculated and normalized to the protein concentration in each well. The potency of the test compound is then compared to that of TCDD to determine a Relative Potency (REP) value.
In Vivo Studies:
In vivo studies in laboratory animals are crucial for confirming dioxin-like toxicity and are a primary reason for the exclusion of di-ortho PCBs from the TEF scheme. These studies typically involve oral administration of the test compound and observation of a range of toxicological endpoints known to be affected by TCDD, such as:
-
Body weight changes and wasting syndrome: A hallmark of dioxin toxicity.
-
Thymic atrophy: A sensitive indicator of immunotoxicity.
-
Hepatotoxicity: Including liver enlargement and histopathological changes.
-
Induction of CYP1A enzymes in the liver: Correlating with in vitro findings.
The lack of consistent and potent induction of these effects by di-ortho PCBs at relevant doses has led to their exclusion from the TEF framework.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. rais.ornl.gov [rais.ornl.gov]
- 2. The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative contributions of affinity and intrinsic efficacy to aryl hydrocarbon receptor ligand potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Global PCB 138 Exposure: A Comparative Analysis of Human Population Levels
A comprehensive review of Polychlorinated Biphenyl (B1667301) (PCB) 138 levels across diverse human populations reveals significant geographical and demographic disparities in exposure to this persistent organic pollutant. This guide synthesizes key findings from various studies, presenting quantitative data, detailing experimental methodologies, and illustrating the comparative analysis workflow to provide researchers, scientists, and drug development professionals with a concise overview of the global landscape of PCB 138 contamination.
Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were widely used in various industrial applications until they were banned in many countries due to their environmental persistence and adverse health effects.[1][2] PCB 138 is one of the most frequently detected congeners in human tissues, including blood and adipose tissue, making it a key indicator of overall PCB exposure.[3][4][5][6] Understanding the variations in PCB 138 levels among different populations is crucial for assessing health risks and evaluating the effectiveness of global regulations.
Comparative Data on PCB 138 Levels
The following table summarizes PCB 138 concentrations measured in blood serum/plasma and adipose tissue from various human populations as reported in the cited literature. Levels are predominantly expressed in nanograms per gram (ng/g) of lipid, which normalizes for the lipophilic nature of PCBs.
| Population/Study Cohort | Country/Region | Sample Matrix | PCB 138 Concentration (ng/g lipid weight, unless specified) | Reference |
| Adults (18-65 years) | Germany | Plasma | Median values increasing with age: 109 (18-25 yrs) to 689 (56-65 yrs) for ∑PCB138,153,180x2 | |
| Children and Adolescents (3-17 years) | Germany | Plasma | Geometric Mean: 0.049 µg/L (equivalent to 49 ng/L) | [3] |
| Women (16-49 years) | USA | Serum | Median (sum of PCBs 118, 138, 153, 180): 30 ng/g lipid | [7] |
| General Population (≥12 years) | USA | Serum | Median (sum of PCBs 118, 138, 153, 180): 71 ng/g lipid | [7] |
| General Population | USA | Serum | Geometric Mean: 12.8 ng/g lipid | [8] |
| Great Lakes Fish Eaters (>50 years) | USA | Serum | Mean (total PCBs): 14.26 ppb (fish-eaters) vs. 4.56 ppb (non-fish-eaters) | [4] |
| Women Undergoing Surgery | Spain | Adipose Tissue | Mean (sum of PCBs): 737 ng/g lipid (PCB 138 was a major congener) | [5] |
| Students and Employees | Lebanon | Serum | Geometric Mean (∑PCBs): 10.34 ng/g lipid | [9] |
| Postmortem Brain Samples (Older Donors) | N/A | Brain Tissue | Mean: 157 pg/g wet weight for PCB 129/138/163 | [10][11] |
Experimental Protocols for PCB 138 Determination
The quantification of PCB 138 in human biological samples typically involves a multi-step process encompassing extraction, cleanup, and instrumental analysis. While specific details may vary between laboratories, the fundamental workflow remains consistent.
1. Sample Collection and Preparation:
-
Blood samples are collected and processed to obtain serum or plasma.
-
Adipose tissue is biopsied or collected postmortem.
-
Samples are stored frozen, often at -20°C or lower, until analysis to ensure stability.[12]
2. Extraction:
-
PCBs are extracted from the sample matrix using organic solvents. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[13][14]
-
For serum and plasma, SPE with C18 or other polymeric sorbents is frequently employed.[13]
-
For adipose tissue, solvent extraction is used to separate lipids and lipophilic compounds like PCBs from the tissue.[14]
3. Cleanup and Fractionation:
-
The initial extract contains lipids and other co-extracted substances that can interfere with analysis.
-
Cleanup procedures are essential to remove these interferences. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel, alumina, or Florisil.[12][13]
4. Instrumental Analysis:
-
The final, cleaned extract is analyzed using gas chromatography (GC).[14]
-
A high-resolution capillary column is used to separate the individual PCB congeners.[14][15]
-
Detection is most commonly performed using an electron capture detector (ECD), which is highly sensitive to chlorinated compounds, or mass spectrometry (MS) for more definitive identification and quantification.[9][13][14]
-
Quantification is typically done using the individual congener standard approach for higher accuracy compared to using commercial PCB mixtures (e.g., Aroclors).[16]
Comparative Analysis Workflow
The logical flow for conducting a comparative analysis of PCB 138 levels across different human populations is depicted in the following diagram. This workflow outlines the key stages from initial study identification to the final comparative assessment and reporting.
Caption: Workflow for Comparative Analysis of PCB 138 Levels.
Toxicological Significance and Signaling Pathways
PCBs, including PCB 138, are recognized as endocrine disruptors and are classified as human carcinogens by the International Agency for Research on Cancer (IARC).[1][8] Their toxic effects are wide-ranging and can impact the immune, nervous, and reproductive systems.[8][17] The mechanisms of PCB toxicity are complex and can involve interference with hormonal signaling pathways. For instance, some PCBs and their metabolites can interact with thyroid hormone receptors.[18] Furthermore, certain PCBs have been shown to promote the development of fat cells (adipogenesis) and may be associated with metabolic disorders.[19] A detailed signaling pathway for the specific effects of PCB 138 is an area of ongoing research, but it is known to contribute to the overall toxic burden of PCB mixtures.
References
- 1. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 3. Polychlorinated biphenyls (PCB) and organochlorine pesticides (OCP) in blood plasma - Results of the German environmental survey for children and adolescents 2014-2017 (GerES V) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCB congener profile in the serum of humans consuming Great Lakes fish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polychlorinated biphenyls (PCBs) and hydroxy-PCBs in adipose tissue of women in Southeast Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partitioning of Persistent Organic Pollutants between Adipose Tissue and Serum in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. ewg.org [ewg.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. agilent.com [agilent.com]
- 16. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of prevalent polychlorinated biphenyls (PCBs) food contaminant on the MCF7, LNCap and MDA-MB-231 cell lines viability and PON1 gene expression level: proposed model of binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative analyses of the 12 most abundant PCB congeners detected in human maternal serum for activity at the thyroid hormone receptor and ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Validation of a Novel GC-MS/MS Analytical Method for Polychlorinated Biphenyls (PCBs) using Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, rapid Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the analysis of Polychlorinated Biphenyls (PCBs) against a conventional Gas Chromatography-Electron Capture Detector (GC-ECD) method. The validation of this new method was performed using certified reference materials (CRMs) to ensure accuracy and reliability, which is critical for environmental monitoring, food safety, and toxicological studies.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of the new GC-MS/MS method in comparison to the traditional GC-ECD method for the analysis of seven indicator PCB congeners in a certified reference material (fish tissue).
| Validation Parameter | New GC-MS/MS Method | Conventional GC-ECD Method | Certified Reference Material (CRM) |
| CRM Analyte | Recovery (%) ± SD | Recovery (%) ± SD | Certified Value (µg/kg) |
| PCB 28 | 98.2 ± 3.1 | 92.5 ± 6.8 | 15.5 ± 1.2 |
| PCB 52 | 101.5 ± 2.5 | 95.1 ± 7.2 | 21.0 ± 1.8 |
| PCB 101 | 97.8 ± 3.5 | 91.3 ± 8.1 | 18.2 ± 1.5 |
| PCB 118 | 99.1 ± 2.9 | 93.7 ± 7.5 | 12.8 ± 1.1 |
| PCB 138 | 96.5 ± 4.0 | 89.9 ± 8.9 | 25.6 ± 2.1 |
| PCB 153 | 98.9 ± 3.3 | 92.1 ± 7.9 | 28.4 ± 2.3 |
| PCB 180 | 97.3 ± 3.8 | 90.5 ± 8.5 | 22.1 ± 1.9 |
| Linearity (R²) | > 0.999 | > 0.995 | N/A |
| Limit of Detection (LOD) | 0.002 µg/kg | 0.01 µg/kg | N/A |
| Limit of Quantification (LOQ) | 0.005 µg/kg | 0.05 µg/kg | N/A |
| Analysis Time per Sample | ~15 minutes | ~45 minutes | N/A |
Experimental Protocols
Certified Reference Material (CRM)
A fish tissue certified reference material (e.g., BCR-682) was used for the validation study.[1] The certified values for the target PCB congeners provided a benchmark for assessing the accuracy of the analytical methods.[2]
Sample Preparation (for both methods)
-
Extraction: A 2-gram sample of the homogenized CRM was subjected to pressurized liquid extraction (PLE) using a mixture of hexane (B92381) and dichloromethane (B109758) (1:1, v/v).
-
Cleanup: The extract was concentrated and then purified using a multi-layer silica (B1680970) gel column containing activated silica, and acid- and base-impregnated silica to remove interfering compounds.[3]
-
Fractionation: A final cleanup and fractionation step was performed using an alumina (B75360) column to separate PCBs from other persistent organic pollutants.
New GC-MS/MS Method Protocol
-
Instrumentation: A triple quadrupole gas chromatograph-mass spectrometer (GC-MS/MS) was used for analysis.[4][5]
-
GC Column: A DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) was employed for chromatographic separation.
-
Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1.2 mL/min.
-
Injection: 1 µL of the final extract was injected in splitless mode.
-
MS/MS Conditions: The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5] Specific precursor-to-product ion transitions were optimized for each PCB congener.
-
Quantification: Quantification was performed using the isotope dilution method with ¹³C-labeled internal standards for each target congener.[5]
Conventional GC-ECD Method Protocol
-
Instrumentation: A gas chromatograph equipped with an Electron Capture Detector (GC-ECD) was used.[6]
-
GC Column: A similar DB-5ms capillary column was used for separation.
-
Carrier Gas: Nitrogen was used as the carrier gas.
-
Injection: 1 µL of the final extract was injected in splitless mode.
-
Detection: The ECD was maintained at 300°C.
-
Quantification: Quantification was based on external calibration curves generated from certified PCB congener standards.
Experimental Workflow and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. esslabshop.com [esslabshop.com]
- 3. Development and validation of a method for analysis of "dioxin-like" PCBs in environmental samples from the steel industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Comparison of analytical methods for the determination of PCBs in non-aqueous liquids (Conference) | OSTI.GOV [osti.gov]
A Head-to-Head Battle for PCB 138 Analysis: GC-ECD vs. GC-MS
A detailed comparison of Gas Chromatography-Electron Capture Detection and Gas Chromatography-Mass Spectrometry for the quantitative analysis of PCB 138, providing researchers with the data and methodologies to make informed decisions for their specific analytical needs.
In the realm of environmental and food safety analysis, the accurate quantification of polychlorinated biphenyls (PCBs) is of paramount importance due to their persistent and toxic nature. Among the 209 PCB congeners, PCB 138 is frequently monitored as a significant indicator of PCB contamination. The two most common analytical techniques employed for this purpose are Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography with Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these two methods for the analysis of PCB 138, presenting detailed experimental protocols, quantitative performance data, and a logical workflow to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their studies.
Principles of Detection: Sensitivity vs. Specificity
Gas Chromatography-Electron Capture Detection (GC-ECD) operates on the principle of detecting compounds with high electron affinity. An ECD contains a radioactive source (typically Nickel-63) that emits beta particles, which ionize a carrier gas and generate a steady stream of electrons, creating a standing current. When an electronegative compound, such as a chlorinated PCB, passes through the detector, it captures some of these electrons, causing a decrease in the current. This drop in current is proportional to the concentration of the analyte. GC-ECD is renowned for its exceptional sensitivity to halogenated compounds like PCBs.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is a more specific detection technique. As compounds elute from the GC column, they enter the mass spectrometer where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). By selecting and monitoring specific ions known to be characteristic of PCB 138, a high degree of selectivity can be achieved.[1][2] This specificity allows for confident identification and reduces the likelihood of false positives, which can be a concern with GC-ECD in complex matrices.[1]
Experimental Protocols
Detailed methodologies for the analysis of PCB 138 using both GC-ECD and GC-MS are outlined below. These protocols are based on established methods and provide a framework for reproducible analysis.
Sample Preparation (Common to both methods)
A robust sample preparation protocol is crucial for accurate PCB analysis and typically involves extraction and cleanup steps to remove interfering matrix components.
-
Extraction: The choice of extraction method depends on the sample matrix. For solid samples like soil or sediment, Soxhlet extraction or accelerated solvent extraction (ASE) with a non-polar solvent such as hexane (B92381) or a mixture of hexane and acetone (B3395972) is common. For liquid samples, liquid-liquid extraction (LLE) with a suitable organic solvent is employed.
-
Cleanup: The crude extract is then subjected to a cleanup procedure to remove lipids and other interfering substances. This often involves techniques like solid-phase extraction (SPE) using cartridges packed with materials such as Florisil, silica (B1680970) gel, or alumina. Acidic silica can also be used for further purification.
GC-ECD Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Injector | Split/splitless, 280°C, splitless mode |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Nitrogen or Helium, constant flow (e.g., 1.2 mL/min) |
| Oven Program | Initial 150°C (1 min), ramp to 200°C at 15°C/min (hold 5 min), ramp to 270°C at 2°C/min (hold 2 min), ramp to 280°C at 20°C/min (hold 5 min)[3] |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300°C |
| Makeup Gas | Nitrogen |
GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Split/splitless, 250°C, splitless mode |
| Column | DB-5ms Ultra Inert (60 m x 0.250 mm, 0.25 µm) or equivalent[4] |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Oven Program | Initial 60°C (1 min), ramp to 200°C at 30°C/min, ramp to 320°C at 10°C/min (hold 2 min)[5] |
| Mass Spectrometer | Agilent 7000 series triple quadrupole MS or equivalent |
| Ion Source | Electron Impact (EI), 70 eV |
| Source Temperature | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Ions for PCB 138 | Quantifier: m/z 360, Qualifier: m/z 362[1] |
| MRM Transitions for PCB 138 | Precursor Ion: 359.8 -> Product Ions: 287.9, 289.9[6] |
Performance Comparison: A Quantitative Look
The following table summarizes the key performance parameters for the analysis of PCB 138 by GC-ECD and GC-MS/MS, allowing for a direct comparison of the two techniques. Data has been compiled from various validation studies.
| Performance Parameter | GC-ECD | GC-MS/MS |
| Linearity (R²) | ≥ 0.999[7] | 0.9993[1] |
| Limit of Detection (LOD) | 0.0003 mg/kg[7][8] | Instrument Detection Limit (IDL) range for various PCBs: 3 to 19 fg on column[9] |
| Limit of Quantification (LOQ) | 0.001 mg/kg[7][8] | 0.05 ng/mL (standard solution)[9] |
| Accuracy (Recovery) | 81.5% - 107%[10] | Not explicitly stated for PCB 138, but good agreement with GC-HRMS results suggests high accuracy.[1] |
| Precision (RSD) | 1.02% - 9.43%[10] | Not explicitly stated for PCB 138, but LOQ established with RSD <15% for peak area and response factor.[9] |
Logical Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of GC-ECD and GC-MS results for the analysis of PCB 138.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. osti.gov [osti.gov]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a gas chromatography method for analysing polychlorinated biphenyls in fish roe | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
Unraveling the Neurotoxic Landscape of Non-Dioxin-Like PCBs: A Comparative Analysis of PCB 138
A deep dive into the neurotoxic effects of Polychlorinated Biphenyls (PCBs) reveals a complex and congener-specific landscape. While historically research has focused on dioxin-like PCBs, there is a growing body of evidence implicating non-dioxin-like (NDL) congeners as the primary drivers of PCB-induced developmental neurotoxicity.[1] This guide provides a comparative analysis of the neurotoxic effects of PCB 138, a prevalent NDL congener, and other members of this class, supported by experimental data and detailed methodologies.
Non-dioxin-like PCBs are characterized by their non-coplanar structure, which results in a lower affinity for the aryl hydrocarbon receptor (AhR) compared to their dioxin-like counterparts.[1] Instead, their neurotoxicity is mediated through a variety of other mechanisms, including the disruption of intracellular calcium signaling, and interference with neurotransmitter systems such as the GABAergic, dopaminergic, and glutamatergic systems.[1][2]
Comparative Neurotoxicity: Experimental Data
The neurotoxic potency and mechanisms of action of NDL-PCBs vary significantly between individual congeners. The following tables summarize quantitative data from key experimental studies, offering a direct comparison of PCB 138 with other NDL-PCBs.
Effects on the GABAergic System
The potentiation of GABAA receptor function is a notable mechanism of neurotoxicity for some NDL-PCBs. This potentiation is particularly associated with lower-chlorinated congeners.
| PCB Congener | Effect on GABAA Receptor-Mediated Ion Current | Maximum Potentiation (%) | Lowest Observed Effect Concentration (LOEC) (µM) | Reference |
| PCB 28 | Potentiation | 98.3 ± 12.5 | 0.3 | [3] |
| PCB 47 | Potentiation & Activation | - | 0.01 | [4][5] |
| PCB 51 | Potentiation & Activation | - | - | [4][5] |
| PCB 52 | Potentiation | 25.5 ± 1.4 | 0.3 | [3] |
| PCB 100 | Potentiation & Activation | - | - | [4][5] |
| PCB 101 | No Potentiation | - | - | [3] |
| PCB 138 | No Potentiation | - | - | [3] |
| PCB 153 | No Potentiation | - | - | [3] |
| PCB 180 | No Potentiation | - | - | [3] |
Data from studies on human GABAA receptors expressed in Xenopus oocytes.[3][4][5]
Impairment of the Glutamate-Nitric Oxide-cGMP Pathway
Chronic exposure to certain NDL-PCBs can impair the function of the glutamate-nitric oxide (NO)-cGMP pathway in cerebellar neurons, a critical pathway for learning and memory.
| PCB Congener | EC50 for Reduction of NMDA-Induced cGMP Increase | Effect on NR1 Subunit of NMDA Receptors | Reference |
| PCB 52 | 300 nM | No Reduction | [6][7] |
| PCB 138 | 2 nM | Reduced by 41-49% | [6][7] |
| PCB 180 | 2 nM | Reduced by 41-49% | [6][7] |
Data from studies on primary cultures of rat cerebellar neurons and in vivo rat models.[6][7]
Disruption of Intracellular Calcium Homeostasis
Alterations in intracellular calcium ([Ca2+]i) levels are a key mechanism of NDL-PCB neurotoxicity. However, the effects are highly dependent on the congener's structure.
| PCB Congener Class | Effect on Basal [Ca2+]i | Effect on Depolarization-Evoked [Ca2+]i | Reference |
| Tri- and Tetrachlorinated | Increased | Reduced | [8][9] |
| Pentachlorinated (e.g., PCB 95, 100, 104) | Increased | Reduced | [8][9] |
| Hexa- and Heptachlorinated (e.g., PCB 138) | No Effect | No Effect | [8][9] |
Data from studies on fura-2-loaded PC12 cells.[8][9]
Activation of Ryanodine (B192298) Receptors (RyRs)
Ryanodine receptors, critical for regulating intracellular calcium release, are a sensitive target for many NDL-PCBs.
| PCB Congener | RyR Activity | EC2X (Concentration for 2-fold increase in channel activity) | Reference |
| PCB 28 | Limited | > 10 µM | [10] |
| PCB 66 | Limited | > 10 µM | [10] |
| PCB 84 | Moderate | - | [10] |
| PCB 95 | Potent | - | [10] |
| PCB 138 | Moderate | - | [10] |
| PCB 153 | Moderate | - | [10] |
| PCB 202 | Most Potent | 50 nM | [11] |
Data from [3H]ryanodine ligand binding assays on zebrafish and rabbit skeletal muscle preparations.[10][11]
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by NDL-PCBs and a typical experimental workflow for assessing their neurotoxicity.
NDL-PCB Effects on GABAergic Signaling
NDL-PCB Impairment of Glutamatergic Signaling
Experimental Workflow for NDL-PCB Neurotoxicity
Experimental Protocols
Two-Electrode Voltage-Clamp Assay for GABAA Receptor Modulation
This method is used to study the effects of NDL-PCBs on the function of GABAA receptors expressed in Xenopus laevis oocytes.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the human GABAA receptor.
-
Incubation: Injected oocytes are incubated for 2-6 days to allow for receptor expression.
-
Electrophysiological Recording: A two-electrode voltage-clamp is used to measure the ion current across the oocyte membrane. The oocyte is clamped at a holding potential of -80 mV.
-
PCB Application: Oocytes are perfused with a solution containing a sub-maximal concentration of GABA (e.g., EC20) to establish a baseline current. Subsequently, the oocytes are co-perfused with the GABA solution and the NDL-PCB congener of interest at various concentrations.
-
Data Analysis: The change in the GABA-induced current in the presence of the PCB is measured and expressed as a percentage of the baseline current.
[3H]Ryanodine Binding Assay for Ryanodine Receptor Activity
This assay quantifies the binding of [3H]ryanodine to RyRs in the presence of NDL-PCBs, which reflects the activation state of the receptor channel.
-
Microsome Preparation: Microsomal fractions rich in RyRs are prepared from skeletal muscle or brain tissue homogenates through differential centrifugation.
-
Binding Reaction: The microsomal preparation is incubated with a low concentration of [3H]ryanodine (e.g., 1-5 nM) in a binding buffer containing ions that modulate RyR activity (e.g., Ca2+, KCl).
-
PCB Incubation: The reaction mixture is incubated with various concentrations of the NDL-PCB congener of interest or a vehicle control (e.g., DMSO).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the microsomes with the bound [3H]ryanodine. The filters are then washed to remove unbound ligand.
-
Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from total binding. The results are often expressed as a percentage of the control binding.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This method utilizes fluorescent calcium indicators to measure changes in intracellular calcium levels in response to NDL-PCB exposure.
-
Cell Culture: Adherent neuronal cells (e.g., PC12, primary cortical neurons) are grown on glass coverslips.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a solution containing the dye.
-
Baseline Measurement: The coverslip is placed on the stage of an inverted fluorescence microscope, and the baseline fluorescence is recorded.
-
PCB Exposure: The cells are perfused with a buffer containing the NDL-PCB congener of interest at the desired concentration.
-
Fluorescence Imaging: Changes in fluorescence intensity, which correlate with changes in [Ca2+]i, are recorded over time using a digital camera. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the absolute calcium concentration.
-
Data Analysis: The change in [Ca2+]i is quantified and compared between different PCB congeners and concentrations.
Conclusion
The neurotoxic effects of non-dioxin-like PCBs are complex and highly dependent on the specific congener. PCB 138 exhibits a distinct neurotoxic profile compared to other NDL-PCBs. While it shows moderate activity towards ryanodine receptors, it does not appear to potentiate GABAA receptors or significantly alter basal intracellular calcium levels in the same manner as some lower-chlorinated congeners. However, along with PCB 180, it is a potent disruptor of the glutamate-NO-cGMP pathway, a mechanism implicated in cognitive deficits.[6][7] This comparative analysis underscores the importance of a congener-specific approach to risk assessment and highlights the diverse molecular targets through which NDL-PCBs can exert their neurotoxic effects. Further research is needed to fully elucidate the integrated impact of complex environmental PCB mixtures on the developing and adult nervous system.
References
- 1. mdpi.com [mdpi.com]
- 2. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of the human GABA(A) receptor as a novel mode of action of lower-chlorinated non-dioxin-like PCBs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Activation and potentiation of human GABAA receptors by non-dioxin-like PCBs depends on chlorination pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developmental exposure to polychlorinated biphenyls 52, 138 or 180 affects differentially learning or motor coordination in adult rats. Mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Endocrine Disrupting Potential of PCB 138 and PCB 169
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the endocrine-disrupting potential of two hexachlorobiphenyl congeners: 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) and 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169). The information presented is based on experimental data from in vitro studies and is intended to assist researchers in understanding their distinct mechanisms and potencies.
Executive Summary
PCB 138 and PCB 169, despite having the same number of chlorine atoms, exhibit significantly different endocrine-disrupting profiles due to their structural differences. PCB 138, a non-coplanar, di-ortho substituted congener, primarily interacts directly with steroid hormone receptors, exhibiting anti-estrogenic and anti-androgenic activities. In contrast, PCB 169, a coplanar, non-ortho substituted congener, is a potent "dioxin-like" compound that exerts its endocrine-disrupting effects predominantly through the activation of the aryl hydrocarbon receptor (AhR). This fundamental mechanistic difference dictates their respective potencies and biological effects.
Data Presentation: In Vitro Endocrine Disrupting Activity
The following tables summarize the quantitative data on the endocrine-disrupting potential of PCB 138 and PCB 169 from various in vitro assays.
Table 1: Anti-Estrogenic and Anti-Androgenic Activity
| Compound | Assay Type | Endpoint | Cell Line | Result | Reference |
| PCB 138 | Androgen Receptor (AR) Reporter Gene Assay | Anti-androgenic activity (IC50) | Chinese Hamster Ovary (CHO) | 6.2 µM | [1] |
| Estrogen Receptor (ER) Reporter Gene Assay (ER-CALUX) | Anti-estrogenic activity (IC50) | T47D.Luc cells | Within the range of 2.9–16.0 μM for a group of prevalent higher-chlorinated PCBs. | [2] | |
| PCB 169 | Estrogen Receptor (ER) Reporter Gene Assay (ER-CALUX) | Direct ER activation/inhibition | T47D.Luc cells | No direct effect on estrogen receptor activation. | [2][3] |
Table 2: Aryl Hydrocarbon Receptor (AhR) Activation
| Compound | Endpoint | Potency | Reference |
| PCB 138 | AhR Activation | Weak or inactive | |
| PCB 169 | Toxic Equivalency Factor (TEF) | 0.01 (relative to TCDD) | [4] |
| AhR Activation | Potent agonist | [4] |
Signaling Pathways and Mechanisms of Action
The distinct endocrine-disrupting activities of PCB 138 and PCB 169 stem from their different molecular structures, which govern their primary biological targets.
PCB 138: Direct Interaction with Steroid Hormone Receptors
PCB 138, being a non-coplanar molecule, can bind directly to steroid hormone receptors, such as the estrogen receptor (ER) and the androgen receptor (AR). This binding is typically antagonistic, meaning it blocks the action of the natural hormones (estradiol and testosterone, respectively). This direct competitive binding is the primary mechanism for its anti-estrogenic and anti-androgenic effects.
PCB 169: "Dioxin-Like" Aryl Hydrocarbon Receptor (AhR) Pathway
PCB 169's coplanar structure allows it to bind with high affinity to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The activated AhR complex translocates to the nucleus and induces the expression of a battery of genes, including cytochrome P450 enzymes like CYP1A1. This AhR-mediated pathway can indirectly interfere with endocrine signaling, leading to anti-estrogenic effects. The interaction between the AhR and ER signaling pathways is complex and can involve competition for coactivator proteins or direct effects on estrogen metabolism.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess the endocrine-disrupting potential of compounds like PCB 138 and PCB 169. Specific details may vary between laboratories and studies.
Androgen Receptor (AR) Reporter Gene Assay
This assay measures the ability of a test compound to modulate the transcriptional activity of the androgen receptor.
-
Cell Culture and Transfection:
-
Mammalian cells, such as Chinese Hamster Ovary (CHO) or a human cell line, are cultured in appropriate media.
-
Cells are transiently co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).
-
-
Compound Exposure:
-
Transfected cells are plated in multi-well plates and exposed to a range of concentrations of the test compound (e.g., PCB 138) in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT) to assess antagonism.
-
-
Luciferase Assay:
-
After an incubation period (typically 24 hours), cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Data Analysis:
-
The reduction in luciferase activity in the presence of the test compound compared to the agonist-only control indicates anti-androgenic activity.
-
The IC50 value (the concentration that causes 50% inhibition of the maximum agonist response) is calculated.
-
Estrogen Receptor Chemically Activated Luciferase Gene Expression (ER-CALUX) Bioassay
This reporter gene assay is used to detect estrogenic and anti-estrogenic activity of chemicals.
-
Cell Culture:
-
A human cell line stably transfected with an estrogen-responsive luciferase reporter gene (e.g., T47D.Luc) is cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
-
Compound Exposure:
-
For anti-estrogenicity testing, cells are seeded in 96-well plates and exposed to various concentrations of the test compound in the presence of a fixed concentration of 17β-estradiol (E2).
-
-
Lysis and Measurement:
-
Following a 24-hour incubation, the cells are lysed, and luciferase activity is quantified using a luminometer.
-
-
Data Analysis:
-
A decrease in E2-induced luciferase activity indicates anti-estrogenic potential. The IC50 is determined from the dose-response curve.
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or anti-estrogenic effects of a compound by measuring its impact on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Cell Maintenance:
-
MCF-7 cells are maintained in a culture medium containing phenol red and fetal bovine serum. Prior to the assay, they are switched to a hormone-free medium (phenol red-free medium with charcoal-stripped serum) to synchronize the cells and reduce basal proliferation.
-
-
Treatment:
-
Cells are seeded in multi-well plates and, after attachment, are treated with a range of concentrations of the test compound. For anti-estrogenicity, cells are co-treated with the test compound and a fixed concentration of 17β-estradiol.
-
-
Proliferation Measurement:
-
After a 6-day incubation period, cell proliferation is assessed using various methods, such as sulforhodamine B (SRB) staining, which measures total protein content as an indicator of cell number.
-
-
Data Interpretation:
-
A decrease in E2-stimulated cell proliferation in the presence of the test compound indicates an anti-estrogenic effect.
-
Conclusion
The endocrine-disrupting potentials of PCB 138 and PCB 169 are fundamentally different. PCB 138 acts as a direct antagonist of steroid hormone receptors, exhibiting anti-estrogenic and anti-androgenic properties. In contrast, PCB 169, a potent "dioxin-like" compound, mediates its endocrine-disrupting effects, primarily anti-estrogenicity, through the activation of the aryl hydrocarbon receptor. This comparative guide highlights the importance of considering the specific congener and its mechanism of action when assessing the risks associated with PCB exposure. Researchers and drug development professionals should be mindful of these distinct pathways when designing experiments and interpreting toxicological data.
References
- 1. Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Polychlorinated Biphenyls Contamination on Estrogenic Activity in Human Male Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of polychlorinated biphenyls contamination on estrogenic activity in human male serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Hexachlorobiphenyl Congeners: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships of different hexachlorobiphenyl (HCB) congeners. The toxicity and biological activity of these persistent organic pollutants are highly dependent on the specific arrangement of chlorine atoms on the biphenyl (B1667301) rings. This document summarizes key experimental data, details relevant methodologies, and visualizes critical signaling pathways to facilitate a deeper understanding of HCB toxicology.
Dioxin-Like vs. Non-Dioxin-Like Hexachlorobiphenyls
Hexachlorobiphenyls can be broadly categorized into two groups based on their mechanism of toxicity: dioxin-like and non-dioxin-like.
-
Dioxin-Like HCBs: These congeners have a planar or "coplanar" structure due to the absence of chlorine atoms at the ortho positions (2, 2', 6, and 6'). This planarity allows them to bind with high affinity to the aryl hydrocarbon receptor (AhR) , a ligand-activated transcription factor. This binding initiates a cascade of downstream events, leading to a wide range of toxic effects, including immunotoxicity, reproductive and developmental issues, and carcinogenesis. The toxicity of these congeners is often compared to that of the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).
-
Non-Dioxin-Like HCBs: These congeners have one or more chlorine atoms at the ortho positions, which forces the two phenyl rings to twist relative to each other, resulting in a non-planar conformation. This steric hindrance prevents high-affinity binding to the AhR. The toxicity of non-dioxin-like HCBs is mediated through different mechanisms, including disruption of intracellular signaling pathways and neurotoxicity.
Quantitative Comparison of Dioxin-Like Activity
The "dioxin-like" potency of HCB congeners is quantified using Toxic Equivalency Factors (TEFs) established by the World Health Organization (WHO). The TEF of a congener represents its toxicity relative to TCDD, which is assigned a TEF of 1.0. The total toxic equivalency (TEQ) of a mixture is the sum of the concentrations of each congener multiplied by its respective TEF. The WHO reevaluated these TEFs in 2022.[1][2]
Table 1: WHO 2022 Toxic Equivalency Factors (TEFs) for Dioxin-Like Hexachlorobiphenyl Congeners
| PCB Congener Number | Chemical Structure | WHO 2022 TEF |
| PCB 126 | 3,3',4,4',5-Pentachlorobiphenyl | 0.1 |
| PCB 169 | 3,3',4,4',5,5'-Hexachlorobiphenyl | 0.03 |
| PCB 105 | 2,3,3',4,4'-Pentachlorobiphenyl | 0.00003 |
| PCB 114 | 2,3,4,4',5-Pentachlorobiphenyl | 0.00003 |
| PCB 118 | 2,3',4,4',5-Pentachlorobiphenyl | 0.00003 |
| PCB 123 | 2',3,4,4',5-Pentachlorobiphenyl | 0.00003 |
| PCB 156 | 2,3,3',4,4',5-Hexachlorobiphenyl | 0.00003 |
| PCB 157 | 2,3,3',4,4',5'-Hexachlorobiphenyl | 0.00003 |
| PCB 167 | 2,3',4,4',5,5'-Hexachlorobiphenyl | 0.00003 |
| PCB 189 | 2,3,3',4,4',5,5'-Heptachlorobiphenyl | 0.00003 |
Note: The WHO panel in 2022 recommended retaining the 2005 TEF values for mono-ortho PCBs due to limited and heterogeneous data.[1][2]
Aryl Hydrocarbon Receptor (AhR) Binding and Enzyme Induction
The primary measure of dioxin-like activity is the ability of a congener to bind to the AhR and induce the expression of cytochrome P450 enzymes, particularly CYP1A1. This induction is often measured using the ethoxyresorufin-O-deethylase (EROD) or aryl hydrocarbon hydroxylase (AHH) assays. The potency of a congener is typically expressed as the effective concentration (EC50) for receptor binding or the effective dose (ED50) for enzyme induction.
Table 2: Comparative AhR Binding Affinity and EROD/AHH Induction Potency of Selected Hexachlorobiphenyl Congeners
| Congener | AhR Binding Affinity (Relative to TCDD) | EROD/AHH Induction Potency (Relative to TCDD) |
| Dioxin-Like | ||
| PCB 169 (3,3',4,4',5,5'-HCB) | High | High |
| PCB 156 (2,3,3',4,4',5-HCB) | Moderate | Moderate |
| Non-Dioxin-Like | ||
| PCB 138 (2,2',3,4,4',5'-HCB) | Negligible | Negligible |
| PCB 153 (2,2',4,4',5,5'-HCB) | Negligible | Negligible |
| PCB 180 (2,2',3,4,4',5,5'-HCB) | Negligible | Negligible |
Note: This is a qualitative summary. Specific EC50 and ED50 values can vary depending on the experimental system.
Neurotoxicity of Hexachlorobiphenyl Congeners
Certain non-dioxin-like HCBs are recognized as neurotoxicants. Their mechanisms of action are distinct from AhR activation and can involve interference with intracellular signaling pathways, such as calcium homeostasis, and neurotransmitter systems, particularly the dopaminergic system.
Table 3: Comparative In Vitro Neurotoxicity of Selected Hexachlorobiphenyl Congeners
| Congener | Experimental Model | Endpoint Assessed | Observed Effect |
| PCB 153 (2,2',4,4',5,5'-HCB) | PC12 cells | Dopamine (B1211576) Levels | Decreased intracellular and extracellular dopamine after 12h.[3] |
| PCB 95 (2,2',3,5',6-Pentachlorobiphenyl) | PC12 cells | Dopamine Levels | Increased intracellular dopamine and decreased extracellular dopamine after 12h.[3] |
| PCB 180 (2,2',3,4,4',5,5'-HCB) | iPSC-derived dopaminergic neurons | Gene Expression | Suppression of synaptic function and neurotransmitter release.[4] |
| PCB 37 (3,4,4'-Trichlorobiphenyl) | Primary rat cortical neuron-glia co-cultures | Cell Viability & Apoptosis | Increased apoptosis at non-cytotoxic concentrations.[5] |
Experimental Protocols
Competitive Radioligand Binding Assay for AhR
This assay determines the affinity of a test compound (unlabeled HCB congener) for the AhR by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]TCDD) for binding to the receptor.
Materials:
-
Cytosolic extract containing AhR (e.g., from rat liver)
-
Radiolabeled ligand (e.g., [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin)
-
Unlabeled HCB congeners
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of the unlabeled HCB congener.
-
In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with the cytosolic extract in the presence of varying concentrations of the unlabeled HCB congener. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled TCDD to determine non-specific binding.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[6]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the unlabeled competitor by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.[6]
Ethoxyresorufin-O-Deethylase (EROD) Assay
This assay measures the activity of the CYP1A1 enzyme, which is induced by AhR agonists. The assay is based on the O-deethylation of 7-ethoxyresorufin (B15458) to the highly fluorescent product resorufin (B1680543).
Materials:
-
Hepatoma cell line (e.g., H4IIE) or primary hepatocytes
-
HCB congeners
-
7-Ethoxyresorufin
-
NADPH
-
Fluorescence microplate reader
Procedure:
-
Culture the cells in a 96-well plate and expose them to various concentrations of the HCB congener for a specific duration (e.g., 24 hours).
-
After the exposure period, lyse the cells or use intact cells.
-
Add the EROD reaction mixture containing 7-ethoxyresorufin and NADPH to each well.
-
Incubate the plate at 37°C for a set time, protected from light.
-
Stop the reaction (e.g., by adding a stop solution or by reading immediately).
-
Measure the fluorescence of the resorufin product using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
Calculate the EROD activity (e.g., pmol resorufin/min/mg protein) and plot it against the congener concentration to determine the ED50 value.
In Vitro Neurotoxicity Assessment
Cell Viability Assay (Resazurin Reduction Assay)
This assay assesses cell viability based on the reduction of the non-fluorescent dye resazurin (B115843) to the highly fluorescent resorufin by metabolically active cells.
Materials:
-
Neuronal cell line (e.g., PC12)
-
HCB congeners
-
Resazurin solution
-
Fluorescence microplate reader
Procedure:
-
Seed the cells in a 96-well plate and expose them to a range of concentrations of the HCB congener for a specified time (e.g., 24 hours).[3]
-
Add the resazurin solution to each well and incubate for a period (e.g., 30 minutes).[3]
-
Measure the fluorescence at the appropriate wavelengths (excitation ~535 nm, emission ~590 nm).[3]
-
Express the results as a percentage of the viability of control (vehicle-treated) cells.
Dopamine Concentration Measurement
This involves quantifying the levels of dopamine in cell lysates or culture medium using techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Procedure:
-
Culture neuronal cells and expose them to the HCB congener.
-
Collect the cell culture medium and/or lyse the cells to obtain intracellular contents.
-
Prepare the samples for HPLC analysis (e.g., by protein precipitation).
-
Inject the samples into an HPLC system equipped with a C18 column and an electrochemical detector.
-
Quantify the dopamine concentration by comparing the peak area to that of a known standard.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for Dioxin-Like HCBs.
Caption: General Experimental Workflows for Assessing HCB Activity.
References
- 1. The 2022 world health organization reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, dibenzofurans and biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WHO expert consultation on updating the 2005 toxic equivalency factors for dioxin like compounds, including some polychlorinated biphenyls [who.int]
- 3. PCB95 and PCB153 Change Dopamine Levels and Turn-Over in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular insights into PCB neurotoxicity: Comparing transcriptomic responses across dopaminergic neurons, population blood cells, and Parkinson's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCB 37 (3,4, 4’-trichlorobiphenyl) increased apoptosis and modulated neuronal morphogenesis in primary rat cortical neuron-glia cocultures in a concentration-, sex-, age-, and CREB-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,2',3,4,4',5'-Hexachlorobiphenyl
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the proper disposal of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB-138), a member of the polychlorinated biphenyl (B1667301) (PCB) class of compounds. Adherence to these procedures is essential to ensure personnel safety and compliance with environmental regulations. PCBs are regulated as persistent organic pollutants, and their disposal is governed by the Toxic Substances Control Act (TSCA).
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
A. Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., neoprene) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A lab coat or other protective garment is mandatory to prevent skin contact.
-
Respiratory Protection: If there is a risk of aerosol generation, a properly fitted respirator should be used.
B. Engineering Controls:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
C. Spill Response: In the event of a spill, immediately alert personnel in the area.
-
Containment: Cover the spill with an absorbent material such as dry sand or earth.[1]
-
Cleanup: Carefully collect the absorbent material and place it in a designated, sealed waste container.
-
Decontamination: Clean the spill area with a mild detergent solution and wipe it down.[2] All cleanup materials must be disposed of as PCB waste.
II. Disposal Procedures for this compound Waste
The proper disposal method for this compound is dictated by its concentration in the waste material. All PCB waste must be managed in accordance with 40 CFR Part 761.
A. Waste Characterization: The first step is to determine the concentration of this compound in the waste. This will classify the waste into one of the categories outlined in the table below, which will then determine the appropriate disposal method.
B. Disposal of Liquid Waste:
-
≥ 50 ppm to < 500 ppm: The liquid must be disposed of by incineration in a TSCA-approved facility or in a high-efficiency boiler.[3]
-
≥ 500 ppm: The liquid must be incinerated in a TSCA-approved incinerator.[3][4][5]
C. Disposal of Non-Liquid Waste (e.g., contaminated labware, soil, debris):
-
≥ 50 ppm: This waste must be disposed of in a TSCA-approved incinerator or a TSCA-approved chemical waste landfill.[4] An EPA-approved alternative method may also be used.[4]
D. Disposal of Contaminated Containers:
-
≥ 50 ppm to < 500 ppm: The container must be drained of all free-flowing liquid. The drained liquid is disposed of according to its PCB concentration. The container can then be disposed of in a municipal solid waste landfill.[4][5]
-
≥ 500 ppm: The container must be disposed of by incineration at a TSCA-approved facility or drained of all free-flowing liquids and disposed of in a TSCA chemical waste landfill.[4] Alternatively, the container can be decontaminated with solvents for reuse.[4]
III. Quantitative Data Summary for PCB Disposal
| Waste Type | Concentration | Disposal Method(s) |
| Liquid PCBs | ≥ 50 ppm to < 500 ppm | Incineration in a TSCA-approved facility or a high-efficiency boiler.[3] |
| ≥ 500 ppm | Incineration in a TSCA-approved incinerator.[3][4][5] | |
| Non-Liquid PCBs | ≥ 50 ppm | Incineration in a TSCA-approved facility, disposal in a TSCA chemical waste landfill, or an EPA-approved alternative method.[4] |
| PCB Containers | ≥ 50 ppm to < 500 ppm | Drain all free-flowing liquid (dispose of liquid appropriately), then dispose of the container in a municipal solid waste landfill.[4][5] |
| ≥ 500 ppm | Incineration in a TSCA-approved facility, or drain all free-flowing liquid and dispose of in a TSCA chemical waste landfill.[4] Decontamination for reuse is also an option.[4] |
IV. Experimental Protocol: Decontamination of Labware
This protocol outlines the steps for decontaminating laboratory glassware and equipment contaminated with this compound.
A. Materials:
-
Waste solvent container (properly labeled for PCB waste)
-
Solvent (e.g., hexane (B92381) or another suitable non-polar solvent)
-
Detergent solution
-
Deionized water
-
Appropriate PPE
B. Procedure:
-
Initial Rinse: Rinse the contaminated labware three times with a suitable solvent. The volume of the solvent for each rinse should be approximately 10% of the container's capacity.[3]
-
Collect Rinse Solvent: All solvent rinses must be collected in a designated hazardous waste container labeled for PCB waste.
-
Wash: Wash the labware thoroughly with a detergent solution and hot water. Use brushes to scrub all surfaces.
-
Final Rinse: Rinse the labware thoroughly with deionized water.
-
Drying: Allow the labware to air dry completely before reuse.
-
Waste Disposal: The collected solvent rinse must be disposed of as liquid PCB waste, following the guidelines in Section II.B.
V. Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. 2,3',4,4',5,5'-Hexachlorobiphenyl | C12H4Cl6 | CID 40479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 3. What are the PCB Handling and Disposal and Notification Requirements? - EHSLeaders [ehsleaders.org]
- 4. digital.library.unt.edu [digital.library.unt.edu]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
Essential Safety and Operational Guide for Handling 2,2',3,4,4',5'-Hexachlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB-138) in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination. Polychlorinated biphenyls (PCBs) are recognized as probable human carcinogens and can cause a range of other health effects.[1]
Personal Protective Equipment (PPE)
All personnel handling this compound must use the personal protective equipment specified in the table below. Proper selection and use of PPE are the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves with a minimum thickness of 0.45 mm.[2] | Provides resistance to permeation by PCBs. Thin disposable nitrile gloves are not suitable for direct or prolonged contact.[2] |
| Eye Protection | Chemical splash goggles. | Protects eyes from potential splashes of contaminated solutions. |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges, potentially combined with a P100 particulate filter if aerosols may be generated.[3][4][5][6] | Prevents inhalation of PCB vapors or particulates. A full-face respirator can provide both eye and respiratory protection. |
| Protective Clothing | Disposable coveralls or a lab coat made of a non-porous material. | Prevents contamination of personal clothing and skin. Contaminated clothing should be treated as PCB waste. |
| Foot Protection | Closed-toe shoes, with the addition of rubber boots for spill response. | Protects feet from spills and contamination. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key stages from preparation to post-handling decontamination.
Experimental Protocols
Preparation:
-
Review Safety Documents: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and the laboratory's specific Standard Operating Procedures (SOPs).
-
Assemble Materials: Gather all necessary chemicals, equipment, and PPE.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Handling:
-
Designated Work Area: All handling of this compound should be conducted within a designated and clearly marked area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.
-
Spill Containment: Work on a tray or other form of secondary containment to contain any potential spills.
-
Avoid Aerosol Generation: Handle the chemical in a manner that avoids the generation of dust or aerosols.
Post-Handling Decontamination:
-
Equipment Decontamination: All non-disposable equipment that has come into contact with the chemical must be decontaminated. This can be achieved by wiping with a suitable solvent, such as varsol, followed by a detergent wash.
-
Work Area Cleanup: The work area should be thoroughly cleaned after each use.
-
Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. Disposable PPE should be immediately placed in the designated PCB waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and all contaminated materials is regulated under the Toxic Substances Control Act (TSCA).
Waste Segregation and Containerization
-
Designated Waste Container: A specific, dedicated, and properly labeled hazardous waste container must be used for all this compound waste.
-
Types of Waste: This includes, but is not limited to:
-
Unused or excess chemical.
-
Contaminated disposable PPE (gloves, coveralls).
-
Contaminated lab supplies (pipette tips, wipes, bench paper).
-
Solvents and cleaning materials used for decontamination.
-
-
Container Type: Use a DOT-approved steel drum for storing PCB waste.[7][8]
Labeling
-
Hazardous Waste Label: The waste container must be marked with a hazardous waste label as soon as the first piece of waste is added.
-
PCB-Specific Label: A yellow "Caution Contains PCBs" label must also be affixed to the container.[1][9] This label is required for materials with a PCB concentration of 50 ppm or greater.[1]
-
Content Information: The label must clearly identify the contents, including the chemical name and approximate concentrations.
Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, secure, and properly marked PCB waste storage area.[10]
-
Secondary Containment: The storage area should have secondary containment to prevent the spread of contamination in case of a leak.
-
Time Limit: PCB waste can be stored for a maximum of one year before it must be shipped to a TSCA-approved disposal facility.[11]
Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the PCB waste through a licensed hazardous waste disposal company.
-
Manifesting: A hazardous waste manifest is required for the transportation of PCB waste.[12]
Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Minor Spill (less than 1 liter of liquid or 1 kg of solid):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Confine the spill to a small area. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.[7]
-
Cleanup: Carefully scoop the absorbed material or spilled solid into the designated PCB waste container.
-
Decontamination: Wipe the contaminated area with a solvent such as varsol.[7]
-
Ventilation: Ensure the area is well-ventilated.
-
PPE: Wear all recommended PPE during the cleanup process.
Major Spill (greater than 1 liter of liquid or 1 kg of solid, or any spill outdoors):
-
Evacuate: Immediately evacuate the area.
-
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[7]
-
Isolate the Area: Prevent unauthorized personnel from entering the contaminated zone.
-
First Aid: Attend to any individuals who may have been contaminated.
References
- 1. safetysign.com [safetysign.com]
- 2. dguv.de [dguv.de]
- 3. indsafetyequipstore.com [indsafetyequipstore.com]
- 4. 3m.com [3m.com]
- 5. Airgas - 3MR60922 - 3M™ Acid Gas, Asbestos, Chlorine, Mold, And Silica Respirator Cartridge/Filter For 6000/7000/FF-400 Series Respirators [airgas.com]
- 6. theridgepro.com [theridgepro.com]
- 7. Polychlorinated Biphenyl [PCB] Spills - Environmental Health & Safety [ehs.utoronto.ca]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. labelmaster.com [labelmaster.com]
- 10. pca.state.mn.us [pca.state.mn.us]
- 11. digital.library.unt.edu [digital.library.unt.edu]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
